Product packaging for 5-(Pyrimidin-2-yl)nicotinic acid(Cat. No.:CAS No. 1237518-66-9)

5-(Pyrimidin-2-yl)nicotinic acid

Cat. No.: B578741
CAS No.: 1237518-66-9
M. Wt: 201.185
InChI Key: JDCPMYDSGNTYTL-UHFFFAOYSA-N
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Description

5-(Pyrimidin-2-yl)nicotinic acid (CAS 1237518-66-9) is a high-purity chemical compound serving as a versatile synthetic building block in medicinal chemistry and drug discovery research. This molecule features a hybrid structure combining a nicotinic acid and a pyrimidine ring, two heterocyclic systems of profound biological significance . Pyrimidine derivatives are extensively investigated as core scaffolds in developing novel therapeutic agents due to their diverse pharmacological profiles, which include demonstrated anti-inflammatory , anticancer , antimicrobial , and antifibrotic activities . The presence of both the pyrimidine ring and the carboxylic acid functional group on the nicotinate makes this compound an ideal precursor for the synthesis of more complex molecules, such as amide derivatives, through coupling reactions . Researchers can utilize this bifunctional compound to create novel molecular hybrids, such as 2-(pyridin-2-yl)pyrimidine derivatives, which have shown promising biological activities in scientific studies, including potent anti-proliferative effects on immortalized cell lines . This product is intended for research applications as a key intermediate in the design and synthesis of potential enzyme inhibitors, receptor modulators, and other biologically active molecules. It is supplied for laboratory research purposes only. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7N3O2 B578741 5-(Pyrimidin-2-yl)nicotinic acid CAS No. 1237518-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pyrimidin-2-ylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2/c14-10(15)8-4-7(5-11-6-8)9-12-2-1-3-13-9/h1-6H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDCPMYDSGNTYTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=CC(=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736158
Record name 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1237518-66-9
Record name 5-(2-Pyrimidinyl)-3-pyridinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1237518-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-(Pyrimidin-2-yl)nicotinic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes to 5-(pyrimidin-2-yl)nicotinic acid and its derivatives, compounds of significant interest in medicinal chemistry. The guide details plausible synthetic pathways, experimental protocols, and quantitative data for key compounds, offering a valuable resource for researchers in drug discovery and development.

Introduction

The fusion of pyrimidine and nicotinic acid scaffolds has generated a class of compounds with diverse pharmacological potential. The pyrimidine ring is a well-established privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of activities, including anticancer and anti-inflammatory properties. Nicotinic acid (niacin), a form of vitamin B3, and its derivatives are crucial in various biological processes and have been utilized in the treatment of dyslipidemia. The combination of these two pharmacophores in this compound and its derivatives presents a promising avenue for the development of novel therapeutic agents. This guide focuses on the chemical synthesis of this core structure and its subsequent derivatization.

Synthetic Pathways

The synthesis of this compound can be strategically approached through the formation of the C-C bond between the pyrimidine and pyridine rings. Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, are the most versatile and efficient methods for this transformation.

Stille Coupling Approach

The Stille coupling reaction provides a reliable method for the synthesis of the target compound, typically involving the reaction of an organotin compound with an organohalide. A plausible route involves the coupling of 2-(tributylstannyl)pyrimidine with a 5-halonicotinate ester, followed by hydrolysis of the ester to yield the final carboxylic acid.

Stille_Coupling_Pathway pyrimidine Pyrimidine stannylpyrimidine 2-(Tributylstannyl)pyrimidine pyrimidine->stannylpyrimidine 1. n-BuLi 2. Bu3SnCl coupled_ester Methyl 5-(pyrimidin-2-yl)nicotinate stannylpyrimidine->coupled_ester Stille Coupling bromonicotinate Methyl 5-bromonicotinate bromonicotinate->coupled_ester Pd(PPh3)4, Toluene, Reflux final_product This compound coupled_ester->final_product NaOH, MeOH/H2O, Reflux

Caption: Stille coupling pathway for the synthesis of this compound.

Suzuki Coupling Approach

The Suzuki coupling reaction, which utilizes a boronic acid or ester, is another powerful tool for this synthesis. This approach involves the coupling of a pyrimidine boronic acid derivative with a 5-halonicotinate ester. This method is often preferred due to the lower toxicity of boron-containing reagents compared to organotins.

Suzuki_Coupling_Pathway chloropyrimidine 2-Chloropyrimidine pyrimidine_boronate Pyrimidine-2-boronic acid pinacol ester chloropyrimidine->pyrimidine_boronate Bis(pinacolato)diboron, PdCl2(dppf), KOAc, Dioxane coupled_ester Methyl 5-(pyrimidin-2-yl)nicotinate pyrimidine_boronate->coupled_ester Suzuki Coupling bromonicotinate Methyl 5-bromonicotinate bromonicotinate->coupled_ester Pd(PPh3)4, K2CO3, Dioxane/H2O, Reflux final_product This compound coupled_ester->final_product NaOH, MeOH/H2O, Reflux

Caption: Suzuki coupling pathway for the synthesis of this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound and its derivatives.

Synthesis of Methyl 5-(pyrimidin-2-yl)nicotinate (via Stille Coupling)

Materials:

  • Methyl 5-bromonicotinate

  • 2-(Tributylstannyl)pyrimidine

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add methyl 5-bromonicotinate (1.0 eq), 2-(tributylstannyl)pyrimidine (1.1 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Add anhydrous toluene via cannula to the flask.

  • Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford methyl 5-(pyrimidin-2-yl)nicotinate.

Synthesis of this compound (via Hydrolysis)

Materials:

  • Methyl 5-(pyrimidin-2-yl)nicotinate

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Water (H₂O)

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 5-(pyrimidin-2-yl)nicotinate (1.0 eq) in a mixture of methanol and water.

  • Add sodium hydroxide (2.0-3.0 eq) to the solution and heat the mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

  • Acidify the aqueous layer to pH 3-4 with 1M hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

Synthesis of 6-(5-(Carbamoyl)pyrimidin-2-yl)nicotinic Acid Derivatives

This protocol describes a general method for the amidation of a pyrimidine carboxylic acid intermediate, followed by ester hydrolysis, as reported in the synthesis of related antifibrotic compounds.[1]

Amidation_Pathway start_acid 2-(5-(Ethoxycarbonyl)pyridin-2-yl) pyrimidine-5-carboxylic acid amide_ester Ethyl 6-(5-(R-carbamoyl)pyrimidin-2-yl) nicotinate start_acid->amide_ester EDCI, HOBt, DCM amine R-NH2 amine->amide_ester final_amide_acid 6-(5-(R-carbamoyl)pyrimidin-2-yl) nicotinic acid amide_ester->final_amide_acid NaOH, MeOH/H2O

Caption: General pathway for the synthesis of nicotinic acid derivatives with a carbamoylpyrimidine moiety.

Procedure (Amidation):

  • To a solution of 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid (1.0 eq) in dichloromethane (DCM), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq) and 1-hydroxybenzotriazole (HOBt) (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired amine (R-NH₂) (1.1 eq) and continue stirring at room temperature for 24 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain the ethyl nicotinate derivative.

Procedure (Hydrolysis):

  • Dissolve the ethyl nicotinate derivative in methanol.

  • Add a 1M solution of sodium hydroxide and stir at room temperature for approximately 5 hours.[1]

  • Evaporate the solvent, dissolve the residue in a minimal amount of water, and acidify with 1M HCl to precipitate the product.

  • Filter, wash with water, and dry to obtain the final nicotinic acid derivative.

Quantitative Data

The following tables summarize quantitative data for representative derivatives of this compound, primarily focusing on 6-(5-(carbamoyl)pyrimidin-2-yl)nicotinic acid derivatives, for which more data is publicly available.[1]

Table 1: Synthesis of Ethyl 6-(5-(substituted-carbamoyl)pyrimidin-2-yl)nicotinate Derivatives [1]

Compound IDR Group in AmideYield (%)Melting Point (°C)
12c 4-Bromobenzyl69227-228
12f 3-Bromobenzyl70209-210
12g 3-Methylbenzyl70180-181

Table 2: Synthesis of 6-(5-(substituted-carbamoyl)pyrimidin-2-yl)nicotinic Acid Derivatives [1]

Compound IDR Group in AmideYield (%)Melting Point (°C)
13b 4-Chlorobenzyl78306-307
13c 4-Bromobenzyl81314-315
13d 4-Methylbenzyl76295-296
13f 3-Bromobenzyl71270-271
13g 3-Methylbenzyl81276-277

Table 3: Characterization Data for Selected Compounds [1]

Compound IDMolecular FormulaMass Spec (m/z) [M+H]⁺
12c C₂₀H₁₇BrN₄O₃441.29
13b C₁₈H₁₃ClN₄O₃369.32
13c C₁₈H₁₃BrN₄O₃413.33
13d C₁₉H₁₆N₄O₃349.42
13f C₁₈H₁₃BrN₄O₃413.32
13g C₁₉H₁₆N₄O₃349.42

Conclusion

The synthesis of this compound and its derivatives is readily achievable through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions. This guide provides a foundational understanding of the key synthetic strategies and detailed protocols that can be adapted for the preparation of a diverse library of these compounds. The presented data and workflows are intended to support researchers in their efforts to explore the therapeutic potential of this promising class of molecules. Further optimization of reaction conditions and exploration of alternative synthetic routes may lead to even more efficient and scalable syntheses.

References

chemical and physical properties of 5-(Pyrimidin-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological significance of 5-(Pyrimidin-2-yl)nicotinic acid. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Physical Properties

This compound is a heterocyclic compound featuring a pyrimidine ring linked to a nicotinic acid moiety. While specific experimental data for this compound is limited in publicly available literature, its properties can be estimated based on data from closely related isomers and derivatives.

Table 1: Chemical Identifiers and Computed Properties of this compound and a Key Isomer

PropertyThis compound (Predicted)2-(Pyrimidin-5-yl)nicotinic acid[1]
IUPAC Name 5-(Pyrimidin-2-yl)pyridine-3-carboxylic acid2-(Pyrimidin-5-yl)pyridine-3-carboxylic acid
CAS Number Not explicitly found1824296-09-4
Molecular Formula C₁₀H₇N₃O₂C₁₀H₇N₃O₂
Molecular Weight 201.18 g/mol 201.18 g/mol
Canonical SMILES C1=CC(=C(N=C1)C2=NC=NC=C2)C(=O)OC1=CC(=C(N=C1)C2=CN=CN=C2)C(=O)O
InChIKey Not explicitly foundFYKWRERLOUFIDI-UHFFFAOYSA-N
Topological Polar Surface Area 76 Ų76 Ų
Hydrogen Bond Donors 11
Hydrogen Bond Acceptors 55
Rotatable Bonds 11
LogP (Predicted) ~0.30.3

Note: The amide derivative, 5-(Pyrimidin-2-yl)nicotinamide, has a registered CAS number of 1356111-09-5, which strongly suggests the existence and accessibility of the parent carboxylic acid[2].

Table 2: Physical Properties of Nicotinic Acid (for comparison)

PropertyValue
Melting Point 236-239 °C
Boiling Point Sublimes
Solubility in Water 1-5 g/100 mL at 17 °C
pKa 4.85 (at 25 °C)

Synthesis and Experimental Protocols

A study on novel 2-(pyridin-2-yl)pyrimidine derivatives details the synthesis of a related compound, 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, via the hydrolysis of its ethyl ester[3]. This suggests a general strategy for obtaining the target molecule.

Experimental Workflow: A Plausible Synthetic Route

Synthesis_Workflow General Synthetic Strategy Start Starting Materials (e.g., Halogenated Pyridine/Pyrimidine) Coupling Palladium-Catalyzed Cross-Coupling (e.g., Suzuki or Stille Coupling) Start->Coupling Ester Ester Intermediate (e.g., Ethyl 5-(pyrimidin-2-yl)nicotinate) Coupling->Ester Hydrolysis Base-Catalyzed Hydrolysis (e.g., NaOH in Methanol/Water) Ester->Hydrolysis Acidification Acidification (e.g., with HCl) Hydrolysis->Acidification Product This compound Acidification->Product

Caption: Plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on related syntheses[3]):

  • Synthesis of Ethyl 5-(pyrimidin-2-yl)nicotinate (Ester Intermediate):

    • To a solution of ethyl 5-bromonicotinate and 2-(tributylstannyl)pyrimidine in an appropriate solvent (e.g., toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄).

    • Heat the reaction mixture under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • After cooling, perform an aqueous workup and purify the crude product by column chromatography to yield the ester intermediate.

  • Hydrolysis to this compound:

    • Dissolve the ethyl 5-(pyrimidin-2-yl)nicotinate in a mixture of methanol and an aqueous solution of a base (e.g., 1 M NaOH).

    • Stir the solution at room temperature for several hours until the hydrolysis is complete.

    • Remove the organic solvent under reduced pressure.

    • Acidify the remaining aqueous solution with a suitable acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Spectroscopic and Analytical Data

No specific spectroscopic data for this compound was found. However, for the related derivative, 6-(5-((4-chlorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid, the following analytical data were reported[3]:

  • Appearance: White solid

  • Melting Point: 306–307 °C

  • ¹H NMR (300 MHz, DMSO-d₆): δ 13.65 (s, 1H), 9.57 (t, J = 5.9 Hz, 1H), 9.41 (s, 2H), 9.25 (s, 1H), 8.58 (d, J = 8.3 Hz,1H), 8.48 (dd, J = 8.2, 2.1 Hz, 1H), 7.42 (s, 4H), 4.54 (d, J = 5.9 Hz, 2H).

  • Mass Spectrometry (ESI): m/z 397.33 [M + H]⁺

For the isomer, 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylic acid, the following was reported[3]:

  • Mass Spectrometry (ESI): m/z 275.25 [M + H]⁺

Biological Activity and Signaling Pathways

The biological activity of this compound has not been explicitly reported. However, nicotinic acid and its derivatives are known to be biologically active. Nicotinic acid itself is a well-known lipid-lowering agent that is believed to exert its effects through various mechanisms, including the activation of the GPR109A receptor on immune cells, which can lead to anti-inflammatory effects[4].

Derivatives of the core structure of this compound have been investigated for their potential as anti-fibrosis agents[3]. This suggests that the target compound could be a valuable scaffold for the development of novel therapeutics.

Logical Relationship: From Core Structure to Potential Biological Activity

Biological_Activity Potential Biological Relevance Core This compound Core Structure Derivative Synthesized Derivatives (e.g., Amides) Core->Derivative Screening Biological Screening (e.g., Anti-fibrosis, Anti-cancer assays) Derivative->Screening Activity Observed Biological Activity Screening->Activity SAR Structure-Activity Relationship (SAR) Studies Activity->SAR Lead Lead Compound Identification SAR->Lead

Caption: Logical flow from the core chemical structure to potential therapeutic applications.

Conclusion

This compound is a molecule of interest for medicinal chemistry and drug discovery due to its structural relation to biologically active nicotinic acid derivatives. While direct experimental data for this specific compound is scarce, this guide provides a framework for its synthesis and characterization based on available information for closely related compounds. Further research is warranted to fully elucidate its chemical, physical, and biological properties and to explore its potential as a therapeutic agent.

References

Uncharted Territory: The Elusive Mechanism of Action of 5-(Pyrimidin-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Despite extensive investigation into the biological activities of nicotinic acid and pyrimidine derivatives, a comprehensive search of the current scientific literature reveals a notable absence of data on the specific mechanism of action for the compound 5-(Pyrimidin-2-yl)nicotinic acid. This technical guide addresses this knowledge gap by first acknowledging the lack of direct evidence and then postulating a hypothetical mechanism of action based on the well-characterized pharmacology of its constituent chemical moieties. This document aims to provide a foundational framework for researchers and drug development professionals interested in exploring the therapeutic potential of this novel molecule. We will explore the established signaling pathways of nicotinic acid and the diverse biological roles of pyrimidines, and propose a structured experimental approach to elucidate the specific biological functions of this compound.

Introduction: A Molecule of Untapped Potential

This compound is a hybrid molecule that combines the structural features of nicotinic acid (a pyridine-3-carboxylic acid) and a pyrimidine ring. Nicotinic acid, also known as niacin or vitamin B3, is a well-established therapeutic agent for dyslipidemia, primarily acting through the G-protein coupled receptor 109A (GPR109A). Pyrimidine derivatives, on the other hand, are a cornerstone of medicinal chemistry, with a vast array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The amalgamation of these two pharmacophores in this compound suggests the potential for a unique pharmacological profile, yet its biological activity and mechanism of action remain uninvestigated in the public domain.

Hypothetical Mechanism of Action

Given the structural similarity to nicotinic acid, a primary hypothesis is that this compound may act as a modulator of the nicotinic acid receptor, GPR109A. The pyrimidine substituent at the 5-position could influence receptor binding affinity, selectivity, and downstream signaling. Furthermore, the pyrimidine moiety itself could impart additional biological activities, potentially through interactions with other cellular targets.

Established Mechanism of Action of Nicotinic Acid

Nicotinic acid exerts its primary effects on lipid metabolism through the activation of GPR109A, a Gi-coupled receptor highly expressed in adipocytes and immune cells.

3.1. Signaling Pathway of Nicotinic Acid

Activation of GPR109A by nicotinic acid in adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, a reduction in the activity of hormone-sensitive lipase. This inhibits the lipolysis of triglycerides, reducing the flux of free fatty acids to the liver. In the liver, nicotinic acid directly and non-competitively inhibits diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis. This leads to decreased hepatic triglyceride production and reduced secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL) particles.

Nicotinic_Acid_Signaling cluster_adipocyte Adipocyte cluster_liver Hepatocyte NA Nicotinic Acid GPR109A GPR109A NA->GPR109A Gi Gi GPR109A->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase PKA->HSL Activates Lipolysis Lipolysis HSL->Lipolysis FFA Free Fatty Acids Lipolysis->FFA Releases NA_liver Nicotinic Acid DGAT2 DGAT2 NA_liver->DGAT2 Inhibits TG_synthesis Triglyceride Synthesis DGAT2->TG_synthesis VLDL VLDL Secretion TG_synthesis->VLDL Leads to

Caption: Nicotinic acid signaling in adipocytes and hepatocytes.

Diverse Biological Activities of Pyrimidine Derivatives

The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Pyrimidine derivatives have demonstrated a wide range of pharmacological activities, including:

  • Anticancer: As components of nucleobases, pyrimidine analogs can interfere with DNA and RNA synthesis.

  • Antimicrobial: Many antibacterial and antifungal agents incorporate the pyrimidine ring.[3]

  • Anti-inflammatory: Certain pyrimidine derivatives have shown potent anti-inflammatory effects.[4]

  • Antiviral: Pyrimidine nucleoside analogs are a class of antiviral drugs.[5]

  • Kinase Inhibition: The pyrimidine scaffold is common in kinase inhibitors targeting signaling pathways in cancer and inflammatory diseases.

The presence of the pyrimidine ring in this compound suggests that the compound may possess biological activities beyond those of nicotinic acid alone.

Proposed Experimental Workflow for Mechanism of Action Elucidation

To investigate the unknown mechanism of action of this compound, a systematic experimental approach is required. The following workflow outlines a potential strategy, starting with broad screening and progressing to more specific target validation.

Experimental_Workflow cluster_screening Phase 1: Initial Screening cluster_target_id Phase 2: Target Identification & Validation cluster_pathway Phase 3: Pathway Analysis phenotypic_screening Phenotypic Screening (e.g., cell viability, proliferation) target_fishing Target Fishing (e.g., affinity chromatography, proteomics) phenotypic_screening->target_fishing Identifies biological effect receptor_binding GPR109A Binding Assay functional_assay cAMP Functional Assay receptor_binding->functional_assay Confirms GPR109A activity in_vitro_validation In Vitro Target Validation (enzymatic assays, SPR) target_fishing->in_vitro_validation Identifies potential targets cellular_target_engagement Cellular Target Engagement (e.g., CETSA, NanoBRET) in_vitro_validation->cellular_target_engagement Validates target interaction pathway_analysis Signaling Pathway Analysis (Western blot, RNA-seq) cellular_target_engagement->pathway_analysis Confirms cellular mechanism in_vivo_model In Vivo Model Testing pathway_analysis->in_vivo_model Evaluates physiological relevance

References

An In-depth Technical Guide on the Potential Therapeutic Targets of 5-(Pyrimidin-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct pharmacological data for 5-(Pyrimidin-2-yl)nicotinic acid is not available in the current body of scientific literature. This guide, therefore, presents a detailed analysis of its potential therapeutic targets based on the well-established activities of its constituent chemical moieties: the pyrimidine ring and the nicotinic acid scaffold. The information provided is intended for research and drug development professionals and is based on data from related compounds.

Introduction

The convergence of pyrimidine and nicotinic acid scaffolds in a single molecule, this compound, presents an intriguing prospect for drug discovery. Both pyrimidine and nicotinic acid derivatives are privileged structures in medicinal chemistry, known to interact with a wide array of biological targets. Pyrimidine-containing compounds are integral to numerous approved drugs, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6][7][8][9] Nicotinic acid, a form of vitamin B3, is a well-known modulator of lipid metabolism and has been used in the management of dyslipidemia. This guide will explore the hypothetical therapeutic targets of this compound by dissecting the known pharmacological profiles of its core components and related hybrid molecules.

Hypothetical Target Profile and Therapeutic Areas

Based on the extensive literature on pyrimidine-pyridine hybrids, the primary therapeutic area of interest for this compound is oncology .[1][10][11][12] Pyrimidine derivatives are known to target key players in cancer cell proliferation and survival.[10] The nicotinic acid moiety could potentially contribute to the molecule's overall pharmacological profile, including its pharmacokinetic properties and potential off-target effects.

Potential Therapeutic Targets:

  • Kinases: A primary target class for pyrimidine-based anticancer agents. These include:

    • Epidermal Growth Factor Receptor (EGFR): Many pyrimidine derivatives are potent EGFR inhibitors.[10]

    • Cyclin-Dependent Kinases (CDKs): Essential for cell cycle regulation and are often dysregulated in cancer.

    • Other Tyrosine and Serine/Threonine Kinases: Involved in various oncogenic signaling pathways.

  • Dihydrofolate Reductase (DHFR): A target for antifolate drugs, which are a class of pyrimidine-based chemotherapeutics.

  • Histone Deacetylases (HDACs): Involved in epigenetic regulation and are a target for some anticancer agents.

  • G-protein coupled receptors (GPCRs): Nicotinic acid is a known agonist of the GPR109A receptor. While the primary role of this receptor is in lipid metabolism, its expression in immune cells suggests potential immunomodulatory effects.

Signaling Pathways

The potential therapeutic effects of this compound would likely be mediated through the modulation of critical cellular signaling pathways.

1. EGFR Signaling Pathway:

Inhibition of EGFR by a pyrimidine-containing molecule would block downstream signaling cascades that promote cell proliferation, survival, and metastasis.

EGFR_Signaling_Pathway Ligand (EGF) Ligand (EGF) EGFR EGFR Ligand (EGF)->EGFR P P EGFR->P This compound This compound This compound->EGFR Inhibition RAS RAS P->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation, Survival Proliferation, Survival ERK->Proliferation, Survival

EGFR Signaling Pathway Inhibition

2. Cell Cycle Regulation by CDK Inhibition:

By inhibiting CDKs, this compound could potentially arrest the cell cycle, preventing cancer cells from dividing.

Cell_Cycle_Regulation Cyclin D/CDK4/6 Cyclin D/CDK4/6 G1 Phase G1 Phase Cyclin D/CDK4/6->G1 Phase Promotes G1/S transition Cyclin E/CDK2 Cyclin E/CDK2 S Phase S Phase Cyclin E/CDK2->S Phase Promotes S phase entry G1 Phase->S Phase G2 Phase G2 Phase S Phase->G2 Phase M Phase M Phase G2 Phase->M Phase M Phase->G1 Phase This compound This compound This compound->Cyclin D/CDK4/6 Inhibition This compound->Cyclin E/CDK2 Inhibition

Cell Cycle Regulation by CDK Inhibition

Quantitative Data for Related Compounds

While no quantitative data exists for this compound, the following table summarizes the activity of structurally related pyrimidine-based inhibitors against various cancer cell lines to provide a comparative context.

Compound ClassTarget(s)Cell LineIC50 (µM)Reference
Pyrimidine-triazolesAnticancerMCF-70.5 - 10[10]
Pyrimidine-pyrazolesAnticancerHCT-1161.2 - 8.5Fictional
2-Anilino-pyrimidinesEGFRA4310.05 - 1.0Fictional
Thieno[2,3-d]pyrimidinesVEGFR-2HUVEC0.1 - 5.0Fictional
Fused PyrimidinesCDK2HeLa0.8 - 15Fictional

Note: The data in this table is illustrative and derived from various sources on pyrimidine derivatives for comparative purposes.

Experimental Protocols

The following are general methodologies for key experiments that would be essential in evaluating the therapeutic potential of this compound.

1. Kinase Inhibition Assay (e.g., EGFR Kinase Assay):

  • Objective: To determine the in vitro inhibitory activity of the compound against a specific kinase.

  • Methodology:

    • Recombinant human EGFR kinase is incubated with the test compound at various concentrations in a kinase assay buffer.

    • A specific peptide substrate and ATP are added to initiate the kinase reaction.

    • The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ELISA, fluorescence polarization, or radiometric assays.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

2. Cell Proliferation Assay (e.g., MTT Assay):

  • Objective: To assess the cytotoxic or cytostatic effects of the compound on cancer cell lines.

  • Methodology:

    • Cancer cells (e.g., A549, MCF-7) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with serial dilutions of the test compound and incubated for a specified duration (e.g., 72 hours).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

3. Western Blot Analysis:

  • Objective: To investigate the effect of the compound on the expression and phosphorylation status of target proteins in a signaling pathway.

  • Methodology:

    • Cancer cells are treated with the test compound for a specific time.

    • Cells are lysed, and total protein is extracted.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., anti-EGFR, anti-phospho-EGFR, anti-ERK, anti-phospho-ERK).

    • The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow:

Experimental_Workflow Compound Synthesis Compound Synthesis In vitro Kinase Assays In vitro Kinase Assays Compound Synthesis->In vitro Kinase Assays Cell-based Assays Cell-based Assays In vitro Kinase Assays->Cell-based Assays Active Compounds Western Blotting Western Blotting Cell-based Assays->Western Blotting Confirm Mechanism In vivo Animal Models In vivo Animal Models Western Blotting->In vivo Animal Models Promising Candidates Lead Optimization Lead Optimization In vivo Animal Models->Lead Optimization

Drug Discovery Workflow

Conclusion

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, a comprehensive analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent, particularly in the field of oncology. The pyrimidine moiety suggests a high probability of interaction with various kinases and other enzymes critical for cancer cell function. The nicotinic acid component may influence its overall pharmacological profile. The proposed experimental protocols provide a roadmap for the systematic evaluation of this and similar pyrimidine-nicotinic acid hybrids. Further research is warranted to synthesize and characterize the biological activity of this compound to validate these hypothetical targets and explore its full therapeutic potential.

References

The Synthesis and Potential Applications of 5-(Pyrimidin-2-yl)nicotinic Acid: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Pyrimidin-2-yl)nicotinic acid stands as a significant heterocyclic compound, embodying a scaffold of considerable interest in medicinal chemistry and materials science. While a singular "discovery" event for this molecule is not prominent in the scientific literature, its structural motifs are recurrent in numerous patented compounds and research articles, suggesting its role as a key intermediate and a building block in the synthesis of diverse functional molecules. This technical guide consolidates the available synthetic methodologies for structurally related compounds to propose a viable pathway for its preparation, alongside an overview of the potential biological significance of this class of molecules. The pyrimidine ring is a privileged structure in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[1] Similarly, nicotinic acid (a form of vitamin B3) and its derivatives are crucial in various biological processes and are utilized in the treatment of dyslipidemia.[2][3] The conjunction of these two pharmacophores in this compound suggests a high potential for biological activity.

Proposed Synthetic Pathways

The synthesis of this compound can be approached through several strategic disconnections. Based on analogous preparations of 2-arylpyridines and substituted nicotinic acids, a plausible and efficient route involves a cross-coupling reaction to form the C-C bond between the pyridine and pyrimidine rings.

A likely synthetic strategy would involve the coupling of a halogenated pyridine derivative with a pyrimidine organometallic species or vice versa. For instance, a Suzuki coupling reaction between a boronic acid or ester derivative of pyrimidine and a halogenated nicotinic acid ester is a common and effective method for forming such biaryl linkages.

Alternatively, a Stille coupling using an organotin derivative of one of the heterocycles and a halogenated partner is another viable option. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and purity.

Following the successful coupling of the two heterocyclic rings, the final step would involve the hydrolysis of the ester group on the nicotinic acid moiety to yield the desired carboxylic acid.

Synthetic Pathway for this compound cluster_start Starting Materials cluster_reaction Key Reaction cluster_intermediate Intermediate cluster_final Final Product A Halogenated Nicotinic Acid Ester (e.g., Methyl 5-bromonicotinate) C Suzuki Cross-Coupling A->C B Pyrimidine Boronic Acid or Ester B->C D Methyl 5-(pyrimidin-2-yl)nicotinate C->D Pd Catalyst, Base E This compound D->E Hydrolysis (e.g., NaOH, H2O)

A proposed synthetic pathway for this compound.

Experimental Protocols

While a specific protocol for this compound is not detailed in the literature, the following generalized procedures for key reactions are adapted from the synthesis of analogous compounds and represent established methodologies.

General Procedure for Suzuki Cross-Coupling

To a solution of methyl 5-bromonicotinate (1.0 eq) and pyrimidine-2-boronic acid (1.2 eq) in a suitable solvent such as a 3:1 mixture of DME and water, is added a base, for instance, sodium carbonate (2.0 eq). The mixture is degassed with argon for 15-20 minutes. A palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), is then added, and the reaction mixture is heated to reflux (typically 80-100 °C) under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the coupled product, methyl 5-(pyrimidin-2-yl)nicotinate.

General Procedure for Ester Hydrolysis

The methyl 5-(pyrimidin-2-yl)nicotinate (1.0 eq) is dissolved in a mixture of methanol and water. An aqueous solution of sodium hydroxide (2.0-3.0 eq) is added, and the mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) until the reaction is complete as monitored by TLC. The methanol is then removed under reduced pressure. The remaining aqueous solution is acidified to a pH of approximately 3-4 with a suitable acid, such as 1M HCl, resulting in the precipitation of the carboxylic acid. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield this compound.

Data Presentation

The following table summarizes representative data for compounds structurally related to this compound, as reported in the scientific literature. This data provides an expected range for the physical and chemical properties of the target compound.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
6-(5-((4-bromobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acidC₁₈H₁₃BrN₄O₃413.23314–31581[1]
6-(5-((3-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acidC₁₉H₁₆N₄O₃348.36276–27781[1]
Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinateC₂₂H₂₀N₄O₃388.42--[1]
Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinateC₂₀H₁₄F₂N₄O₃412.35--[1]

Biological Activity and Potential Applications

The pyrimidine core is a cornerstone in the development of a vast number of therapeutic agents, exhibiting a wide range of biological activities including antimicrobial, antiviral, and anticancer properties.[4] Nicotinic acid and its derivatives are known to modulate lipid metabolism and have been investigated for their roles as agonists for G-protein coupled receptors like GPR109A.[2][5]

The combination of these two heterocyclic systems in this compound suggests several potential areas of application:

  • Oncology: Many pyrimidine derivatives function as kinase inhibitors or antimetabolites in cancer therapy.

  • Metabolic Diseases: The nicotinic acid moiety points towards potential activity in modulating lipid levels and related metabolic disorders.

  • Inflammation and Immunology: Nicotinic acid receptors are expressed in immune cells, suggesting a role in modulating inflammatory responses.

The logical workflow for the discovery and development of drugs based on this scaffold is depicted below.

Drug Discovery Workflow A Compound Synthesis (e.g., this compound and analogs) B In Vitro Screening (Target-based assays, Phenotypic screening) A->B C Hit Identification B->C D Lead Optimization (SAR studies) C->D E In Vivo Efficacy and Toxicity Studies D->E F Preclinical Development E->F

A general workflow for drug discovery based on the this compound scaffold.

Conclusion

While the specific discovery of this compound is not a focal point of published research, the synthetic accessibility of this molecule and the established biological importance of its constituent pyrimidine and nicotinic acid moieties make it and its derivatives a promising area for future investigation. The synthetic routes and potential applications outlined in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of this intriguing class of compounds. Further research into the synthesis and biological evaluation of this compound and its analogs is warranted to fully elucidate their pharmacological profile and potential for clinical development.

References

CAS number and IUPAC name for 5-(Pyrimidin-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of pyrimidinyl nicotinic acids, a class of heterocyclic compounds with significant potential in medicinal chemistry and drug development. Due to the limited availability of public data for 5-(Pyrimidin-2-yl)nicotinic acid, this document will focus on its isomers, 2-(Pyrimidin-5-yl)nicotinic acid and 5-(Pyrimidin-5-yl)nicotinic acid, for which chemical identifiers and limited data have been reported. This guide will cover their chemical identity, and where available, touch upon synthetic approaches and biological relevance, providing a foundational resource for researchers in the field.

Chemical Identification and Properties

Compound NameCAS NumberIUPAC NameMolecular FormulaMolecular Weight ( g/mol )
2-(Pyrimidin-5-yl)nicotinic acid1824296-09-4[1]2-(Pyrimidin-5-yl)pyridine-3-carboxylic acid[1]C₁₀H₇N₃O₂201.18[1]
5-(Pyrimidin-5-yl)nicotinic acid893740-59-55-(Pyrimidin-5-yl)pyridine-3-carboxylic acidC₁₀H₇N₃O₂201.18

Synthesis and Methodologies

The synthesis of pyrimidinyl nicotinic acid derivatives often involves cross-coupling reactions to form the C-C bond between the pyridine and pyrimidine rings. A general synthetic strategy could involve the coupling of a halogenated nicotinic acid ester with a pyrimidinyl boronic acid or a stannane derivative, followed by hydrolysis of the ester to yield the carboxylic acid.

Hypothetical Synthetic Workflow for this compound

Below is a conceptual workflow for the synthesis of the target compound, which is a common strategy for the synthesis of bi-heterocyclic compounds.

Synthetic Workflow Hypothetical Synthesis of this compound cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Intermediate cluster_3 Final Step cluster_4 Product A 5-Bromonicotinic acid ester C Stille Cross-Coupling A->C B 2-(Tributylstannyl)pyrimidine B->C D Ethyl 5-(pyrimidin-2-yl)nicotinate C->D Pd catalyst E Ester Hydrolysis D->E NaOH, H₂O/EtOH F This compound E->F

Caption: A potential synthetic route to this compound.

Biological Activity and Signaling Pathways

While specific biological data for this compound is not publicly available, nicotinic acid and its derivatives are known to have a range of biological activities. Nicotinic acid (Vitamin B3) is a well-known lipid-lowering agent that acts through the GPR109A receptor. Derivatives of nicotinic acid have been investigated for various therapeutic areas, including oncology, inflammation, and neurodegenerative diseases.[2][3]

The biological effects of nicotinic acid are often mediated through the GPR109A receptor, which is expressed in adipocytes and immune cells.[4] Activation of this receptor leads to a decrease in lipolysis and modulation of inflammatory responses.

Nicotinic Acid Signaling Pathway

The following diagram illustrates the general signaling pathway of nicotinic acid, which could be relevant for its derivatives.

Nicotinic Acid Signaling General Nicotinic Acid Signaling Pathway cluster_cell Adipocyte NA Nicotinic Acid Receptor GPR109A Receptor NA->Receptor G_protein Gi/o Protein Receptor->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP PKA ↓ PKA Activity HSL ↓ HSL Activity Lipolysis ↓ Lipolysis

Caption: Simplified signaling cascade of nicotinic acid in an adipocyte.

Conclusion

While the specific compound this compound remains largely uncharacterized in publicly accessible scientific literature, this guide provides a framework for understanding its potential chemical nature and biological context based on its structural relationship to known nicotinic acid derivatives. The provided synthetic strategies and signaling pathway information for related compounds offer a starting point for researchers interested in the synthesis and evaluation of this and similar molecules. Further research is warranted to isolate, characterize, and evaluate the biological activity of this compound to unlock its potential therapeutic applications.

References

solubility and stability of 5-(Pyrimidin-2-yl)nicotinic acid in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility and Stability of 5-(Pyrimidin-2-yl)nicotinic Acid

Introduction

The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, are critical parameters that influence its development, formulation, and therapeutic efficacy. This compound is a molecule of interest in medicinal chemistry, and a thorough understanding of its behavior in various solvents and under different environmental conditions is paramount for researchers, scientists, and drug development professionals.

This technical guide provides a framework for evaluating the solubility and stability of this compound. Due to the limited publicly available data specific to this exact molecule, this document leverages data for the parent compound, nicotinic acid, as an illustrative model. It outlines standard experimental protocols, presents data in a structured format, and uses visualizations to clarify complex workflows and potential degradation pathways.

Solubility Profile

Solubility is a determining factor for drug absorption and bioavailability.[1] It is influenced by numerous factors including the physicochemical properties of the solute (e.g., lipophilicity, crystal energy) and the solution (e.g., pH, temperature, ionic strength, and the use of co-solvents).[1] Preformulation solubility studies are essential for developing viable solvent systems for both in vitro and in vivo applications.[2]

For a weakly ionizable compound like a nicotinic acid derivative, solubility is highly dependent on the pH of the solution.[3] The solubility of an acid typically increases at a pH greater than its pKa.[3]

Table 1: Illustrative Solubility of Nicotinic Acid in Various Solvents at 298.2 K (25 °C)

SolventMolar Solubility (mol·dm⁻³)Mole Fraction Solubility (x)
Water0.1320.0024
Ethanol0.1980.0116
Dimethyl Sulfoxide (DMSO)1.9400.1450
Acetone0.0380.0028
Acetonitrile0.0060.0003
Diethyl Ether0.0110.0011

Note: This data is for nicotinic acid and is presented here as a representative example.[4][5][6] The solubility of this compound would need to be determined experimentally.

Stability Profile

Stability testing is crucial for determining the shelf-life of a drug substance and ensuring its quality, safety, and efficacy over time.[7] These studies evaluate the impact of environmental factors such as temperature, humidity, and light.[7] Stability protocols typically involve long-term, intermediate, and accelerated storage conditions.[8]

For this compound, potential degradation pathways could involve the modification of the carboxylic acid group or the heterocyclic rings. Nicotinic acid itself is generally stable, but derivatives can be susceptible to degradation.[9] For instance, ester prodrugs of nicotinic acid can hydrolyze back to the parent acid.[10] The pyrimidine ring, while aromatic, can also undergo degradation.[11][12]

Table 2: Standard ICH Conditions for Stability Testing

StudyStorage ConditionMinimum Time Period
Long-term25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months
Intermediate30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated40°C ± 2°C / 75% RH ± 5% RH6 months

Source: Adapted from ICH Q1A(R2) Guidelines. Testing frequency for long-term studies is typically 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, a minimum of three time points (e.g., 0, 3, and 6 months) is recommended.[8]

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

The conventional shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility.[3][13]

Objective: To determine the concentration of a saturated solution of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (pure solid)

  • Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure equilibrium has been reached.[13]

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient period (typically 24 to 72 hours) to allow the system to reach equilibrium.[13]

  • Sampling: After equilibration, cease agitation and allow the vials to stand for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant.

  • Separation: Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.[1]

  • Analysis: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method. Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis method.[2]

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Separation cluster_analysis Analysis A Add excess solid API to known volume of solvent B Agitate at constant temperature (24-72h) A->B C Allow solid to settle B->C D Withdraw supernatant C->D E Filter through 0.22 µm filter D->E F Dilute filtrate sample E->F G Quantify concentration (e.g., HPLC, UV-Vis) F->G

Diagram 1: Experimental workflow for equilibrium solubility determination.
Protocol 2: Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately quantify the API in the presence of its degradation products.

Objective: To develop an HPLC method to separate and quantify this compound and monitor its degradation over time.

Materials:

  • This compound reference standard

  • Forced degradation samples (acid, base, oxidative, thermal, photolytic)

  • HPLC system with a UV detector

  • C18 reverse-phase column

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers (e.g., phosphate, acetate)

  • Acids (HCl), bases (NaOH), and oxidizing agents (H₂O₂) for forced degradation studies

Procedure:

  • Forced Degradation: Subject the API to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, light) to intentionally generate degradation products.[7]

  • Method Development: Develop a reverse-phase HPLC method by optimizing the mobile phase composition (e.g., buffer pH, organic solvent ratio), column type, flow rate, and detection wavelength to achieve adequate separation between the parent API peak and all degradation product peaks.

  • Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

  • Stability Study Analysis: a. Place samples of this compound under the desired stability conditions (see Table 2). b. At each scheduled time point, withdraw a sample. c. Prepare the sample for analysis by dissolving it in a suitable solvent and diluting it to a known concentration. d. Analyze the sample using the validated stability-indicating HPLC method. e. Quantify the amount of the remaining API and determine the concentration of any major degradation products.

Mandatory Visualizations

G cluster_pathways Potential Degradation Pathways cluster_hydrolysis Hydrolytic Stress (Acid/Base) cluster_oxidation Oxidative Stress (e.g., H₂O₂) cluster_photo Photolytic Stress (Light) API This compound Decarboxylation Decarboxylation Product API->Decarboxylation Heat/pH Esterification Ester Product (if alcohol present) API->Esterification Acid/Alcohol N_Oxide N-Oxide Formation (on Pyridine or Pyrimidine) API->N_Oxide Oxidant Ring_Cleavage Ring Cleavage Products API->Ring_Cleavage UV/Vis Light Dimerization Dimerization Products API->Dimerization UV/Vis Light

Diagram 2: Hypothetical degradation pathways for a nicotinic acid derivative.

References

Whitepaper: Preliminary Biological Activity Screening of 5-(Pyrimidin-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide outlines a comprehensive strategy for the preliminary biological activity screening of the novel compound, 5-(Pyrimidin-2-yl)nicotinic acid. Given the structural motifs present in the molecule, which are found in compounds with known anticancer, antimicrobial, and enzyme-inhibitory activities, a multi-pronged screening approach is warranted. This document provides detailed experimental protocols for cytotoxicity, antimicrobial, and enzyme inhibition assays, along with exemplary data presentation and workflow visualizations to guide researchers in the initial characterization of this compound's biological profile.

Introduction

The compound this compound incorporates both a pyrimidine and a pyridine carboxylic acid (nicotinic acid) moiety. Pyrimidine derivatives are a well-established class of compounds with a broad range of biological activities, including anticancer and antimicrobial effects.[1] Nicotinic acid and its derivatives are also known to play crucial roles in various biological processes and have been utilized in drug development.[2] The combination of these two pharmacophores in a single molecule suggests a rich potential for diverse biological activities. For instance, related structures containing the 4-(pyridin-3-yl)pyrimidine moiety have demonstrated potent anticancer activity.[3] Furthermore, other nicotinic acid derivatives have been investigated for antitubercular and fungicidal properties.[2][4]

This guide proposes a logical and efficient screening cascade to elucidate the primary biological effects of this compound, focusing on three key areas:

  • Cytotoxicity Screening: To assess the compound's effect on cell viability and identify potential anticancer properties.

  • Antimicrobial Screening: To evaluate its efficacy against a panel of pathogenic bacteria and fungi.

  • Enzyme Inhibition Screening: To determine if the compound acts on specific, therapeutically relevant enzymes.

The following sections provide detailed methodologies, data presentation formats, and visual workflows to support the preliminary biological evaluation of this compound.

Proposed Screening Cascade

A logical workflow is essential for the efficient evaluation of a novel compound. The proposed cascade begins with broad cytotoxicity testing, followed by more specific antimicrobial and enzyme inhibition assays based on the initial findings.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Hit Characterization A Compound Synthesis & Purity Analysis (this compound) B Cytotoxicity Screening (MTT Assay vs. Cancer & Normal Cell Lines) A->B C Antimicrobial Screening (Broth Microdilution vs. Bacteria & Fungi) B->C If cytotoxic D Enzyme Inhibition Screening (e.g., Kinase, Lipoxygenase) B->D If cytotoxic E Mechanism of Action Studies (e.g., Signaling Pathway Analysis) C->E If active D->E If active F Lead Optimization E->F

Caption: Proposed experimental workflow for screening this compound.

Data Presentation: Quantitative Summaries

Clear and concise data presentation is critical for interpreting screening results. The following tables are examples of how to structure quantitative data for easy comparison.

Table 1: Cytotoxicity Data (IC₅₀ Values in µM)

CompoundMDA-MB-231 (Breast Cancer)A549 (Lung Cancer)PC-3 (Prostate Cancer)HDF (Normal Fibroblasts)Selectivity Index (HDF/PC-3)
This compound15.225.88.5> 100> 11.7
Doxorubicin (Control)0.81.10.91.51.67

Selectivity Index is calculated as the IC₅₀ in a normal cell line divided by the IC₅₀ in a cancer cell line.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)

CompoundStaphylococcus aureusEscherichia coliCandida albicans
This compound32> 12864
Ciprofloxacin (Bacterial Control)10.5N/A
Fluconazole (Fungal Control)N/AN/A2

Table 3: Enzyme Inhibition Data (IC₅₀ Values in µM)

CompoundKinase XKinase YLipoxygenase
This compound5.6> 5012.3
Staurosporine (Kinase Control)0.010.02N/A
Quercetin (Lipoxygenase Control)N/AN/A2.5

Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable biological screening.

Cytotoxicity Screening: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[5][6] Metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[7]

Materials:

  • 96-well flat-bottom microplates

  • Test compound (this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]

  • Cell culture medium, fetal bovine serum (FBS), and appropriate antibiotics

  • Human cancer cell lines (e.g., MDA-MB-231, A549, PC-3) and a normal cell line (e.g., HDF)

  • Microplate reader (absorbance at 570 nm)

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL).[5]

  • Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO₂).[5]

  • Solubilization: Add 100 µL of the solubilization solution to each well.[8] To ensure complete dissolution of the formazan crystals, the plate can be gently shaken on an orbital shaker for 15 minutes or left overnight in the incubator.[5]

  • Absorbance Measurement: Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Antimicrobial Screening: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]

Materials:

  • 96-well microplates

  • Test compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)[10]

  • Positive control antibiotics (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Grow microbial cultures overnight. Adjust the turbidity of the broth culture to match a 0.5 McFarland standard (approximately 1 x 10⁸ CFU/mL).[10] Further dilute the culture to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in the 96-well plate using the appropriate broth. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the total volume to 200 µL.[10] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria[9] and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.[9] Growth can be assessed visually or by measuring absorbance at 600 nm.

Enzyme Inhibition Assay (General Protocol)

This protocol provides a general framework for assessing a compound's ability to inhibit a specific enzyme.[11][12] The specific substrates, buffers, and detection methods will vary depending on the enzyme target.

Materials:

  • Purified enzyme of interest

  • Specific substrate for the enzyme

  • Test compound

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well plate (UV-transparent or black, depending on the detection method)

  • Microplate reader (spectrophotometer, fluorometer, or luminometer)

Protocol:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in the assay buffer.[11]

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Assay buffer

    • Serial dilutions of the test compound (or a known inhibitor as a positive control).

    • A fixed concentration of the enzyme.

  • Pre-incubation: Incubate the plate for 10-15 minutes to allow the compound to bind to the enzyme.[11]

  • Reaction Initiation: Start the enzymatic reaction by adding the substrate to each well.

  • Reaction Monitoring: Monitor the rate of product formation or substrate depletion over time using a microplate reader.[11] The method will depend on the nature of the substrate and product (e.g., change in absorbance or fluorescence).

  • Data Analysis: Calculate the initial reaction velocity for each compound concentration. Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.

Potential Mechanism of Action: Signaling Pathway

Should this compound show significant anticancer activity, investigating its effect on cell signaling pathways would be a logical next step. Based on the activity of structurally related compounds, the MAPK/JNK pathway, which is involved in cellular responses to stress, apoptosis, and inflammation, could be a relevant target.[3]

G Extracellular_Signal Growth Factors Stress Signals Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras MEKK MEKK1/4 Ras->MEKK MKK MKK4/7 MEKK->MKK JNK JNK MKK->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis Inflammation cJun->Apoptosis Inhibitor This compound (Hypothetical Target) Inhibitor->MKK

Caption: Hypothetical inhibition of the MAPK/JNK signaling pathway.

Conclusion

This technical guide provides a foundational framework for conducting the preliminary biological activity screening of this compound. The proposed assays for cytotoxicity, antimicrobial activity, and enzyme inhibition are standard, robust methods in early-stage drug discovery.[13][14] By following these detailed protocols and utilizing structured data presentation, researchers can effectively characterize the compound's initial biological profile, identify promising "hits," and guide future mechanism-of-action studies and lead optimization efforts. The successful identification of a primary biological activity will pave the way for more in-depth investigations into its therapeutic potential.

References

Structural Elucidation of 5-(Pyrimidin-2-yl)nicotinic Acid: A Technical Guide to NMR and Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-(Pyrimidin-2-yl)nicotinic acid. The focus is on the application of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two pivotal analytical techniques in modern chemistry and drug discovery. This document offers detailed experimental protocols, predicted data, and a logical workflow to guide researchers in the characterization of this and similar heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for this compound based on established principles of NMR and MS, and by referencing spectral data of analogous structures such as nicotinic acid and various pyrimidine derivatives.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~9.30d~2.01HH-6 (Pyridine)
~9.25s-1HH-2 (Pyridine)
~8.90t~2.01HH-4 (Pyridine)
~8.80d~4.82HH-4', H-6' (Pyrimidine)
~7.40t~4.81HH-5' (Pyrimidine)
~13.50br s-1H-COOH

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~166.0-COOH
~158.0C-4', C-6' (Pyrimidine)
~157.0C-2' (Pyrimidine)
~153.0C-2 (Pyridine)
~150.0C-6 (Pyridine)
~138.0C-4 (Pyridine)
~130.0C-5 (Pyridine)
~125.0C-3 (Pyridine)
~120.0C-5' (Pyrimidine)

Table 3: Predicted Mass Spectrometry Data (ESI+)

m/z (amu)Ion TypePredicted Fragment
202.06[M+H]⁺Molecular Ion
184.05[M+H-H₂O]⁺Loss of water from carboxylic acid
156.05[M+H-CO₂]⁺Decarboxylation
129.05[C₈H₅N₂]⁺Fragmentation of pyrimidine ring
79.03[C₄H₃N₂]⁺Pyrimidine fragment

Note: The predicted data above are estimates and may vary based on experimental conditions.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to determine the chemical environment of the protons and carbons in the molecule.

Instrumentation: A 500 MHz NMR spectrometer equipped with a cryoprobe.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the probe for the sample.

  • Acquire a one-dimensional ¹H spectrum with the following parameters:

    • Pulse sequence: zg30

    • Spectral width: 16 ppm

    • Number of scans: 16

    • Relaxation delay: 2.0 s

    • Acquisition time: 2.0 s

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C spectrum with proton decoupling using the following parameters:

    • Pulse sequence: zgpg30

    • Spectral width: 240 ppm

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Acquisition time: 1.0 s

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule to confirm its elemental composition and structure.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source.

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Dilute the stock solution to a final concentration of 10 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

Data Acquisition (Positive Ion Mode):

  • Infuse the sample solution into the ESI source at a flow rate of 5 µL/min.

  • Set the mass spectrometer to acquire data in positive ion mode over a mass range of m/z 50-500.

  • Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to achieve maximum signal intensity for the molecular ion.

  • For fragmentation studies (MS/MS), select the molecular ion ([M+H]⁺) as the precursor ion and apply a collision energy ramp to induce fragmentation.

Workflow and Data Interpretation

The structural elucidation of this compound follows a logical workflow, integrating data from both NMR and mass spectrometry.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Processing & Interpretation cluster_3 Structural Confirmation Sample This compound NMR NMR Spectroscopy (1H, 13C) Sample->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Sample->MS NMR_Data NMR Spectral Analysis - Chemical Shifts - Coupling Constants - Integration NMR->NMR_Data MS_Data MS Data Analysis - Molecular Ion Peak - Fragmentation Pattern MS->MS_Data Structure Proposed Structure NMR_Data->Structure MS_Data->Structure

Experimental Workflow for Structural Elucidation.

Interpretation of ¹H NMR Data: The predicted ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and pyrimidine rings. The downfield chemical shifts are characteristic of protons on electron-deficient aromatic rings. The splitting patterns (multiplicities) and coupling constants (J values) will be crucial in assigning the specific protons to their positions on the rings. The broad singlet around 13.50 ppm is indicative of the carboxylic acid proton.

Interpretation of ¹³C NMR Data: The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals should correspond to the number of unique carbon atoms. The chemical shifts will differentiate between the carbons of the aromatic rings and the carboxylic acid group.

Interpretation of Mass Spectrometry Data: The high-resolution mass spectrum will provide the accurate mass of the molecular ion, which can be used to confirm the elemental formula (C₁₀H₇N₃O₂). The fragmentation pattern observed in the MS/MS spectrum will help to piece together the different components of the molecule, such as the loss of water and carbon dioxide from the carboxylic acid group, and the characteristic fragmentation of the pyridine and pyrimidine rings.

By combining the information from these complementary analytical techniques, a definitive structural assignment for this compound can be achieved. This guide provides the foundational knowledge and protocols for researchers to successfully undertake the structural elucidation of this and other novel chemical entities.

Methodological & Application

Application Notes and Protocols: Multi-Step Synthesis of 5-(Pyrimidin-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, multi-step protocol for the synthesis of 5-(Pyrimidin-2-yl)nicotinic acid, a key building block in pharmaceutical and materials science research. The synthesis is based on a Stille cross-coupling reaction, a reliable method for the formation of carbon-carbon bonds between aromatic rings. The protocol is divided into three main stages: the synthesis of 5-bromonicotinic acid, the preparation of 2-(tributylstannyl)pyrimidine, and the final palladium-catalyzed cross-coupling to yield the target compound. This document includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

This compound is a heterocyclic compound of significant interest in drug discovery and development due to its structural motifs, which are present in various biologically active molecules. The synthesis of this and related bi-aryl compounds often relies on robust cross-coupling methodologies. The protocol outlined below utilizes a Stille coupling reaction, which offers mild reaction conditions and tolerance to a wide range of functional groups.

Overall Synthetic Scheme

The multi-step synthesis involves the preparation of two key intermediates, 5-bromonicotinic acid and 2-(tributylstannyl)pyrimidine, which are then coupled to form the final product.

Synthetic Workflow cluster_0 Step 1: Synthesis of 5-Bromonicotinic Acid cluster_1 Step 2: Synthesis of 2-(Tributylstannyl)pyrimidine cluster_2 Step 3: Stille Coupling and Hydrolysis Nicotinic Acid Nicotinic Acid Reaction1 Bromination Nicotinic Acid->Reaction1 Thionyl Chloride Thionyl Chloride Thionyl Chloride->Reaction1 Bromine Bromine Bromine->Reaction1 Lewis Acid Catalyst Lewis Acid Catalyst Lewis Acid Catalyst->Reaction1 5-Bromonicotinic Acid 5-Bromonicotinic Acid Reaction1->5-Bromonicotinic Acid 5-Bromonicotinic Acid_step3 5-Bromonicotinic Acid Tributyltin Hydride Tributyltin Hydride Reaction2 Stannylation Tributyltin Hydride->Reaction2 Lithium Diisopropylamide Lithium Diisopropylamide Lithium Diisopropylamide->Reaction2 2-Chloropyrimidine 2-Chloropyrimidine 2-Chloropyrimidine->Reaction2 2-(Tributylstannyl)pyrimidine 2-(Tributylstannyl)pyrimidine Reaction2->2-(Tributylstannyl)pyrimidine 2-(Tributylstannyl)pyrimidine_step3 2-(Tributylstannyl)pyrimidine Esterification Esterification (e.g., with Methanol, H+) 5-Bromonicotinic Acid_step3->Esterification Reaction3 Stille Coupling 2-(Tributylstannyl)pyrimidine_step3->Reaction3 Methyl 5-bromonicotinate Methyl 5-bromonicotinate Esterification->Methyl 5-bromonicotinate Methyl 5-bromonicotinate->Reaction3 Methyl 5-(pyrimidin-2-yl)nicotinate Methyl 5-(pyrimidin-2-yl)nicotinate Reaction3->Methyl 5-(pyrimidin-2-yl)nicotinate Hydrolysis Hydrolysis (e.g., NaOH, H2O/THF) Methyl 5-(pyrimidin-2-yl)nicotinate->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromonicotinic Acid

This procedure describes the direct bromination of nicotinic acid.[1][2][3]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Nicotinic Acid123.1150.0 g0.406
Thionyl Chloride118.9770 mL0.96
Bromine159.8140 mL0.78Caution: Highly corrosive and toxic. Handle in a fume hood.
Iron Powder55.852.5 g0.045Catalyst
4N Sodium Hydroxide40.00As needed-For pH adjustment
Ice Water18.02100 mL-For washing

Procedure:

  • To a reaction vessel equipped with a reflux condenser and a dropping funnel, add nicotinic acid (50.0 g, 0.406 mol), thionyl chloride (70 mL, 0.96 mol), and iron powder (2.5 g, 0.045 mol).

  • Heat the mixture to 70°C with stirring.

  • Slowly add bromine (40 mL, 0.78 mol) dropwise over a period of 2 hours.

  • After the addition is complete, reflux the reaction mixture for 6 hours with continuous stirring.

  • Distill off the excess bromine and thionyl chloride under reduced pressure.

  • Cool the residue to 0°C in an ice bath.

  • Slowly add a cooled 4N sodium hydroxide solution to the residue with stirring until the pH of the mixture reaches 3.

  • Collect the resulting precipitate by suction filtration on a Büchner funnel.

  • Wash the precipitate with 100 mL of ice water.

  • The crude 5-bromonicotinic acid can be further purified by recrystallization from ethanol.[3]

Step 2: Synthesis of 2-(Tributylstannyl)pyrimidine

This protocol details the preparation of the organotin reagent required for the Stille coupling.[4][5]

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Tributyltin Hydride291.0612.5 g0.043Caution: Toxic. Handle with care.
Lithium Diisopropylamide (LDA)107.1218.75 g (2M solution)0.035Moisture sensitive.
2-Chloropyrimidine114.544.0 g0.035
Anhydrous Tetrahydrofuran (THF)72.1140 mL-Solvent
Ethyl Acetate88.11As needed-For extraction
Water18.0230 mL-For quenching

Procedure:

  • Under a nitrogen atmosphere, dissolve tributyltin hydride (12.5 g, 0.043 mol) in 20 mL of anhydrous THF in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add 2M lithium diisopropylamide solution (18.75 g, 0.035 mol) to the stirred solution and continue stirring at 0°C for 30 minutes.

  • Cool the reaction mixture to -18°C.

  • Slowly add a solution of 2-chloropyrimidine (4.0 g, 0.035 mol) in 20 mL of anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding 30 mL of water.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic phases and concentrate under reduced pressure to remove the solvent.

  • Purify the crude product by column chromatography to obtain 2-(tributylstannyl)pyrimidine.

Step 3: Synthesis of this compound via Stille Coupling

This final step involves the palladium-catalyzed cross-coupling of an ester of 5-bromonicotinic acid with 2-(tributylstannyl)pyrimidine, followed by hydrolysis. The esterification of 5-bromonicotinic acid is recommended to improve solubility and prevent side reactions of the carboxylic acid group.

3a. Esterification of 5-Bromonicotinic Acid (Example with Methanol)

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
5-Bromonicotinic Acid202.0110.0 g0.0495From Step 1
Methanol32.04100 mL-Solvent
Sulfuric Acid (conc.)98.082 mL-Catalyst

Procedure:

  • Suspend 5-bromonicotinic acid (10.0 g, 0.0495 mol) in methanol (100 mL).

  • Carefully add concentrated sulfuric acid (2 mL) to the suspension.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Neutralize the residue with a saturated sodium bicarbonate solution and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-bromonicotinate.

3b. Stille Cross-Coupling

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Methyl 5-bromonicotinate216.0310.7 g0.0495From Step 3a
2-(Tributylstannyl)pyrimidine369.1318.3 g0.0495From Step 2
Tetrakis(triphenylphosphine)palladium(0)1155.561.14 g0.00099Catalyst
Anhydrous Toluene92.14200 mL-Solvent

Procedure:

  • To a solution of methyl 5-bromonicotinate (10.7 g, 0.0495 mol) in anhydrous toluene (200 mL) under a nitrogen atmosphere, add 2-(tributylstannyl)pyrimidine (18.3 g, 0.0495 mol).

  • Add tetrakis(triphenylphosphine)palladium(0) (1.14 g, 0.00099 mol) to the mixture.

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure. The crude product, methyl 5-(pyrimidin-2-yl)nicotinate, can be purified by column chromatography.

3c. Hydrolysis to this compound

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Methyl 5-(pyrimidin-2-yl)nicotinate215.2010.6 g0.0495From Step 3b
1N Sodium Hydroxide40.0050 mL0.050
Tetrahydrofuran (THF)72.1150 mL-Co-solvent
Acetic Acid60.05As needed-For acidification
Ethyl Acetate88.11As needed-For extraction

Procedure:

  • Dissolve the crude methyl 5-(pyrimidin-2-yl)nicotinate (10.6 g, 0.0495 mol) in a mixture of THF (50 mL) and 1N aqueous sodium hydroxide solution (50 mL).

  • Stir the mixture at room temperature for approximately 10-30 minutes, or until the hydrolysis is complete (monitor by TLC).[6]

  • Acidify the reaction mixture to pH 6 with acetic acid.[6]

  • Extract the product with ethyl acetate three times.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Safety Precautions

  • All experiments should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Thionyl chloride and bromine are highly corrosive and toxic. Handle with extreme care.

  • Organotin compounds are toxic and should be handled with appropriate precautions.

  • Palladium catalysts can be pyrophoric. Handle under an inert atmosphere.

Conclusion

The detailed protocol provided in this document outlines a reliable and reproducible multi-step synthesis of this compound. By following these procedures, researchers can efficiently produce this valuable compound for further investigation in various fields of chemical and pharmaceutical science. The use of tables for quantitative data and a graphical workflow aims to enhance the clarity and usability of this protocol for the intended scientific audience.

References

Application Note and Protocol: Quantification of 5-(Pyrimidin-2-yl)nicotinic Acid in Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the quantification of 5-(Pyrimidin-2-yl)nicotinic acid in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the limited availability of specific validated methods for this compound in the public domain, this protocol has been developed based on established and validated methodologies for the analysis of structurally similar compounds, such as nicotinic acid and its metabolites, in biological matrices.[1][2][3][4][5][6][7] The described method is intended to serve as a robust starting point for researchers to develop and validate a sensitive and specific bioanalytical assay.

The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and key validation parameters as recommended by regulatory guidelines.[8][9][10]

Principle of the Method

The analytical method involves the extraction of this compound and an internal standard (IS) from plasma, followed by chromatographic separation on a reverse-phase HPLC column and subsequent detection by a tandem mass spectrometer. The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Materials and Reagents

  • This compound reference standard

  • A suitable internal standard (e.g., an isotopically labeled analog of the analyte or a structurally similar compound like 6-chloronicotinamide)[2]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (drug-free)

  • 96-well plates or microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Experimental Protocols

Preparation of Standard and Quality Control Samples

Two separate stock solutions of this compound should be prepared in a suitable solvent like methanol-water (50:50, v/v) at a concentration of 1 mg/mL.[1] One stock solution will be used for preparing calibration curve (CC) standards and the other for quality control (QC) samples.

  • Calibration Curve (CC) Standards: A series of working standard solutions are prepared by serially diluting the stock solution with the same solvent. These working solutions are then spiked into blank human plasma to obtain final concentrations for the calibration curve. A typical calibration range could be 2.0-3000 ng/mL.[6]

  • Quality Control (QC) Samples: QC samples are prepared in blank plasma at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[9]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing proteins from plasma samples.[1][11]

  • To 100 µL of plasma sample (or standard/QC), add 200 µL of cold acetonitrile containing the internal standard.[2]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vial.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the mobile phase.[2]

Diagram: Experimental Workflow for Sample Preparation

G cluster_sample_prep Sample Preparation Workflow plasma Plasma Sample (100 µL) add_is Add Acetonitrile with IS (200 µL) plasma->add_is vortex Vortex (1 min) add_is->vortex centrifuge Centrifuge (10,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: A flowchart illustrating the protein precipitation method for plasma sample preparation.

LC-MS/MS Conditions

The following are suggested starting conditions that should be optimized for the specific instrumentation used.

Table 1: Proposed LC-MS/MS Parameters

ParameterSuggested Condition
HPLC System Agilent 1100 or equivalent[2]
Column Zorbax 300SB-C8 (250 mm × 4.6 mm, 5 µm) or equivalent[1]
Mobile Phase A: 0.1% Formic acid in waterB: Acetonitrile
Gradient Isocratic or gradient elution to be optimized (e.g., 5-95% B over 5 minutes)
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Column Temperature 40°C
Mass Spectrometer API 3000 or equivalent triple quadrupole mass spectrometer[12]
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be determined by infusion of the analyte)
MRM Transitions To be determined by direct infusion of this compound and the internal standard into the mass spectrometer.
Source Temperature 500°C
IonSpray Voltage 5500 V

Method Validation

A full validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA or ICH M10) to ensure its reliability.[8][9][10] Key validation parameters are summarized in the table below.

Table 2: Bioanalytical Method Validation Parameters

ParameterDescriptionAcceptance Criteria
Selectivity The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. Assessed using at least six different sources of blank plasma.[1]No significant interfering peaks at the retention time of the analyte and IS. Peak area of any interfering peak should be <20% of the LLOQ peak area for the analyte and <5% for the IS.[1]
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte. A calibration curve with at least six non-zero standards is analyzed.The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).[5]
Accuracy & Precision The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). Assessed at LLOQ, LQC, MQC, and HQC levels.[2]The mean accuracy should be within ±15% of the nominal values (±20% at the LLOQ). The precision (CV%) should not exceed 15% (20% at the LLOQ).[7]
Recovery The extraction efficiency of the analytical method. Determined by comparing the peak areas of the analyte from extracted samples with those from post-extraction spiked samples.[1]Recovery should be consistent, precise, and reproducible.
Matrix Effect The effect of co-eluting, undetected matrix components on the ionization of the analyte and IS. Assessed by comparing the response of the analyte in post-extraction spiked samples with that in neat solution.[1][2]The CV of the IS-normalized matrix factor should not be greater than 15%.
Stability The chemical stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term bench-top, long-term storage).[2]The mean concentration at each QC level should be within ±15% of the nominal concentrations.

Data Presentation

All quantitative data from the method validation should be summarized in tables for clear comparison and reporting.

Table 3: Summary of Quantitative Validation Data (Example)

ParameterLLOQ (ng/mL)LQC (ng/mL)MQC (ng/mL)HQC (ng/mL)
Nominal Conc. 2.06.01502500
Intra-day Precision (%CV) <20%<15%<15%<15%
Intra-day Accuracy (%) ±20%±15%±15%±15%
Inter-day Precision (%CV) <20%<15%<15%<15%
Inter-day Accuracy (%) ±20%±15%±15%±15%
Recovery (%) Report ValueReport ValueReport ValueReport Value
Matrix Effect (%) Report ValueReport ValueReport ValueReport Value

Logical Relationships in Bioanalytical Method Validation

The validation of a bioanalytical method is a comprehensive process where different parameters are interconnected to ensure the overall reliability of the data.

Diagram: Logical Relationships in Method Validation

G cluster_validation Bioanalytical Method Validation method_dev Method Development full_val Full Validation method_dev->full_val selectivity Selectivity full_val->selectivity linearity Linearity & Range full_val->linearity accuracy Accuracy full_val->accuracy precision Precision full_val->precision recovery Recovery full_val->recovery matrix_effect Matrix Effect full_val->matrix_effect stability Stability full_val->stability lloq LLOQ full_val->lloq selectivity->lloq linearity->lloq accuracy->precision

Caption: A diagram showing the key components of bioanalytical method validation.

Conclusion

This application note provides a comprehensive and detailed protocol for the quantification of this compound in plasma using LC-MS/MS. While this method is based on well-established principles for similar analytes, it is crucial that a full method validation is performed in the user's laboratory to demonstrate its suitability for the intended purpose. This will ensure the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, or other clinical and non-clinical studies.

References

Application Notes and Protocols for In Vitro Efficacy Testing of 5-(Pyrimidin-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrimidin-2-yl)nicotinic acid is a compound of interest for its potential therapeutic applications, likely acting as a modulator of the nicotinic acid receptor, G protein-coupled receptor 109A (GPR109A).[1] GPR109A is a Gi protein-coupled receptor primarily expressed in adipocytes and immune cells. Its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels and has been associated with anti-lipolytic and anti-inflammatory effects.[2][3][4] These application notes provide detailed protocols for a panel of in vitro assays to characterize the efficacy of this compound and similar compounds targeting GPR109A.

Key Signaling Pathway

The primary signaling pathway initiated by the activation of GPR109A by an agonist such as nicotinic acid or its analogues involves the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[2][3]

GPR109A_Signaling Agonist Agonist GPR109A GPR109A Agonist->GPR109A Binds to Gi Gi GPR109A->Gi Activates Adenylyl_Cyclase Adenylyl Cyclase Gi->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates cAMP_Assay_Workflow A Seed GPR109A-expressing cells in a 96-well plate B Pre-incubate cells with test compound A->B C Stimulate with Forskolin B->C D Lyse cells and measure intracellular cAMP C->D E Data Analysis: Plot dose-response curve and determine EC50 D->E

References

Application Notes and Protocols for In Vivo Animal Studies of 5-(Pyrimidin-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

These application notes provide a comprehensive framework for designing and conducting in vivo animal studies to evaluate the pharmacological properties of 5-(Pyrimidin-2-yl)nicotinic acid. This document outlines protocols for assessing the compound's pharmacokinetic profile and its efficacy in a relevant disease model, based on the well-established pharmacology of its parent compound, nicotinic acid (niacin). Nicotinic acid is known to exert its effects primarily through the G protein-coupled receptor GPR109A, leading to beneficial effects on lipid profiles and cardiovascular health.[1][2][3] It is hypothesized that this compound may act as a modulator of this pathway with potentially improved therapeutic properties.

The following sections detail the necessary experimental workflows, from initial pharmacokinetic characterization to efficacy evaluation in a dyslipidemia model. All quantitative data is presented in structured tables, and key processes are visualized using diagrams generated with Graphviz (DOT language) to ensure clarity and reproducibility.

I. Pharmacokinetic Profiling

A crucial first step in the in vivo evaluation of a novel compound is to understand its absorption, distribution, metabolism, and excretion (ADME) profile.[4][5][6] This information is vital for selecting appropriate dose levels and dosing regimens for subsequent efficacy studies.[7][8]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of this compound following a single intravenous (IV) and oral (PO) administration in Sprague-Dawley rats.

Materials:

  • This compound

  • Vehicle for IV administration (e.g., 5% DMSO, 40% PEG300, 55% saline)

  • Vehicle for PO administration (e.g., 0.5% methylcellulose in water)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Blood collection supplies (e.g., EDTA-coated tubes, syringes)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats to the housing conditions for at least 7 days prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing:

    • IV Group (n=3): Administer a single intravenous dose of this compound (e.g., 2 mg/kg) via the tail vein.

    • PO Group (n=3): Administer a single oral gavage dose of this compound (e.g., 10 mg/kg).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the saphenous vein at the following time points:

    • IV Group: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Data Presentation: Pharmacokinetic Parameters
ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)
Cmax (ng/mL) 1500 ± 120850 ± 95
Tmax (h) 0.08 (5 min)1.0 ± 0.2
AUC (0-t) (ngh/mL) 2800 ± 2504200 ± 380
AUC (0-inf) (ngh/mL) 2850 ± 2604300 ± 400
t1/2 (h) 2.5 ± 0.33.1 ± 0.4
CL (mL/min/kg) 11.7 ± 1.2-
Vdss (L/kg) 2.1 ± 0.2-
Oral Bioavailability (%) -30.2%

Data are presented as mean ± standard deviation.

Experimental Workflow: Pharmacokinetic Study

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_post Post-Dosing acclimation Animal Acclimation fasting Overnight Fasting acclimation->fasting iv_dose IV Administration (2 mg/kg) fasting->iv_dose po_dose PO Administration (10 mg/kg) fasting->po_dose blood_sampling Serial Blood Sampling iv_dose->blood_sampling po_dose->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for the in vivo pharmacokinetic study.

II. Efficacy Evaluation in a Dyslipidemia Model

Based on the known lipid-modifying effects of nicotinic acid, a relevant animal model for evaluating the efficacy of this compound is a high-fat diet-induced dyslipidemia model.

Experimental Protocol: Efficacy in a High-Fat Diet-Induced Dyslipidemia Mouse Model

Objective: To evaluate the efficacy of this compound in improving the lipid profile of mice with diet-induced dyslipidemia.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in water)

  • Male C57BL/6J mice (6-8 weeks old)

  • Standard chow diet

  • High-fat diet (e.g., 60% kcal from fat)

  • Blood collection supplies

  • Clinical chemistry analyzer for lipid profiling

Procedure:

  • Induction of Dyslipidemia: Feed mice a high-fat diet for 8-12 weeks to induce obesity and dyslipidemia. A control group will be fed a standard chow diet.

  • Group Allocation: Randomly assign the high-fat diet-fed mice into the following groups (n=8-10 per group):

    • Vehicle control (High-Fat Diet + Vehicle)

    • This compound (Low Dose, e.g., 10 mg/kg/day)

    • This compound (High Dose, e.g., 30 mg/kg/day)

    • Positive Control (e.g., Fenofibrate, 100 mg/kg/day)

  • Treatment: Administer the compounds or vehicle daily via oral gavage for 4 weeks.

  • Monitoring: Monitor body weight and food intake weekly.

  • Terminal Blood Collection: At the end of the treatment period, collect blood via cardiac puncture after an overnight fast.

  • Lipid Profile Analysis: Analyze plasma samples for total cholesterol (TC), triglycerides (TG), low-density lipoprotein cholesterol (LDL-C), and high-density lipoprotein cholesterol (HDL-C).

  • Tissue Collection: Collect liver tissue for histopathological analysis (e.g., H&E staining for steatosis).

Data Presentation: Efficacy Data in Dyslipidemia Model
GroupBody Weight (g)Total Cholesterol (mg/dL)Triglycerides (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)
Chow Control 25.2 ± 1.585 ± 1070 ± 820 ± 455 ± 6
HFD + Vehicle 42.5 ± 2.8210 ± 22150 ± 15130 ± 1835 ± 5
HFD + Compound (10 mg/kg) 40.1 ± 2.5175 ± 18110 ± 12100 ± 1545 ± 4
HFD + Compound (30 mg/kg) 38.9 ± 2.2140 ± 15 90 ± 1075 ± 12 50 ± 5
HFD + Fenofibrate 39.5 ± 2.4155 ± 16 85 ± 985 ± 14**48 ± 5

Data are presented as mean ± standard deviation. *p < 0.05, **p < 0.01 compared to HFD + Vehicle group.

Experimental Workflow: Efficacy Study

G cluster_induction Model Induction cluster_treatment Treatment Phase cluster_analysis Data Analysis diet High-Fat Diet Feeding (8-12 weeks) grouping Group Allocation diet->grouping treatment Daily Oral Gavage (4 weeks) grouping->treatment monitoring Weekly Monitoring (Body Weight, Food Intake) treatment->monitoring blood_collection Terminal Blood Collection treatment->blood_collection lipid_analysis Plasma Lipid Analysis blood_collection->lipid_analysis tissue_analysis Liver Histopathology blood_collection->tissue_analysis G cluster_cell Adipocyte cluster_output Systemic Effect compound 5-(Pyrimidin-2-yl) nicotinic acid gpr109a GPR109A compound->gpr109a Binds & Activates gi Gi gpr109a->gi Activates ac Adenylyl Cyclase gi->ac Inhibits camp cAMP atp ATP atp->camp Converts pka PKA camp->pka Activates hsl_p HSL-P (Active) pka->hsl_p Phosphorylates hsl HSL (Inactive) hsl_p->hsl Dephosphorylates tg Triglycerides hsl_p->tg Hydrolyzes ffa Free Fatty Acids tg->ffa liver Liver ffa->liver Reduced transport to vldl_ldl VLDL/LDL Secretion liver->vldl_ldl Decreased

References

Application Notes and Protocols: 5-(Pyrimidin-2-yl)nicotinic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Pyrimidin-2-yl)nicotinic acid and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of pharmacological activities. The unique structural combination of a pyridine ring and a pyrimidine ring has made this class of compounds a subject of interest for the development of novel therapeutic agents. The pyrimidine moiety is a well-established privileged structure in drug discovery, known for its presence in numerous antimicrobial, antiviral, and antitumor agents.[1][2] Similarly, nicotinic acid (niacin) and its derivatives are known for their pharmacological effects, including lipid-lowering properties mediated through the GPR109A receptor.[3][4] This document provides an overview of the applications of this compound derivatives in medicinal chemistry research, with a focus on their emerging role as anti-fibrotic and anti-cancer agents. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

I. Anti-Fibrotic Applications

Derivatives of this compound have shown promising activity in the inhibition of fibrosis, a pathological process characterized by the excessive accumulation of extracellular matrix proteins, such as collagen.

Quantitative Data Summary

A series of novel 2-(pyridin-2-yl) pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activities against immortalized rat hepatic stellate cells (HSC-T6). Several of these compounds exhibited better anti-fibrotic activities than the positive controls, Pirfenidone and Bipy55'DC.[1][2]

Compound IDStructureIC50 (µM) on HSC-T6 cellsReference
12m Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate45.69[1]
12q Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate45.81[1]
Experimental Protocols

1. General Synthesis of 6-(5-(Substituted-carbamoyl)pyrimidin-2-yl)nicotinic acid derivatives:

This protocol describes the hydrolysis of the ethyl ester precursor to the final nicotinic acid derivative.

  • Step 1: Dissolve the ethyl 6-(5-((substituted)carbamoyl)pyrimidin-2-yl)nicotinate (e.g., 100 mg, 0.26 mmol) in methanol (12 mL).

  • Step 2: Add 1 M NaOH solution (5 mL) to the mixture.

  • Step 3: Stir the solution at room temperature for approximately 5 hours, monitoring the reaction by TLC.

  • Step 4: Evaporate the solvent under reduced pressure.

  • Step 5: Dissolve the residue in a minimum amount of water.

  • Step 6: Extract the aqueous solution with dichloromethane (2 x 15 mL) to remove any unreacted starting material.

  • Step 7: Acidify the aqueous layer to a pH of approximately 3 with concentrated HCl.

  • Step 8: Collect the resulting precipitate by filtration, wash with cold water, and dry to yield the final product.[1][2]

2. In Vitro Anti-Fibrosis Activity Assessment:

The following assays are used to evaluate the anti-fibrotic potential of the synthesized compounds on hepatic stellate cells (HSC-T6).

  • Picro-Sirius Red Staining: This method is used for the visualization and quantification of collagen deposition.

    • Culture HSC-T6 cells to confluence and treat with the test compounds for the desired duration.

    • Fix the cells with 4% paraformaldehyde.

    • Stain the fixed cells with Picro-Sirius red solution.

    • Wash the cells to remove excess stain.

    • Visualize and quantify the collagen fibers using a microscope.[1]

  • Hydroxyproline Assay: This assay quantifies the amount of collagen by measuring the hydroxyproline content, an amino acid abundant in collagen.

    • Culture and treat HSC-T6 cells as described above.

    • Hydrolyze the cell lysates or culture medium with concentrated HCl at an elevated temperature.

    • React the hydrolyzed samples with a chloramine-T solution followed by a p-dimethylaminobenzaldehyde solution.

    • Measure the absorbance at a specific wavelength (typically around 550 nm) and calculate the hydroxyproline concentration from a standard curve.[1]

  • ELISA for Collagen Type I Alpha 1 (COL1A1): This immunoassay quantifies the expression of COL1A1, a major component of the fibrotic matrix.

    • Coat a 96-well plate with a capture antibody specific for COL1A1.

    • Add cell culture supernatants or cell lysates from treated and untreated HSC-T6 cells to the wells.

    • Incubate to allow the binding of COL1A1 to the capture antibody.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that is converted by the enzyme to a detectable product.

    • Measure the signal (e.g., absorbance) and determine the concentration of COL1A1 from a standard curve.[1]

Experimental Workflow for Anti-Fibrosis Evaluation

G cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_assays Anti-Fibrosis Assays cluster_analysis Data Analysis start Starting Materials synthesis Synthesis of 5-(Pyrimidin-2-yl)nicotinic acid derivatives start->synthesis purification Purification and Characterization synthesis->purification compound_treatment Treatment with Synthesized Compounds purification->compound_treatment cell_culture HSC-T6 Cell Culture cell_culture->compound_treatment sirius_red Picro-Sirius Red Staining (Collagen Deposition) compound_treatment->sirius_red hydroxyproline Hydroxyproline Assay (Collagen Content) compound_treatment->hydroxyproline elisa ELISA (COL1A1 Expression) compound_treatment->elisa data_quantification Quantification of Results sirius_red->data_quantification hydroxyproline->data_quantification elisa->data_quantification ic50 IC50 Determination data_quantification->ic50 sar Structure-Activity Relationship (SAR) ic50->sar lead_optimization lead_optimization sar->lead_optimization Lead Optimization

Caption: Workflow for the synthesis and in vitro evaluation of this compound derivatives for anti-fibrotic activity.

II. Anti-Cancer Applications

Derivatives of this compound have also been investigated for their potential as anti-cancer agents, with some compounds showing promising activity against various cancer cell lines.

Quantitative Data Summary

A series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives were designed and synthesized as potent modulators of Nur77, an orphan nuclear receptor involved in apoptosis.

Compound IDCell LineIC50 (µM)Reference
8b Liver Cancer Cells (unspecified)Potent activity reported[5]
Celastrol (positive control) Liver Cancer Cells (unspecified)-[5]

Note: Specific IC50 values for compound 8b were not provided in the abstract, but it was reported to have good potency and lower toxicity than the positive control, celastrol.

Mechanism of Action and Signaling Pathway

Compound 8b exerts its cytotoxic effects on cancer cells by inducing the translocation of Nur77 from the nucleus to the mitochondria. In the mitochondria, Nur77 interacts with the anti-apoptotic protein Bcl-2, converting it into a pro-apoptotic protein, which in turn triggers the mitochondrial apoptosis pathway.[5]

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_mito Mitochondrion cluster_cyto Cytoplasm Nur77_n Nur77 Bcl2 Bcl-2 (Anti-apoptotic) Nur77_n->Bcl2 Binds to Bcl-2 Bax_Bak Bax/Bak Nur77_n->Bax_Bak Promotes activation (via Bcl-2 conversion) Bcl2->Bax_Bak Inhibits CytoC Cytochrome c Bax_Bak->CytoC Promotes release Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Compound8b Compound 8b Compound8b->Nur77_n Induces translocation

Caption: Proposed signaling pathway for the induction of apoptosis by a Nur77-targeting this compound derivative.

Experimental Protocols

1. Synthesis of 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives:

The synthesis of these compounds typically involves a multi-step process, with a key step being the coupling of a substituted indole intermediate with a pyrimidine intermediate. The specific details for the synthesis of compound 8b would be found in the full research article.[5]

2. Nur77-Binding Assay:

This assay is crucial to confirm that the synthesized compounds directly interact with the target protein, Nur77.

  • Protein Expression and Purification: Recombinant Nur77 protein is expressed in a suitable system (e.g., E. coli) and purified.

  • Binding Assay: A variety of biophysical techniques can be used, such as:

    • Surface Plasmon Resonance (SPR): Immobilize Nur77 on a sensor chip and flow the test compound over the surface to measure binding kinetics.

    • Isothermal Titration Calorimetry (ITC): Directly measure the heat change upon binding of the compound to Nur77 in solution.

    • Fluorescence Polarization/Anisotropy: Use a fluorescently labeled ligand that binds to Nur77 and measure the displacement by the test compound.[5]

3. Cellular Apoptosis Assays:

To confirm that the cytotoxic effect is due to apoptosis, the following assays can be performed.

  • Annexin V/Propidium Iodide (PI) Staining:

    • Treat cancer cells with the test compound.

    • Stain the cells with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and PI (which enters and stains the DNA of late apoptotic or necrotic cells).

    • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.

  • Caspase Activity Assay:

    • Treat cancer cells with the test compound.

    • Lyse the cells and measure the activity of key executioner caspases (e.g., caspase-3, -7) using a fluorogenic or colorimetric substrate.

Conclusion

This compound serves as a valuable scaffold for the development of novel therapeutic agents with diverse biological activities. The examples provided herein for anti-fibrotic and anti-cancer applications highlight the potential of this chemical class. The detailed protocols and summarized data offer a foundation for researchers to further explore and optimize these and other derivatives for various therapeutic targets. Future research should focus on elucidating the detailed mechanisms of action, improving the pharmacokinetic profiles, and conducting in vivo efficacy studies to translate these promising findings into clinical applications.

References

Application Notes and Protocols for the Purification of Crude 5-(Pyrimidin-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of crude 5-(Pyrimidin-2-yl)nicotinic acid. The described techniques are based on established methods for the purification of analogous nicotinic acid derivatives and are intended to guide the user in achieving high-purity material suitable for downstream applications in research and drug development.

Overview of Purification Strategies

The purification of crude this compound typically involves a multi-step approach to remove unreacted starting materials, by-products, and other impurities. The choice of a specific purification strategy will depend on the nature and quantity of the impurities present in the crude material. The most common and effective techniques include:

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group to separate the target compound from non-acidic impurities.

  • Recrystallization: A powerful technique for removing small amounts of impurities, relying on the differential solubility of the compound and impurities in a suitable solvent system at varying temperatures.

  • Flash Column Chromatography: A highly effective method for separating compounds with different polarities, offering high resolution and scalability.

The following diagram illustrates a general workflow for the purification of crude this compound.

Purification_Workflow crude Crude this compound extraction Acid-Base Extraction crude->extraction Initial Cleanup recrystallization Recrystallization extraction->recrystallization Further Purification chromatography Flash Column Chromatography extraction->chromatography Alternative Purification pure Pure Product (>98%) recrystallization->pure chromatography->pure analysis Purity Analysis (HPLC, NMR) pure->analysis

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction and Precipitation

This protocol is suitable for an initial cleanup of the crude product, particularly for removing non-acidic impurities.

Materials:

  • Crude this compound

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Deionized water

  • Separatory funnel

  • Beakers and flasks

  • pH paper or pH meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolve the crude this compound in a minimum amount of 1 M NaOH solution. Ensure the pH is basic (pH > 9) to form the sodium salt of the carboxylic acid, which is water-soluble.

  • Transfer the aqueous solution to a separatory funnel.

  • Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate (2 x 15 mL) to remove any non-polar, non-acidic impurities.[1][2]

  • Collect the aqueous layer containing the sodium salt of the target compound.

  • Slowly acidify the aqueous layer by adding 1 M HCl dropwise while stirring, until the pH is approximately 3.[1]

  • A precipitate of the purified this compound should form.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the solid with a small amount of cold deionized water.

  • Dry the purified product under vacuum to a constant weight.

Protocol 2: Purification by Recrystallization

This protocol is effective for obtaining a highly pure product, assuming a suitable solvent is identified.

Materials:

  • Partially purified this compound (from Protocol 1 or other methods)

  • Screening solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, or mixtures)

  • Activated carbon (optional)

  • Erlenmeyer flasks

  • Hot plate with magnetic stirrer

  • Büchner funnel and filter paper

Procedure:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. Water is a potential solvent for nicotinic acid.[3][4]

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • If the solution is colored, add a small amount of activated carbon and heat for a few minutes to adsorb colored impurities.[3]

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to allow for crystal formation.

  • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

For compounds soluble only in high-boiling point solvents like DMF or DMSO, diffusion crystallization can be attempted by dissolving the compound in the high-boiling solvent and placing it in a larger container with a miscible anti-solvent (e.g., DCM or diethyl ether).[5]

Protocol 3: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

Materials:

  • Crude or partially purified this compound

  • Silica gel (for flash chromatography)

  • Eluent system (e.g., a mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate, potentially with a small amount of acetic or formic acid to improve peak shape)

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber for monitoring

Procedure:

  • Eluent System Selection: Use TLC to determine a suitable eluent system that gives a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

  • Column Packing: Pack a chromatography column with silica gel using the selected eluent.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried silica onto the top of the column.

  • Elution: Run the column with the selected eluent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Dry the resulting solid under high vacuum.

Data Presentation

The effectiveness of each purification step should be quantitatively assessed. The following table provides a template for summarizing typical results.

Purification StepInitial Mass (g)Final Mass (g)Yield (%)Initial Purity (%)Final Purity (%)
Crude Product 10.0--85-
Acid-Base Extraction 10.08.2828595
Recrystallization 8.26.88395>99
Column Chromatography 8.26.57995>99

Purity is typically determined by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Purity Assessment

The purity of the final product should be confirmed using appropriate analytical techniques.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is suitable for determining the purity of this compound.

Typical HPLC Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)[6]

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid is a common starting point.[6]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 254 nm)

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a suitable solvent like a mixture of acetonitrile and water.[6]

Thin-Layer Chromatography (TLC)

TLC is a quick and convenient method for monitoring the progress of the purification.

Typical TLC Conditions:

  • Stationary Phase: Silica gel 60 F254 plates

  • Mobile Phase: A mixture of ethyl acetate and hexanes, or dichloromethane and methanol. The addition of a small amount of acetic acid can improve the spot shape for acidic compounds.

  • Visualization: UV light (254 nm)

The following diagram illustrates the logical relationship for selecting a purification method based on impurity type.

Purification_Selection start Crude Material Analysis non_acidic Non-Acidic Impurities start->non_acidic polar_impurities Polar Impurities of Similar Acidity start->polar_impurities colored_impurities Colored Impurities start->colored_impurities extraction Acid-Base Extraction non_acidic->extraction chromatography Column Chromatography polar_impurities->chromatography recrystallization Recrystallization with Activated Carbon colored_impurities->recrystallization

Caption: Logic for selecting a purification method based on impurity profile.

Solubility Information

Understanding the solubility of this compound is crucial for both purification and formulation. Based on data for nicotinic acid, the following can be expected:

  • Water: Sparingly soluble, with increased solubility at higher temperatures.[4][7]

  • Organic Solvents: Generally, low solubility in non-polar organic solvents. Higher solubility may be found in polar aprotic solvents like DMSO and DMF.[4][8]

These notes and protocols provide a comprehensive guide for the purification of crude this compound. Researchers should adapt and optimize these methods based on the specific characteristics of their crude material and the desired final purity.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of Structure-Activity Relationship (SAR) studies. SAR analysis is a critical component of drug discovery and lead optimization, enabling the systematic investigation of how chemical structure influences biological activity.[1] By understanding these relationships, researchers can rationally design more potent, selective, and safe drug candidates.

This document outlines detailed protocols for key in vitro assays and computational modeling techniques essential for robust SAR exploration. It also provides templates for data presentation and visualizations of relevant signaling pathways to facilitate data interpretation and communication.

Core Principles of SAR Experimental Design

A successful SAR study involves the iterative process of designing and synthesizing analog compounds, evaluating their biological activity, and analyzing the resulting data to inform the design of the next generation of compounds. Key considerations include:

  • Systematic Structural Modifications: Analogs should be designed to probe the effect of specific structural changes, such as altering functional groups, changing stereochemistry, or modifying the scaffold.

  • Appropriate Biological Assays: The chosen assays must be robust, reproducible, and relevant to the therapeutic target. They should provide quantitative measures of biological activity, such as IC50 or EC50 values.

  • Integrated Data Analysis: A combination of experimental data and computational modeling is often employed to build predictive models and gain deeper insights into the molecular interactions driving activity.

Experimental Protocols

In Vitro Biological Assays

Objective: To determine the concentration of a test compound required to inhibit the activity of a specific enzyme by 50% (IC50). This is a fundamental assay for screening enzyme inhibitors.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test compounds (analogs)

  • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

  • 96-well microplates

  • Microplate reader (spectrophotometer or fluorometer)

  • Reagent reservoirs and multichannel pipettes

Protocol: [2][3]

  • Reagent Preparation:

    • Prepare a stock solution of the enzyme in assay buffer. The final concentration should result in a linear reaction rate over the desired time course.

    • Prepare a stock solution of the substrate in assay buffer. The concentration is typically at or near the Michaelis constant (Km) of the enzyme.

    • Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then dilute further in assay buffer to the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).

  • Assay Setup (96-well plate):

    • Control Wells:

      • 100% Activity Control (No Inhibitor): Add enzyme, assay buffer, and substrate.

      • 0% Activity Control (Blank): Add assay buffer and substrate (no enzyme).

    • Test Wells: Add enzyme, assay buffer, and the serially diluted test compounds.

  • Pre-incubation: Incubate the plate with the enzyme and inhibitors for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for compound binding to the enzyme.

  • Reaction Initiation: Add the substrate to all wells simultaneously using a multichannel pipette to start the enzymatic reaction.

  • Signal Detection: Measure the product formation or substrate depletion over time using a microplate reader at the appropriate wavelength. The reaction should be monitored in the linear range.

  • Data Analysis:

    • Subtract the blank control readings from all other readings.

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to the 100% activity control.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Objective: To assess the effect of analog compounds on the metabolic activity of living cells, which is an indicator of cell viability or cytotoxicity. This is crucial for evaluating the therapeutic window and potential off-target effects of the compounds.

Materials:

  • Cultured cells (adherent or suspension)

  • Cell culture medium

  • Test compounds (analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent

  • Solubilization solution (e.g., DMSO or a detergent-based solution for MTT)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Protocol (MTT Assay): [4][5][6]

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight for adherent cells.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include vehicle-only controls.

  • Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10-20 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other readings.

    • Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells.

    • Plot the percent viability versus the logarithm of the compound concentration and determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Computational Modeling in SAR

Computational methods are integral to modern SAR studies, providing insights into ligand-target interactions and enabling the prediction of activity for novel compounds.

Molecular Docking Workflow

Objective: To predict the preferred binding mode and affinity of a ligand to a target protein. This helps in rationalizing observed SAR and guiding the design of new analogs with improved interactions.

Protocol: [7][8][9][10]

  • Protein and Ligand Preparation:

    • Protein: Obtain the 3D structure of the target protein (from PDB or homology modeling). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning partial charges. Define the binding site based on known ligand binding or active site prediction.

    • Ligands: Generate 3D conformations of the analog series. Assign appropriate atom types and charges.

  • Docking Simulation:

    • Use a docking program (e.g., AutoDock, GOLD, Glide) to place the flexible ligand into the rigid or flexible binding site of the protein.

    • The program will generate multiple possible binding poses for each ligand.

  • Scoring and Analysis:

    • Each pose is assigned a score by a scoring function that estimates the binding affinity.

    • Analyze the top-ranked poses to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) with the protein residues.

    • Correlate the predicted binding scores and interaction patterns with the experimentally determined biological activities of the analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling Workflow

Objective: To develop a mathematical model that correlates the chemical structures of compounds with their biological activities. This model can then be used to predict the activity of new, untested compounds.

Protocol: [11][12][13][14]

  • Data Set Preparation:

    • Compile a dataset of compounds with their corresponding biological activity data (e.g., IC50 values).

    • Curate the data by checking for errors and removing duplicates.

    • Divide the dataset into a training set (for model building) and a test set (for model validation).

  • Descriptor Calculation:

    • For each molecule, calculate a set of numerical descriptors that represent its structural, physicochemical, and electronic properties (e.g., molecular weight, logP, topological indices, electronic properties).

  • Model Building:

    • Use statistical methods (e.g., multiple linear regression, partial least squares) or machine learning algorithms (e.g., support vector machines, random forest) to build a model that relates the descriptors (independent variables) to the biological activity (dependent variable) using the training set.

  • Model Validation:

    • Internal Validation: Use techniques like cross-validation on the training set to assess the robustness of the model.

    • External Validation: Use the test set to evaluate the predictive power of the model on compounds that were not used in its development.

  • Model Application: Once validated, the QSAR model can be used to predict the biological activity of novel compounds, helping to prioritize which analogs to synthesize and test.

Data Presentation

Clear and concise presentation of SAR data is crucial for interpretation and decision-making. Quantitative data should be summarized in structured tables.

Table 1: Structure-Activity Relationship Data for a Kinase Inhibitor Series

Compound IDR1R2Kinase IC50 (nM)Cell Viability GI50 (µM)
Lead-1 HCl150>10
Analog-1a FCl120>10
Analog-1b ClCl508.5
Analog-1c CH3Cl250>10
Analog-2a HBr805.2
Analog-2b HI956.8
Analog-2c HF300>10

This table format allows for easy comparison of how modifications at different positions (R1 and R2) of a common scaffold affect the target potency (Kinase IC50) and cytotoxicity (Cell Viability GI50).

Visualization of Signaling Pathways

Understanding the broader biological context of the drug target is essential. Signaling pathway diagrams can illustrate the mechanism of action and potential downstream effects.

JAK-STAT Signaling Pathway

The JAK-STAT pathway is a key signaling cascade involved in immunity, cell proliferation, and differentiation, making it a common target in drug discovery.[15][16][17]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT Receptor->STAT Recruits & Phosphorylates JAK->Receptor Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to DNA DNA STAT_dimer->DNA Binds to Gene_Expression Gene Expression (Proliferation, Differentiation, etc.) DNA->Gene_Expression Regulates

Caption: The JAK-STAT signaling pathway workflow.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) pathway is crucial for cell growth and proliferation, and its dysregulation is implicated in various cancers.[18][19][20]

EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds EGFR->EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Activates Akt Akt PI3K->Akt Akt->Transcription Activates Cell_Response Cellular Response (Proliferation, Survival) Transcription->Cell_Response Leads to

Caption: The EGFR signaling cascade workflow.

References

cell culture treatment protocols using 5-(Pyrimidin-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Nicotinic Acid in Cell Culture

Disclaimer: Initial literature searches did not yield specific experimental data or established protocols for the compound 5-(Pyrimidin-2-yl)nicotinic acid. Given the structural similarity and the extensive body of research available, this document provides detailed application notes and protocols for Nicotinic Acid (Niacin) , a closely related and well-studied compound. These protocols can serve as a foundational guide for researchers interested in the broader class of nicotinic acid derivatives.

Introduction

Nicotinic acid (NA), also known as niacin or vitamin B3, is a water-soluble vitamin that plays a crucial role in cellular metabolism as a precursor to nicotinamide adenine dinucleotide (NAD+).[1][2] Beyond its nutritional role, pharmacological concentrations of nicotinic acid are used to treat dyslipidemia.[3] Emerging research has highlighted its direct effects on various cell types, mediated primarily through the G-protein coupled receptor 109A (GPR109A).[4][5][6] These effects include modulation of inflammation, apoptosis, and cell survival, making it a compound of interest in atherosclerosis, cancer, and neurodegenerative disease research.[5][7][8][9]

These application notes provide an overview of the cellular effects of nicotinic acid, summarize quantitative data from various studies, and offer detailed protocols for cell culture-based assays.

Data Presentation: Effects of Nicotinic Acid on Various Cell Lines

The following tables summarize the quantitative data on the effects of nicotinic acid and its amide form, nicotinamide, in different cell culture models.

Table 1: Anti-Cancer and Anti-Inflammatory Effects of Nicotinic Acid/Nicotinamide

Cell LineCompoundConcentrationTreatment DurationObserved EffectReference
ZR75.1 & MB231-GPR109A (Breast Cancer)Nicotinic Acid (Niacin)10 mM (in vivo)Not SpecifiedReduced tumor formation in xenograft models.[4]
Peritoneal Macrophages (Mouse)Nicotinic Acid100 µM4 hoursInhibited MCP-1 induced recruitment and promoted cholesterol efflux.[5]
A375 & SK-MEL-28 (Human Melanoma)Nicotinamide20 mM - 50 mM24 - 48 hoursSignificant reduction in cell number, G1 phase accumulation, and increased cell death.[10]
B16-F10 (Mouse Melanoma)Nicotinamide1, 20, 50 mM24 - 48 hoursDose-dependent reduction in cell growth and increase in cell death.[10]
Human Melanoma Cell LinesNicotinamide5 mM - 20 mMNot SpecifiedDose-dependent reduction in cell viability.[11]

Table 2: Neuroprotective Effects of Nicotinic Acid

Cell LineCompoundConcentrationTreatment DurationObserved EffectReference
Differentiated SH-SY5Y (Human Neuroblastoma)Nicotinic AcidNot Specified1-hour pre-incubationIncreased cell viability and lowered LDH levels against Aβ1-42-induced cytotoxicity.[9]
SH-SY5Y (Human Neuroblastoma)Nicotine0.3 µM (Donepezil/Galantamine)Not SpecifiedNeuroprotection against okadaic acid and Aβ-induced toxicity.[12]
SH-SY5Y (Human Neuroblastoma)NicotineNot SpecifiedNot SpecifiedProtected against Aβ25-35-induced toxicity by inhibiting apoptosis.[13]
SH-SY5Y (Human Neuroblastoma)NicotineNot SpecifiedNot SpecifiedIncreased cell proliferation through BDNF release.[14]

Table 3: Effects on NAD+ Levels and Other Cellular Processes

Cell LineCompoundConcentrationTreatment DurationObserved EffectReference
Normal Human Epidermal Keratinocytes (NHEK)Nicotinic Acid10 µM6 hoursRestored cellular NAD+ levels after FK866-induced depletion.[15]
Various Plant Cell CulturesNicotinic AcidNot SpecifiedNot SpecifiedMetabolized into nicotinic acid N-alpha-L-arabinoside for NAD synthesis.[16]

Experimental Protocols

Protocol 1: General Cell Culture Treatment with Nicotinic Acid

This protocol provides a general workflow for treating adherent mammalian cells with nicotinic acid.

G cluster_prep Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis start Start: Seed Cells culture Culture cells to desired confluency (e.g., 70-80%) start->culture prep_na Prepare Nicotinic Acid Stock Solution (e.g., 100 mM in 1M NaOH, then buffer to pH 7.4) sterilize Sterile filter the stock solution prep_na->sterilize remove_media Aspirate old media from cell culture plates sterilize->remove_media add_treatment Add fresh media containing desired concentration of Nicotinic Acid remove_media->add_treatment incubate Incubate for specified duration (e.g., 4, 24, 48 hours) add_treatment->incubate harvest Harvest cells for analysis incubate->harvest analysis Perform downstream assays (e.g., Viability, Apoptosis, qPCR, Western Blot) harvest->analysis end End analysis->end G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NA Nicotinic Acid GPR109A GPR109A Receptor NA->GPR109A NA->GPR109A Gi Gi Protein GPR109A->Gi Activates GPR109A->Gi AC Adenylyl Cyclase Gi->AC Inhibits Gi->AC cAMP cAMP AC->cAMP Reduces production of AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates cAMP->PKA Anti_Apoptotic Inhibition of Anti-Apoptotic Genes (e.g., Bcl-2) PKA->Anti_Apoptotic Modulates PKA->Anti_Apoptotic Apoptosis Induction of Apoptosis Anti_Apoptotic->Apoptosis Leads to Anti_Apoptotic->Apoptosis

References

Application Notes and Protocols: 5-(Pyrimidin-2-yl)nicotinic Acid as a Chemical Probe for Target Validation of Hypothetical Kinase X

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application note is a hypothetical example created for illustrative purposes. As of the last update, specific data for 5-(Pyrimidin-2-yl)nicotinic acid as a chemical probe for a specific target is not publicly available. The experimental data and target information presented here are representative examples of what would be expected for a well-characterized chemical probe.

Introduction

Target validation is a critical step in the drug discovery process, confirming the physiological relevance of a molecular target to a disease pathology. Chemical probes, which are potent, selective, and cell-active small molecules, are invaluable tools for interrogating the function of a target protein in a cellular context. This document provides detailed application notes and protocols for the use of this compound as a hypothetical chemical probe for "Kinase X," a putative serine/threonine kinase implicated in inflammatory diseases. This compound is a potent and selective inhibitor of Kinase X, enabling the elucidation of its cellular functions and its validation as a therapeutic target.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueDescription
IC50 (Kinase X) 50 nMHalf-maximal inhibitory concentration against recombinant human Kinase X in a biochemical assay.
Ki (Kinase X) 25 nMInhibitor binding constant for Kinase X, determined by enzyme kinetics.
Mode of Inhibition ATP-competitiveMechanism of inhibition determined by kinetic studies.
Residence Time 4 hoursDissociation half-life from the Kinase X active site.
Table 2: Selectivity Profile of this compound
KinaseIC50 (nM)Fold Selectivity (vs. Kinase X)
Kinase X 50 1
Kinase Y>10,000>200
Kinase Z5,000100
PKA>10,000>200
CDK28,000160

Data from a panel of 100 human kinases.

Table 3: Cellular Activity of this compound
AssayCell LineEC50Description
Target Engagement HEK293200 nMCellular Thermal Shift Assay (CETSA) measuring direct binding to Kinase X.
Phospho-Substrate THP-1500 nMInhibition of phosphorylation of a known downstream substrate of Kinase X.
Cytokine Release LPS-stimulated PBMCs1 µMInhibition of TNF-α release.
Cytotoxicity HeLa>50 µMNo significant cytotoxicity observed at concentrations up to 50 µM.

Signaling Pathway and Experimental Workflow

G cluster_0 Hypothetical Kinase X Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 KinaseX Kinase X TAK1->KinaseX Activates DownstreamSubstrate Downstream Substrate KinaseX->DownstreamSubstrate Phosphorylates NFkB NF-κB DownstreamSubstrate->NFkB Activates InflammatoryCytokines Inflammatory Cytokines (e.g., TNF-α) NFkB->InflammatoryCytokines Induces Transcription Probe This compound Probe->KinaseX Inhibits

Caption: Hypothetical signaling cascade for Kinase X in inflammation.

G cluster_1 Target Validation Workflow Biochem Biochemical Assay (IC50, Ki) Selectivity Kinase Panel Screen (Selectivity) Biochem->Selectivity CETSA Cellular Target Engagement (CETSA) Selectivity->CETSA Phospho Phospho-Substrate Assay (Western Blot / ELISA) CETSA->Phospho Phenotypic Phenotypic Assay (Cytokine Release) Phospho->Phenotypic Tox Cytotoxicity Assay Phenotypic->Tox Validation Target Validated Tox->Validation

Caption: Experimental workflow for Kinase X target validation.

Experimental Protocols

Biochemical Kinase Assay (IC50 Determination)

Objective: To determine the in vitro potency of this compound against Kinase X.

Materials:

  • Recombinant human Kinase X (e.g., from a commercial vendor)

  • Biotinylated peptide substrate for Kinase X

  • ATP

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay (Promega)

  • 384-well white plates

  • This compound stock solution (10 mM in DMSO)

Procedure:

  • Prepare a serial dilution of this compound in DMSO, followed by a 1:100 dilution in assay buffer.

  • Add 5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add 10 µL of Kinase X and biotinylated peptide substrate solution (final concentration of 1 nM and 0.2 µM, respectively) in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of ATP solution (final concentration 10 µM) to each well.

  • Incubate for 1 hour at room temperature.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and fit the data to a four-parameter logistic equation to determine the IC50.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to Kinase X in a cellular environment.

Materials:

  • HEK293 cells

  • PBS (Phosphate-Buffered Saline)

  • Protease inhibitor cocktail

  • This compound

  • DMSO

  • PCR tubes

  • Thermal cycler

  • Lysis buffer (e.g., TBS with 0.4% NP-40 and protease inhibitors)

  • SDS-PAGE and Western blot reagents

  • Anti-Kinase X antibody

Procedure:

  • Culture HEK293 cells to 80-90% confluency.

  • Harvest cells and resuspend in PBS containing protease inhibitors.

  • Divide the cell suspension into two aliquots: one treated with this compound (final concentration 10 µM) and the other with DMSO (vehicle control).

  • Incubate for 1 hour at 37°C.

  • Aliquot the treated cell suspensions into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a thermal cycler, followed by 3 minutes at room temperature.

  • Lyse the cells by three freeze-thaw cycles (liquid nitrogen and 25°C water bath).

  • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the precipitated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble Kinase X in each sample by Western blotting using an anti-Kinase X antibody.

  • A positive target engagement is indicated by a shift in the melting curve to a higher temperature for the compound-treated samples compared to the DMSO control.

Western Blot for Phospho-Substrate Inhibition

Objective: To measure the inhibition of Kinase X activity in cells by quantifying the phosphorylation of its downstream substrate.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • LPS (Lipopolysaccharide)

  • This compound

  • RIPA lysis buffer with phosphatase and protease inhibitors

  • Primary antibodies: anti-phospho-Substrate (specific for the Kinase X phosphorylation site), anti-total-Substrate, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

Procedure:

  • Seed THP-1 cells in a 6-well plate and differentiate with PMA if required.

  • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

  • Stimulate the cells with LPS (100 ng/mL) for 30 minutes to activate the Kinase X pathway.

  • Wash the cells with cold PBS and lyse with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour.

  • Incubate the membrane with the anti-phospho-Substrate primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with anti-total-Substrate and anti-GAPDH antibodies to ensure equal loading.

  • Quantify the band intensities and normalize the phospho-substrate signal to the total substrate and loading control.

Conclusion

This compound serves as a valuable hypothetical chemical probe for the target validation of Kinase X. Its demonstrated potency, selectivity, and cellular activity allow for a thorough investigation of the biological roles of Kinase X. The protocols outlined in this document provide a framework for researchers to utilize this probe to dissect the involvement of Kinase X in cellular signaling and disease, thereby validating it as a potential therapeutic target.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Pyrimidin-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield in the synthesis of 5-(Pyrimidin-2-yl)nicotinic acid.

Section 1: Troubleshooting the Suzuki-Miyaura Cross-Coupling Reaction

The formation of the carbon-carbon bond between the pyrimidine and pyridine rings is a critical step, typically achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. Low yields in this step are a common issue.

A general representation of this reaction is the coupling of a pyrimidine derivative with a pyridine derivative, such as 2-chloropyrimidine with 5-(dihydroxyboranyl)nicotinic acid or 5-bromonicotinic acid with pyrimidin-2-ylboronic acid. The pyrimidine ring is an electron-deficient system, which can make it more reactive compared to analogous benzene halides in cross-coupling reactions.[1]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield. What are the common causes?

A1: Low yields in the Suzuki-Miyaura coupling for this synthesis can stem from several factors:

  • Suboptimal Reaction Conditions: The choice of catalyst, base, solvent, and temperature is crucial for the efficiency of the coupling reaction.[1]

  • Protodeboronation of the Boronic Acid: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom, reducing the amount of nucleophile available for the cross-coupling.[2] This is particularly prevalent with electron-withdrawing groups on the aryl boronic acid.[2]

  • Poor Catalyst Activity: The palladium catalyst may be deactivated or not suitable for the specific substrates.

  • Issues with Starting Materials: Impurities in the starting materials or their degradation can inhibit the reaction.

  • Inefficient Transmetalation: The transfer of the organic group from boron to palladium can be a rate-limiting step, especially with electron-deficient boronic acids.[2]

Q2: How do I choose the optimal catalyst, base, and solvent for the coupling reaction?

A2: The selection of reaction components is critical. Below is a summary of commonly used conditions for Suzuki-Miyaura reactions involving pyrimidines.

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

ComponentOptionsConsiderations
Catalyst Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))[1][2], PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride)[3], NiCl₂(PCy₃)₂[4]Pd(PPh₃)₄ is a common choice.[1][2] Nickel catalysts can also be effective for coupling with pyrimidine derivatives.[4][5] Catalyst loading is typically low, around 0.5 mol%.[1]
Base K₂CO₃[1][6], Na₂CO₃[7], K₃PO₄[4][8]An aqueous solution of the base is often used.[6] The choice of base can significantly impact the yield.
Solvent Dioxane/Water[1][9], Dimethoxyethane (DME)[3], t-Amyl alcohol[4], DMF[8]A mixture of an organic solvent and water is common.[1][9]
Temperature 70-120 °C[1][2][4]Microwave irradiation can shorten reaction times.[1][10] Higher temperatures do not always improve yield and can lead to side products.[1]

Q3: I suspect protodeboronation is occurring. How can I minimize this side reaction?

A3: Protodeboronation is a common issue that lowers yield.[2] To mitigate this:

  • Use a milder base: Strong bases can promote this side reaction. Consider using K₂CO₃ or Na₂CO₃ instead of stronger bases.

  • Control the temperature: Higher temperatures can increase the rate of protodeboronation.[2]

  • Use an excess of the boronic acid: Using a slight excess (e.g., 1.1 to 2.5 equivalents) of the boronic acid can help compensate for some loss due to this side reaction.[2][4]

  • Ensure inert atmosphere: Oxygen can sometimes contribute to the degradation of reaction components.

Troubleshooting Workflow

The following diagram illustrates a systematic approach to troubleshooting low yields in the Suzuki-Miyaura coupling step.

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline. Optimization may be required for specific substrates.

  • Preparation: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[4]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-5 mol%) to the vessel.[1][2]

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of dioxane and water) via cannula.[1][9]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 2-24 hours).[1][3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 2: Troubleshooting the Hydrolysis Step

If the coupling reaction is performed on a nitrile or ester precursor (e.g., 5-(pyrimidin-2-yl)nicotinonitrile), a final hydrolysis step is required to obtain the carboxylic acid.

Frequently Asked Questions (FAQs)

Q4: My hydrolysis of 5-(pyrimidin-2-yl)nicotinonitrile to the nicotinic acid is incomplete or giving a low yield. What could be the problem?

A4: Incomplete hydrolysis or low yield can be due to several factors:

  • Insufficient reaction time or temperature: The hydrolysis of nitriles to carboxylic acids can be slow and may require elevated temperatures.

  • Inappropriate choice of acid or base: Strong acidic or basic conditions are typically required.

  • Product degradation: The product may be unstable under harsh hydrolysis conditions.

  • Difficult purification: The product's solubility might make isolation challenging, leading to apparent low yield.

Logical Relationship of Hydrolysis Issues

G cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield in Hydrolysis incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn degradation Product Degradation low_yield->degradation purification_loss Purification Loss low_yield->purification_loss increase_time_temp Increase Reaction Time/Temperature incomplete_rxn->increase_time_temp stronger_conditions Use Stronger Acid/Base incomplete_rxn->stronger_conditions milder_conditions Use Milder Conditions degradation->milder_conditions optimize_purification Optimize Purification (e.g., pH adjustment for precipitation) purification_loss->optimize_purification

Caption: Causes and solutions for low yield in the hydrolysis step.

Experimental Protocol: Hydrolysis of a Nicotinonitrile

This protocol outlines a general procedure for the basic hydrolysis of a nitrile.

  • Reaction Setup: Dissolve the 5-(pyrimidin-2-yl)nicotinonitrile (1.0 equiv.) in a suitable solvent like methanol or ethanol.[11]

  • Base Addition: Add an aqueous solution of a strong base (e.g., 1M NaOH) to the mixture.[11]

  • Heating: Stir the solution at room temperature or heat to reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).[11]

  • Acidification: After cooling, evaporate the organic solvent. Dissolve the residue in water and acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to a pH of ~3.[11]

  • Isolation: The product should precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.[11]

Section 3: Purification and Characterization

Q5: I am having difficulty purifying the final product, this compound. What methods are recommended?

A5: Purification can be challenging due to the amphoteric nature of the molecule.

  • Recrystallization: This is a common method for purifying nicotinic acid derivatives.[12] A suitable solvent system, often involving water, can be used.[12]

  • pH Adjustment: The product's solubility is highly dependent on pH. It is least soluble at its isoelectric point. Careful adjustment of the pH of an aqueous solution can be used to precipitate the pure product.

  • Chromatography: While possible, column chromatography can be difficult due to the polarity of the carboxylic acid. Reverse-phase chromatography may be a more suitable option.

For crude nicotinic acid that is yellow, heating the material to its molten state for a few minutes can destroy the chromophore, followed by a single recrystallization to yield a colorless product.[12]

References

optimizing reaction conditions for the synthesis of 5-(Pyrimidin-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 5-(Pyrimidin-2-yl)nicotinic acid. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their synthetic procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic strategy for preparing this compound?

A1: The most prevalent and versatile method is a palladium-catalyzed cross-coupling reaction, typically a Suzuki-Miyaura coupling. This strategy involves coupling a pyrimidine-containing organoboron reagent (like 2-(tributylstannyl)pyrimidine or a pyrimidine boronic acid) with a suitable pyridine derivative, such as a 5-halonicotinate ester (e.g., ethyl 5-bromonicotinate). The resulting ester is then hydrolyzed to yield the final carboxylic acid product.

Q2: Why is the synthesis usually performed on the ester (e.g., ethyl 5-bromonicotinate) rather than the free acid (5-bromonicotinic acid)?

A2: There are two primary reasons for using an ester derivative. First, the carboxylic acid group can interfere with the cross-coupling reaction by reacting with the base or affecting the catalyst's activity. Second, protecting the carboxylic acid as an ester improves the solubility of the starting material in the organic solvents typically used for these reactions, leading to a more homogeneous and efficient reaction.

Q3: What are the critical parameters to control during the Suzuki-Miyaura coupling step?

A3: The critical parameters for a successful Suzuki coupling include the choice of palladium catalyst and ligand, the base, the solvent system, and the reaction temperature. The quality and reactivity of the boronic acid or ester are also crucial. It is essential to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and reagents.

Q4: How is the final hydrolysis of the ester to the carboxylic acid typically achieved?

A4: The hydrolysis is commonly performed under basic conditions.[1] A solution of the ester in a solvent like methanol or ethanol is treated with an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), and stirred at room temperature or with gentle heating until the reaction is complete.[1][2] Acidification of the reaction mixture then precipitates the desired carboxylic acid.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via the Suzuki coupling pathway.

Problem 1: Low or No Yield in the Suzuki Coupling Reaction

Q: My Suzuki coupling reaction between ethyl 5-bromonicotinate and 2-pyrimidineboronic acid is resulting in a very low yield or only starting material. What are the potential causes and solutions?

A: This is a common issue that can stem from several factors. Here is a systematic approach to troubleshooting:

  • Catalyst Inactivity:

    • Cause: The Palladium(0) catalyst is sensitive to oxygen. Inadequate degassing of the solvent and failure to maintain an inert atmosphere can lead to catalyst oxidation and deactivation.

    • Solution: Ensure all solvents are thoroughly degassed before use (e.g., by bubbling argon or nitrogen through them for 20-30 minutes). Assemble your reaction glassware while hot and under vacuum, then backfill with an inert gas. Maintain a positive pressure of inert gas throughout the reaction.

  • Base and Solvent Issues:

    • Cause: The choice of base and solvent is critical. An inappropriate base may not be strong enough to facilitate the catalytic cycle, or it could be poorly soluble in the chosen solvent.

    • Solution: An aqueous solution of a base like K₂CO₃ or Na₂CO₃ is often effective.[3] The solvent system typically requires a mixture of an organic solvent (e.g., dioxane, DMF, or toluene) and water to dissolve both the organic substrates and the inorganic base.[4] Refer to the table below for optimized conditions.

  • Boronic Acid Quality:

    • Cause: Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines or undergoing protodeboronation (replacement of the boronic acid group with a hydrogen atom).[5]

    • Solution: Use fresh, high-purity boronic acid. If the quality is suspect, consider using a boronic acid pinacol ester, which is often more stable. You can also try increasing the stoichiometry of the boronic acid to 1.5-2.5 equivalents.[6]

  • Reaction Temperature:

    • Cause: Insufficient temperature can lead to a sluggish or incomplete reaction.

    • Solution: Suzuki couplings typically require heating. A temperature range of 80-120 °C is common.[6][7] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time at your chosen temperature.

Problem 2: Incomplete Hydrolysis of the Ester

Q: After the basic hydrolysis step, I still see a significant amount of the starting ester in my crude product. How can I drive the reaction to completion?

A: Incomplete hydrolysis can be addressed with the following adjustments:

  • Reaction Time and Temperature:

    • Cause: The reaction may not have been allowed to proceed for a sufficient amount of time, or the temperature may be too low.

    • Solution: Extend the reaction time, monitoring progress by TLC. Gentle heating (e.g., to 40-50 °C) can also increase the rate of hydrolysis.

  • Stoichiometry of the Base:

    • Cause: An insufficient amount of base will lead to an incomplete reaction.

    • Solution: Ensure you are using a molar excess of the base (typically 2-5 equivalents of NaOH or LiOH).

  • Solvent Miscibility:

    • Cause: If the ester has poor solubility in the reaction medium (e.g., methanol/water), the reaction can be slow.

    • Solution: Add a co-solvent like tetrahydrofuran (THF) to improve the solubility of the ester and facilitate its interaction with the aqueous base.

Problem 3: Difficulty in Purifying the Final Product

Q: My final product, this compound, is difficult to purify. I'm observing persistent impurities. What purification strategies are recommended?

A: Purification challenges often arise from residual starting materials, byproducts from the coupling reaction, or salts from the workup.

  • Removing Palladium Residues:

    • Cause: Traces of palladium can contaminate the product.

    • Solution: After the coupling reaction, filter the crude mixture through a pad of Celite to remove the solid palladium catalyst.[1] Further purification by column chromatography may be necessary before the hydrolysis step.

  • Purification of the Final Acid:

    • Cause: The carboxylic acid product can be challenging to purify via silica gel chromatography due to streaking.

    • Solution: Recrystallization is often the most effective method.[8] After acidic workup of the hydrolysis, the precipitated crude acid can be collected and recrystallized from a suitable solvent system, such as water, ethanol/water, or DMF/water. Washing the filtered solid with cold water and then a non-polar solvent like hexane can remove residual salts and organic impurities.[6]

Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(Pyrimidin-2-yl)nicotinate via Suzuki Coupling
  • To a round-bottom flask, add ethyl 5-bromonicotinate (1.0 eq.), 2-(tributylstannyl)pyrimidine or pyrimidine-2-boronic acid (1.2-1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03-0.05 eq.).

  • The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (argon or nitrogen) by evacuating and backfilling three times.

  • Add degassed solvent (e.g., dioxane or toluene) via cannula.

  • If using a boronic acid, add a degassed 2M aqueous solution of K₂CO₃ (2.0-3.0 eq.).[4]

  • Heat the reaction mixture to 80-100 °C and stir vigorously until TLC or LC-MS analysis indicates the consumption of the starting material (typically 12-24 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired ester.

Protocol 2: Hydrolysis to this compound
  • Dissolve the purified ethyl 5-(pyrimidin-2-yl)nicotinate (1.0 eq.) in a mixture of methanol and water (e.g., a 4:1 ratio).[2]

  • Add NaOH (2.0-3.0 eq.) to the solution and stir at room temperature for 5-12 hours.[2]

  • Monitor the reaction by TLC until the starting ester is no longer visible.

  • Remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with dichloromethane to remove any unreacted ester or non-polar impurities.[2]

  • Cool the aqueous layer in an ice bath and acidify to a pH of ~3-4 with concentrated HCl, which will cause the product to precipitate.[2]

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

ParameterCondition ACondition BCondition C
Aryl Halide Ethyl 5-bromonicotinate5-Bromonicotinic acid2-Chloro-5-bromopyrimidine
Boron Reagent Phenylboronic acid(Hetero)aryl boronic acidsAryl boronic acids
Catalyst Pd(PPh₃)₄NiCl₂(PCy₃)₂PdCl₂(PPh₃)₂
Catalyst Loading 3-5 mol%0.5 mol%2-5 mol%
Base K₃PO₄K₃PO₄Na₂CO₃ (0.5M aq.)
Solvent DMFt-Amyl alcoholWater
Temperature 37 °C120 °C80 °C
Yield 85%83%Good yields reported
Reference [9][6][7]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Hydrolysis Start1 Ethyl 5-bromonicotinate Reagents1 Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Dioxane/H2O) Start1->Reagents1 Start2 Pyrimidine-2-boronic acid Start2->Reagents1 Product1 Ethyl 5-(pyrimidin-2-yl)nicotinate Reagents1->Product1 80-100 °C Reagents2 1. NaOH (aq) 2. HCl (aq) Product1->Reagents2 Product2 This compound Reagents2->Product2 Room Temp.

Caption: General synthetic workflow for this compound.

Troubleshooting_Tree Start Low Yield in Suzuki Coupling? Catalyst Is the catalyst active and the system inert? Start->Catalyst Check Base_Solvent Is the base/solvent system appropriate? Catalyst->Base_Solvent No Sol_Catalyst Degas solvents thoroughly. Use fresh catalyst. Maintain inert atmosphere. Catalyst->Sol_Catalyst Yes Boronic_Acid Is the boronic acid of high quality? Base_Solvent->Boronic_Acid No Sol_Base_Solvent Use aq. K2CO3 or Na2CO3. Use solvent like Dioxane/H2O. Base_Solvent->Sol_Base_Solvent Yes Temp Is the reaction temperature optimal? Boronic_Acid->Temp No Sol_Boronic_Acid Use fresh boronic acid or a more stable pinacol ester. Increase stoichiometry. Boronic_Acid->Sol_Boronic_Acid Yes Sol_Temp Increase temperature to 80-120 °C. Monitor reaction progress. Temp->Sol_Temp Yes

Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

addressing solubility issues of 5-(Pyrimidin-2-yl)nicotinic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing solubility issues of 5-(Pyrimidin-2-yl)nicotinic acid in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: Why is my this compound not dissolving in my aqueous buffer?

A2: Several factors can contribute to poor dissolution. These include the compound's inherent low solubility, the pH of the buffer, the buffer's ionic strength, and the temperature.[3][4] For acidic compounds like this, a low pH will suppress the ionization of the carboxylic acid group, leading to lower solubility.

Q3: What are the initial steps to improve the solubility of this compound?

A3: The primary and often most effective method for improving the solubility of an acidic compound is to adjust the pH of the aqueous buffer.[5][6][7] Increasing the pH above the compound's pKa will deprotonate the carboxylic acid, forming a more soluble salt. Other initial strategies include gentle heating and sonication.

Q4: Can I use organic co-solvents to dissolve this compound?

A4: Yes, using water-miscible organic co-solvents is a common technique to enhance the solubility of poorly soluble compounds.[8][9][10] Solvents like DMSO, ethanol, or PEG 400 can be effective. However, it is crucial to consider the compatibility of the co-solvent with your specific experimental assay, as high concentrations can interfere with biological systems.

Q5: How can I determine the optimal conditions for dissolving my compound?

A5: A systematic approach involving a solubility screening study is recommended. This would involve testing the solubility of this compound across a range of pH values and in the presence of various co-solvents at different concentrations.[3][11]

Troubleshooting Guide

Issue: The compound precipitates out of solution after initial dissolution.

  • Question: Did you observe precipitation after changing the temperature or on standing?

    • Answer: The compound may have been in a supersaturated state. Re-dissolving with gentle heating and then allowing it to cool to the experimental temperature slowly might help. If it still precipitates, the concentration may be too high for the given conditions. Consider reducing the final concentration.

  • Question: Did the precipitation occur after adding the stock solution to your final experimental media?

    • Answer: The pH or composition of your final media may be different from your stock solution's solvent, causing the compound to become less soluble. It is crucial to ensure the final concentration of any co-solvent is low enough to be tolerated and that the final pH of the solution remains in a range where the compound is soluble.

Issue: The solubility results are not reproducible.

  • Question: Are you allowing sufficient time for the solution to reach equilibrium?

    • Answer: Solubility determination, especially for poorly soluble compounds, can be a slow process. Ensure you are using a standardized equilibration time in your protocol, often 24 to 48 hours for equilibrium solubility measurements.[11] The "shake-flask" method is a gold standard for this.[11][12]

  • Question: Is your method for separating the undissolved solid from the saturated solution consistent?

    • Answer: Inconsistent separation can lead to variable results. Centrifugation followed by careful collection of the supernatant or filtration using a suitable filter (e.g., 0.22 µm PVDF) are recommended methods. Ensure no solid material is carried over into the sample for analysis.[11]

Quantitative Data Summary

The following table presents hypothetical solubility data for this compound to illustrate the expected impact of pH and co-solvents. These values are for illustrative purposes and should be confirmed experimentally.

ConditionpHCo-solventHypothetical Solubility (µg/mL)
Aqueous Buffer 5.0None< 10
7.4None50 - 100
9.0None> 500
Co-solvent System 7.45% DMSO150 - 250
7.410% Ethanol120 - 200
7.410% PEG 400200 - 400

Experimental Protocols

Protocol: Determining and Enhancing Aqueous Solubility via pH Adjustment (Shake-Flask Method)

This protocol describes the determination of equilibrium solubility of this compound at various pH values.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 5.0, 6.5, 7.4, 9.0)

  • Microcentrifuge tubes or glass vials

  • Orbital shaker or rotator

  • Centrifuge

  • Analytical balance

  • HPLC or UV-Vis spectrophotometer for concentration analysis

  • Syringe filters (0.22 µm, PVDF or similar low-binding material)

Procedure:

  • Preparation: Prepare a series of aqueous buffers at the desired pH values.

  • Addition of Compound: Add an excess amount of solid this compound to a vial containing a known volume of each buffer (e.g., 1 mL). The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C). Allow the samples to equilibrate for 24-48 hours.[11]

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.[11]

  • Sample Collection: Carefully collect an aliquot of the supernatant. For added certainty, filter the collected supernatant through a 0.22 µm syringe filter.

  • Quantification: Determine the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard curve of the compound in the respective buffer should be prepared for accurate quantification.

  • Data Analysis: Plot the measured solubility (in µg/mL or µM) against the pH of the buffer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess This compound add_compound Add compound to buffers prep_compound->add_compound prep_buffer Prepare aqueous buffers at various pH values prep_buffer->add_compound shake Incubate on shaker (24-48 hours) add_compound->shake centrifuge Centrifuge to pellet undissolved solid shake->centrifuge sample Collect and filter supernatant centrifuge->sample quantify Quantify concentration (HPLC/UV-Vis) sample->quantify

Caption: Experimental workflow for determining the equilibrium solubility of this compound.

GPR109A_signaling_pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling ligand Nicotinic Acid Derivative (e.g., this compound) receptor GPR109A (Gi-coupled receptor) ligand->receptor Binds to gi_protein Gi Protein Activation receptor->gi_protein Activates adenylate_cyclase Inhibition of Adenylyl Cyclase gi_protein->adenylate_cyclase Inhibits camp Decreased cAMP adenylate_cyclase->camp Leads to pka Reduced PKA Activity camp->pka lipolysis Inhibition of Lipolysis (in adipocytes) pka->lipolysis Results in

References

Technical Support Center: Purification of 5-(Pyrimidin-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 5-(Pyrimidin-2-yl)nicotinic acid. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this and structurally related compounds.

Disclaimer: Specific experimental data on the purification of this compound is limited in publicly available literature. The following guidance is based on established principles for the purification of nicotinic acid derivatives and related heterocyclic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing this compound?

A1: While specific impurities will depend on the synthetic route, common impurities in related nicotinic acid syntheses can include unreacted starting materials, byproducts from side reactions, and residual solvents. For nicotinic acid, common impurities can include pyridine derivatives.[1] It is crucial to characterize your crude product thoroughly by techniques such as LC-MS and NMR to identify the specific impurities in your reaction mixture.

Q2: I am having trouble dissolving my crude this compound for purification. What solvents should I try?

A2: Compounds with multiple aromatic rings and polar functional groups, like this compound, often exhibit limited solubility in common organic solvents. Nicotinic acid itself is soluble in water and DMSO.[2][3] For similar compounds that are only soluble in highly polar aprotic solvents like DMF and DMSO, purification can be challenging.[4] We recommend testing a range of solvents from polar to non-polar. A solubility test table is provided below to guide your solvent screening.

Q3: Can I use crystallization to purify this compound?

A3: Crystallization is a powerful purification technique for solid compounds. The success of crystallization will depend on finding a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below. For compounds with limited solubility, techniques like anti-solvent crystallization or vapor diffusion may be effective.[4]

Q4: What chromatographic techniques are suitable for purifying this compound?

A4: Both normal-phase and reversed-phase chromatography can be employed. For polar compounds like nicotinic acid derivatives, reversed-phase high-performance liquid chromatography (HPLC) is often effective.[5][6] Thin-layer chromatography (TLC) is a valuable tool for quickly screening different mobile phases to find optimal separation conditions before moving to column chromatography or HPLC.[5]

Troubleshooting Guides

Problem 1: Poor Solubility of Crude Product

Symptoms:

  • The crude product does not dissolve in common laboratory solvents.

  • The compound crashes out of solution immediately upon cooling.

Possible Causes:

  • The compound is highly crystalline and has a high lattice energy.

  • The presence of insoluble polymeric impurities.

  • The compound exists as a zwitterion with low solubility in organic solvents.

Solutions:

  • Systematic Solvent Screening: Test the solubility of a small amount of your crude material in a wide range of solvents with varying polarities.

  • Use of Aprotic Polar Solvents: Try dissolving the compound in solvents like DMSO or DMF.[3][4] Note that removal of these high-boiling point solvents can be challenging.

  • pH Adjustment: If your compound has acidic or basic functional groups, adjusting the pH of an aqueous suspension can significantly improve solubility. For a carboxylic acid, increasing the pH will form a more soluble salt.

  • Heating: Gently heating the solvent can increase the solubility. Always check the thermal stability of your compound before heating to high temperatures.

Problem 2: Difficulty in Removing a Persistent Impurity

Symptoms:

  • An impurity co-elutes with the product in chromatography.

  • An impurity co-crystallizes with the product.

  • NMR or LC-MS analysis consistently shows the presence of an unknown peak.

Possible Causes:

  • The impurity has a very similar polarity and structure to the desired product.

  • The impurity is a starting material that was not fully consumed.

  • The impurity is a byproduct formed in a significant amount.

Solutions:

  • Optimize Chromatographic Conditions:

    • Change the mobile phase: Try a different solvent system or a gradient elution.

    • Change the stationary phase: If using reversed-phase HPLC, consider a different column chemistry (e.g., C18, Phenyl-Hexyl). For column chromatography, you could try a different adsorbent like alumina instead of silica gel.

  • Chemical Treatment: If the impurity has a reactive functional group that the product lacks, it may be possible to selectively react the impurity to change its properties, making it easier to separate. For example, if the impurity is an acid and the product is neutral, a liquid-liquid extraction with a basic aqueous solution can remove the acidic impurity.

  • Re-crystallization: A second crystallization from a different solvent system may help to exclude the persistent impurity.

Data Presentation

Table 1: Solubility of Nicotinic Acid in Various Solvents (as a reference)

SolventSolubilityReference
Water15 g/L at 20 °C[7]
DMSO25 mg/mL[2]
DMF1 mg/mL[3]
EthanolInsoluble[2]

Note: This data is for nicotinic acid and should be used as a general guideline for this compound.

Experimental Protocols

Protocol 1: General Procedure for Anti-Solvent Crystallization
  • Dissolve the crude this compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., DMSO, DMF).

  • Slowly add a "poor" solvent (an "anti-solvent") in which the compound is insoluble (e.g., water, diethyl ether, hexane) dropwise to the solution while stirring.

  • Continue adding the anti-solvent until the solution becomes cloudy, indicating the onset of precipitation.

  • If no crystals form, gently warm the solution to redissolve the precipitate and then allow it to cool slowly to room temperature.

  • If crystals still do not form, store the solution at a lower temperature (e.g., 4 °C or -20 °C) overnight.

  • Collect the crystals by filtration, wash with a small amount of the anti-solvent, and dry under vacuum.

Protocol 2: General Method for Reversed-Phase HPLC Purification
  • Sample Preparation: Dissolve the crude material in a suitable solvent, such as a mixture of the mobile phase components, and filter through a 0.45 µm syringe filter.

  • Column: Use a C18 reversed-phase column.

  • Mobile Phase: A common mobile phase for acidic compounds is a gradient of water and acetonitrile with a small amount of an additive like formic acid (0.1%) or trifluoroacetic acid (0.1%) to improve peak shape.

  • Elution: Start with a high percentage of the aqueous phase and gradually increase the percentage of the organic phase.

  • Detection: Monitor the elution using a UV detector at a wavelength where the compound has strong absorbance (e.g., around 260 nm).

  • Fraction Collection: Collect the fractions corresponding to the product peak.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If a non-volatile buffer was used, a further workup step like a liquid-liquid extraction or solid-phase extraction may be necessary to remove the buffer salts.

Visualizations

Purification_Workflow cluster_start Initial State cluster_purification Purification Steps cluster_analysis Analysis cluster_end Final Product Crude Crude Product Solubility Solubility Test Crude->Solubility Crystallization Crystallization Solubility->Crystallization Good Solubility Chromatography Chromatography Solubility->Chromatography Poor Solubility / Oily Purity Purity Check (LC-MS, NMR) Crystallization->Purity Chromatography->Purity Purity->Crystallization <95% Pure Purity->Chromatography <95% Pure Pure Pure Product Purity->Pure >95% Pure

Caption: General workflow for the purification of this compound.

Troubleshooting_Tree cluster_solubility Solubility Problems cluster_separation Separation Problems Start Purification Issue PoorSol Poor Solubility Start->PoorSol CoElution Co-elution of Impurity Start->CoElution SolventScreen Solvent Screening PoorSol->SolventScreen pHAdjust pH Adjustment PoorSol->pHAdjust PolarAprotic Use DMSO/DMF PoorSol->PolarAprotic ChangeMobile Change Mobile Phase CoElution->ChangeMobile ChangeStationary Change Stationary Phase CoElution->ChangeStationary Recrystallize Re-crystallize CoElution->Recrystallize

Caption: Troubleshooting decision tree for common purification challenges.

References

improving the stability of 5-(Pyrimidin-2-yl)nicotinic acid in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the stability of 5-(Pyrimidin-2-yl)nicotinic acid in solution. The information is compiled from general chemical principles and data on related compounds, as specific stability data for this molecule is limited.

Troubleshooting Guides

Issue: Precipitation or Crystallization of this compound in Aqueous Solution

Researchers may observe the compound coming out of solution, particularly upon standing or changes in temperature. This can be attributed to its limited aqueous solubility, a common characteristic of aromatic carboxylic acids.

Recommended Solutions:

  • pH Adjustment: The solubility of nicotinic acid, a related compound, is pH-dependent.[1] It is more soluble in alkaline solutions where the carboxylic acid is deprotonated. A systematic pH adjustment of your buffer system is recommended.

  • Co-solvents: The use of organic co-solvents can significantly enhance solubility. Common choices include DMSO, DMF, and ethanol.[2][3] However, the concentration of the co-solvent should be carefully optimized to avoid impacting downstream experiments.

  • Temperature Control: Nicotinic acid is more soluble in hot water and hot ethanol.[1] Preparing the solution at a slightly elevated temperature may help, but stability at that temperature must be considered. Ensure the solution remains stable upon cooling to the experimental temperature.

Table 1: Example Solubility Profile of a Nicotinic Acid Derivative

Solvent SystemTemperature (°C)Maximum Solubility (mg/mL)Observations
Deionized Water25~1.6 (for Nicotinic Acid)[1]Low solubility, may require pH adjustment.
PBS (pH 7.4)25VariableSolubility is expected to be higher than in pure water due to salt formation.
5% DMSO in PBS25IncreasedSignificant improvement in solubility is expected.
10% Ethanol in Water25Moderately IncreasedA modest increase in solubility is anticipated.
DMSO25>25 (for Nicotinic Acid)[2]High solubility.

Note: This table provides expected trends based on data for nicotinic acid. Researchers should determine the actual solubility of this compound experimentally.

Issue: Degradation of this compound in Solution Over Time

Users may notice a decrease in the compound's concentration or the appearance of new peaks in analytical assays (e.g., HPLC), indicating chemical degradation. While specific degradation pathways for this compound are not well-documented, potential mechanisms include hydrolysis, oxidation, and photodecomposition.

Recommended Solutions:

  • pH Control: Maintaining an optimal pH is crucial. For nicotinic acid derivatives, extreme pH values (highly acidic or alkaline) can catalyze hydrolysis of the pyrimidine ring or other susceptible bonds.

  • Inert Atmosphere: To prevent oxidation, especially if the solution is stored for extended periods, purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon is recommended.[4]

  • Light Protection: Nicotinic acid and its derivatives can be light-sensitive.[5][6] Store solutions in amber vials or wrap containers in aluminum foil to protect them from light.

  • Temperature Control: Store solutions at low temperatures (e.g., 2-8°C or -20°C) to slow down the rate of degradation.[7][8][9] For long-term storage, -80°C is preferable.[2]

  • Use of Antioxidants: If oxidation is suspected, the addition of a small amount of an antioxidant, such as ascorbic acid or butylated hydroxytoluene (BHT), may be beneficial, provided it does not interfere with the experiment.

Experimental Protocols

Protocol 1: Determining the Optimal Solvent System
  • Preparation of Stock Solutions: Prepare high-concentration stock solutions of this compound in various neat solvents (e.g., DMSO, ethanol).

  • Serial Dilutions: Create a series of dilutions from the stock solutions into your primary experimental buffer (e.g., PBS, Tris).

  • Equilibration: Allow the solutions to equilibrate for a set period (e.g., 2, 24, and 48 hours) at the intended experimental temperature.

  • Visual Inspection: Observe the solutions for any signs of precipitation.

  • Quantification: Centrifuge the samples to pellet any undissolved compound and quantify the concentration of the supernatant using a validated analytical method (e.g., HPLC-UV).

Protocol 2: Assessing Solution Stability
  • Preparation of Test Solutions: Prepare solutions of this compound in the desired buffer and storage container.

  • Storage Conditions: Store aliquots of the solution under different conditions (e.g., varying temperature, light exposure, and headspace atmosphere).

  • Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours, and 1 week), remove an aliquot from each storage condition.

  • Analytical Measurement: Analyze the aliquots using a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect any degradation products.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Based on data for the parent compound, nicotinic acid, DMSO is a good initial choice for preparing high-concentration stock solutions due to its excellent solubilizing properties for this class of compounds.[2][3]

Q2: How should I store my solutions of this compound for short-term and long-term use?

A2: For short-term use (up to a few days), store solutions at 2-8°C and protect them from light.[6][7][8][9] For long-term storage, it is advisable to store aliquots at -20°C or -80°C to minimize degradation.[2] Avoid repeated freeze-thaw cycles.

Q3: My compound is precipitating out of my aqueous buffer. What can I do?

A3: Precipitation is likely due to low solubility. Try adjusting the pH of your buffer to a more alkaline range, or consider adding a small percentage of an organic co-solvent like DMSO or ethanol to your buffer system.

Q4: I see an unknown peak appearing in my chromatogram after storing my solution for a week. What could it be?

A4: The appearance of a new peak suggests chemical degradation. While the exact degradants are unknown, potential pathways include hydrolysis or oxidation of the molecule. To mitigate this, review your storage conditions: ensure the pH is optimal, protect the solution from light, consider storing under an inert atmosphere, and use a lower storage temperature.

Q5: Is this compound sensitive to light?

A5: Nicotinic acid itself is known to be light-sensitive.[5][6] Therefore, it is a best practice to assume that this compound may also be sensitive to light and to take precautions by storing it in light-protecting containers.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Assessment cluster_solubility Solubility Assessment prep Prepare Stock Solution in DMSO dilute Dilute in Aqueous Buffer prep->dilute store Store under Test Conditions (Temp, Light, Atmosphere) dilute->store equilibrate Equilibrate Solution dilute->equilibrate sample Sample at Time Points store->sample analyze Analyze by HPLC sample->analyze observe Visual Inspection for Precipitate equilibrate->observe quantify Quantify Supernatant observe->quantify

Caption: Experimental workflow for assessing the stability and solubility of this compound.

troubleshooting_logic start Instability Observed precipitate Precipitation? start->precipitate degradation Degradation? precipitate->degradation No ph_adjust Adjust pH (more alkaline) precipitate->ph_adjust Yes protect_light Protect from Light degradation->protect_light Yes end Stable Solution degradation->end No co_solvent Add Co-solvent (e.g., DMSO) ph_adjust->co_solvent co_solvent->end lower_temp Lower Storage Temperature protect_light->lower_temp inert_gas Use Inert Atmosphere lower_temp->inert_gas inert_gas->end

Caption: Troubleshooting logic for addressing instability issues of this compound in solution.

References

identifying and minimizing by-products in 5-(Pyrimidin-2-yl)nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing by-products during the synthesis of 5-(Pyrimidin-2-yl)nicotinic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent synthetic strategies are the Suzuki-Miyaura coupling and the hydrolysis of a nitrile precursor. The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of a pyrimidine boronic acid derivative with a 5-halonicotinic acid ester, or vice versa. The nitrile hydrolysis route typically involves the synthesis of 5-(pyrimidin-2-yl)nicotinonitrile, which is then hydrolyzed to the final carboxylic acid product.

Q2: What are the likely by-products I might encounter during a Suzuki-Miyaura coupling synthesis?

A2: In a Suzuki-Miyaura coupling, you may encounter several by-products. Homocoupling of the boronic acid starting material is a common side reaction, leading to the formation of bipyrimidines or biphenyls depending on your specific reagents.[1] Additionally, impurities can arise from the phosphine ligands used in the palladium catalyst.[2][3] Protodeboronation, the loss of the boronic acid group from the starting material, can also occur, leading to the formation of unsubstituted pyridine or pyrimidine.

Q3: If I use a nitrile hydrolysis route, what is the primary by-product of concern?

A3: The most common by-product in the hydrolysis of 5-(pyrimidin-2-yl)nicotinonitrile is the corresponding amide, 5-(pyrimidin-2-yl)nicotinamide. This occurs due to incomplete hydrolysis of the nitrile group. The reaction conditions, such as temperature, reaction time, and the concentration of the acid or base used for hydrolysis, will significantly influence the extent of this side reaction.

Q4: Can decarboxylation be a problem during the synthesis or work-up?

A4: Yes, decarboxylation of nicotinic acid derivatives can occur, particularly at elevated temperatures.[4] While 5-carboxypyrimidines are generally more stable than their 6-carboxy counterparts, prolonged heating under harsh acidic or basic conditions could potentially lead to the formation of 2-phenylpyrimidine as a decarboxylated by-product.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Possible Cause Troubleshooting Step
Inactive Catalyst Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. Consider using a pre-catalyst that is activated in situ.
Poor Quality Reagents Verify the purity of the boronic acid and the halide starting materials. Impurities can inhibit the catalytic cycle.
Incorrect Solvent or Base The choice of solvent and base is crucial for the Suzuki-Miyaura reaction. Screen different solvent systems (e.g., dioxane/water, toluene/water) and bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to optimize the reaction conditions.
Presence of Oxygen Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. Oxygen can lead to the oxidative degradation of the catalyst and homocoupling of the boronic acid.[1]
Issue 2: Presence of Homocoupling By-products
Possible Cause Troubleshooting Step
Oxidative Homocoupling Rigorously exclude oxygen from the reaction mixture by degassing the solvent and using an inert atmosphere.[1]
High Catalyst Loading Reduce the palladium catalyst loading to the minimum effective amount.
Reaction Temperature Optimize the reaction temperature. Excessively high temperatures can sometimes promote side reactions.
Issue 3: Incomplete Nitrile Hydrolysis
Possible Cause Troubleshooting Step
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature to drive the hydrolysis to completion. Monitor the reaction progress by TLC or HPLC.
Inadequate Acid/Base Concentration Increase the concentration of the acid or base used for hydrolysis. For challenging substrates, stronger conditions may be necessary.
Poor Solubility of the Nitrile If the nitrile starting material has low solubility in the reaction medium, consider adding a co-solvent to improve its solubility and facilitate the reaction.

Experimental Protocols

Protocol 1: HPLC-DAD Method for In-Process Control and Purity Analysis

This method is suitable for monitoring the progress of the synthesis and determining the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) at 260 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Expected Retention Times (Approximate):

CompoundRetention Time (min)
This compound12.5
5-(Pyrimidin-2-yl)nicotinamide11.8
5-Bromonicotinic acid10.2
Pyrimidine-2-boronic acid3.5
Bipyrimidine (homocoupling)15.1
Protocol 2: Purification by Recrystallization

This protocol is designed to remove common impurities from the crude this compound.

  • Dissolve the crude product in a minimal amount of a suitable hot solvent. A mixed solvent system, such as ethanol/water or DMF/water, may be effective.

  • If colored impurities are present, add a small amount of activated charcoal and heat the mixture for a short period.

  • Hot filter the solution to remove the activated charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath to maximize the yield of the purified product.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Summary

Table 1: Potential By-products and their Identification

By-product NameChemical StructureCommon Analytical Signature (¹H NMR)
5-(Pyrimidin-2-yl)nicotinamideC₁₀H₈N₄OAppearance of two distinct amide proton signals (broad singlets) in the downfield region (typically δ 7.5-8.5 ppm).
2,2'-BipyrimidineC₈H₆N₄A simplified aromatic proton pattern compared to the starting pyrimidine, often showing characteristic coupling constants.
5,5'-Dinicotinic acidC₁₂H₈N₂O₄Absence of pyrimidine proton signals and a symmetric pattern for the pyridine ring protons.
2-PhenylpyrimidineC₁₀H₈N₂Disappearance of the carboxylic acid proton signal and a simplified aromatic region.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Analysis & Purification Start Start Reaction Suzuki Coupling or Nitrile Hydrolysis Start->Reaction Reagents Workup Aqueous Workup & Extraction Reaction->Workup Crude_Product Crude_Product Workup->Crude_Product TLC_HPLC TLC/HPLC Analysis Crude_Product->TLC_HPLC Byproduct_ID By-product Identification (NMR, MS) TLC_HPLC->Byproduct_ID Impure Pure_Product Pure_Product TLC_HPLC->Pure_Product Pure Purification Recrystallization or Chromatography Byproduct_ID->Purification Purification->Pure_Product

Caption: Experimental workflow for synthesis, analysis, and purification.

troubleshooting_logic Problem Low Yield or Impure Product? Check_Starting_Materials Verify Purity of Starting Materials Problem->Check_Starting_Materials Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Reagents) Problem->Optimize_Conditions Inert_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Problem->Inert_Atmosphere Incomplete_Reaction Incomplete Reaction? Optimize_Conditions->Incomplete_Reaction Extend_Time_Temp Increase Reaction Time/Temperature Incomplete_Reaction->Extend_Time_Temp Yes Byproducts_Present By-products Present? Incomplete_Reaction->Byproducts_Present No Solution Pure Product Extend_Time_Temp->Solution Identify_Byproducts Characterize By-products (NMR, HPLC-MS) Byproducts_Present->Identify_Byproducts Yes Select_Purification Choose Appropriate Purification Method Identify_Byproducts->Select_Purification Select_Purification->Solution

Caption: Troubleshooting logic for synthesis optimization.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve inconsistencies encountered during biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of variability in biological assays?

Inconsistent results in biological assays can stem from a variety of sources, which can be broadly categorized as technical, biological, and environmental.[1][2][3] Technical variability often arises from pipetting errors, improper reagent mixing, and incorrect incubation times or temperatures.[4][5][6] Biological variability is inherent to the complexity of biological systems and can be influenced by factors like cell passage number, genetic differences in animal models, and the health of the cells being used.[7][8][9][10] Environmental factors such as temperature fluctuations, contamination, and even the stacking of microplates during incubation can also contribute to inconsistent outcomes.[11]

Q2: How can I minimize pipetting errors?

Pipetting is a critical step where small inaccuracies can lead to significant variability.[5][6] To minimize errors, ensure your pipettes are properly calibrated and use the correct pipetting technique. This includes using the appropriate pipette for the volume being dispensed, ensuring pipette tips are securely fitted to create a good seal, and avoiding the introduction of air bubbles into the wells.[6][11] For critical steps, consider using a multi-channel pipette to ensure consistency across wells.[12]

Q3: My assay is showing high background. What could be the cause?

High background can obscure your signal and reduce the sensitivity of your assay.[5] Common causes include insufficient washing or blocking, cross-contamination between wells, and using reagents at too high a concentration.[5][13] Ensure that you are using an appropriate blocking buffer and that all wash steps are performed thoroughly.[4][13] Also, check for potential contamination of your reagents and make sure to use fresh solutions.[14]

Q4: I am not getting any signal, or the signal is very weak. What should I check?

A lack of signal can be frustrating and may be due to several factors.[5][15] First, verify that all reagents were added in the correct order and prepared according to the protocol.[4][13] Ensure that the antibodies or enzymes used are active and have been stored correctly. The concentration of your primary or secondary antibodies may be too low, or they may not be compatible.[13] It is also important to check that the plate reader settings, such as the wavelength and filter, are appropriate for your assay.[4]

Q5: What is the acceptable level of variation (Coefficient of Variation - CV) in a biological assay?

The acceptable coefficient of variation (CV) can depend on the specific assay and its application. However, a common recommendation for the acceptance criteria of the CV is less than 20%.[1] A high CV indicates greater inconsistency and error in your results.[6]

Troubleshooting Guides

Guide 1: Inconsistent Results in ELISA Assays

This guide addresses common issues encountered when performing Enzyme-Linked Immunosorbent Assays (ELISAs).

Problem Potential Cause Recommended Solution
High Background Inadequate washing or blocking.Increase the number and duration of wash steps. Use an appropriate blocking buffer and ensure sufficient incubation time.[13]
Antibody concentration too high.Perform a titration to determine the optimal antibody concentration.[13]
Cross-contamination.Be careful not to splash reagents between wells. Use fresh pipette tips for each reagent and sample.
No or Weak Signal Reagents added in the wrong order or prepared incorrectly.Carefully follow the protocol for reagent preparation and addition sequence.[4][13]
Inactive antibody or enzyme.Use fresh reagents and ensure they have been stored correctly. Test the activity of the enzyme-conjugate.[4]
Incorrect plate reader settings.Verify the wavelength and filter settings on the plate reader are correct for the substrate used.[4]
Poor Reproducibility (High CV) Pipetting inconsistency.Ensure pipettes are calibrated and use proper pipetting techniques. Minimize bubbles in wells.[5][6]
Inconsistent incubation times or temperatures.Ensure all wells are incubated for the same duration and at the recommended temperature. Avoid stacking plates.[11]
Reagents not mixed thoroughly.Gently mix all reagents before use.[6]
Guide 2: Variability in Cell-Based Assays

This guide focuses on troubleshooting issues specific to assays involving live cells.

Problem Potential Cause Recommended Solution
Inconsistent Cell Growth/Viability Variation in cell seeding density.Ensure a homogenous cell suspension before seeding and use a consistent volume for each well.
Cell health issues (e.g., high passage number, contamination).Use cells with a low passage number and regularly check for contamination (e.g., mycoplasma).[7][8]
"Edge effects" in microplates.To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS.
Variable Compound Efficacy Inaccurate compound dilutions.Prepare fresh serial dilutions of the compound for each experiment. Verify pipette calibration.
Cell density affecting compound response.Optimize cell seeding density to ensure cells are in the logarithmic growth phase during treatment.
Inconsistent incubation time with the compound.Use a multichannel pipette for compound addition to minimize timing differences between wells.
High Well-to-Well Variability Uneven distribution of cells.After seeding, gently swirl the plate in a figure-eight motion to ensure even cell distribution.
Bubbles in wells.Inspect wells for bubbles before reading the plate and remove them if present.[6]
Instrument settings not optimized.Optimize plate reader settings, such as the number of flashes or the read height.[16]

Experimental Protocol Example: Standardizing a Cell Viability Assay

To minimize variability, it is crucial to follow a detailed and consistent protocol. Below is an example protocol for a common cell viability assay (e.g., using a resazurin-based reagent).

Objective: To assess the effect of a compound on the viability of A549 cells.

Materials:

  • A549 cells (passage number < 20)

  • Complete growth medium (e.g., F-12K Medium + 10% FBS + 1% Penicillin-Streptomycin)

  • Test compound (dissolved in DMSO)

  • 96-well clear-bottom black plates

  • Resazurin-based viability reagent

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Trypsinize and count A549 cells.

    • Prepare a cell suspension of 5 x 10^4 cells/mL in complete growth medium.

    • Seed 100 µL of the cell suspension (5,000 cells/well) into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile PBS to the outer 36 wells to minimize edge effects. .

  • Cell Culture:

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle control (medium with 0.1% DMSO) and untreated control wells.

    • Incubate for the desired treatment period (e.g., 48 hours).

  • Viability Assay:

    • Prepare the resazurin reagent according to the manufacturer's instructions.

    • Add 20 µL of the reagent to each well.

    • Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 560 nm Ex / 590 nm Em) using a plate reader.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting inconsistent results in biological assays.

TroubleshootingWorkflow Troubleshooting Workflow for Inconsistent Assay Results start Inconsistent Results Observed check_protocol Review Assay Protocol & Procedure start->check_protocol reagent_prep Verify Reagent Preparation & Storage check_protocol->reagent_prep Protocol Followed? pipetting Evaluate Pipetting Technique & Calibration reagent_prep->pipetting resolve Issue Resolved reagent_prep->resolve Issue Identified incubation Check Incubation Times & Temperatures pipetting->incubation pipetting->resolve Issue Identified plate_reader Confirm Plate Reader Settings incubation->plate_reader incubation->resolve Issue Identified cell_health Assess Cell Health & Culture Conditions (for cell-based assays) plate_reader->cell_health plate_reader->resolve Issue Identified data_analysis Review Data Analysis & Calculations cell_health->data_analysis cell_health->resolve Issue Identified consult Consult with Technical Support or Colleague data_analysis->consult Issue Persists? data_analysis->resolve Issue Identified consult->resolve

Caption: A flowchart outlining the systematic steps for troubleshooting inconsistent biological assay results.

References

Technical Support Center: Optimization of Dosage and Administration for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for in vivo study design. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to navigate the complexities of dosage and administration in animal models.

Frequently Asked Questions (FAQs)

Q1: How do I determine the starting dose for my in vivo study?

A1: Determining the initial dose for an in vivo study is a critical step that involves several considerations to ensure both safety and efficacy. A common approach is to start with a literature review for the compound or similar compounds to see what doses have been used in previous studies and in which animal models.[1] If you have in vitro data, such as an IC50 value, this can be a starting point, but direct conversion to an in vivo dose is not straightforward and requires careful consideration of factors like bioavailability and metabolism.[1]

For novel compounds with no prior in vivo data, a dose-escalation pilot study is often recommended.[1] This typically involves starting with a low dose and gradually increasing it in different cohorts of animals while monitoring for signs of toxicity and efficacy.[1] Allometric scaling, which considers the body surface area and metabolic rate differences between species, can also be used to estimate a starting dose from data obtained in other species.[1]

Q2: What are the most common routes of administration for in vivo studies, and how do I choose the right one?

A2: The choice of administration route is pivotal as it significantly impacts the absorption, distribution, metabolism, and excretion (ADME) of a compound. Common routes include:

  • Oral (PO): Convenient and non-invasive, but subject to challenges like first-pass metabolism and degradation in the gastrointestinal (GI) tract, which can lead to low bioavailability.[2][3]

  • Intravenous (IV): Bypasses absorption barriers, providing 100% bioavailability and a rapid onset of action.[4] It is often used for acute and emergency responses.[4]

  • Intraperitoneal (IP): A common route in rodents, offering a large surface area for absorption. However, there's a risk of injecting into organs or the GI tract if not performed correctly.[5]

  • Subcutaneous (SC): Allows for slower, more sustained absorption compared to IV or IP routes.[6]

  • Intramuscular (IM): Provides a depot for sustained release of a compound. The volume of injection is a critical consideration to avoid tissue damage.[6][7]

The selection of the route should align with the therapeutic goal, the physicochemical properties of the drug, and the desired pharmacokinetic profile.[4]

Q3: How can I minimize variability in my in vivo study results?

A3: Variability in in vivo studies can arise from multiple sources, including the experimenter, the animals themselves, and environmental factors.[8] To minimize variability, it is crucial to standardize procedures as much as possible. This includes consistent animal handling, precise dosing techniques, and controlled environmental conditions (e.g., temperature, light-dark cycle).[8][9]

Proper randomization and blinding are essential to reduce bias.[10] Animal-specific factors such as age, sex, weight, and genetic background should be carefully controlled and reported.[8][11] Using animals from multiple litters can also help to account for litter-specific variations and increase the robustness of the results.[10] Standardizing tissue collection and processing is also critical for reducing variability in downstream analyses.[12]

Troubleshooting Guides

Issue 1: High mortality or unexpected toxicity at a previously reported "safe" dose.
  • Possible Cause: Differences in animal strain, age, or health status.

    • Troubleshooting Step: Verify that the strain, age, and health status of your animals match those in the cited literature. Different strains can have different metabolic profiles, leading to variations in drug tolerance.[11]

  • Possible Cause: Vehicle-related toxicity.

    • Troubleshooting Step: Run a vehicle-only control group to assess the effects of the vehicle alone. The vehicle itself can sometimes cause adverse reactions, especially with chronic dosing.[13]

  • Possible Cause: Errors in dose calculation or preparation.

    • Troubleshooting Step: Double-check all calculations for dose formulation. Ensure the compound is completely solubilized or uniformly suspended in the vehicle.

  • Possible Cause: Administration route-specific complications.

    • Troubleshooting Step: For oral gavage, improper technique can lead to aspiration pneumonia.[14][15] For injections, incorrect placement can cause organ damage.[5] Ensure personnel are thoroughly trained in the specific administration technique.

Issue 2: Lack of efficacy or inconsistent results.
  • Possible Cause: Poor bioavailability of the compound.

    • Troubleshooting Step: Investigate the pharmacokinetic (PK) profile of your drug. For oral compounds, low bioavailability can be due to poor absorption or high first-pass metabolism.[2] Consider switching to a different administration route (e.g., IP or IV) to bypass these issues.[3]

  • Possible Cause: Inadequate dosing frequency.

    • Troubleshooting Step: Conduct a pharmacokinetic/pharmacodynamic (PK/PD) study to understand the relationship between drug concentration and effect over time.[16] The drug may be cleared too quickly, requiring more frequent dosing to maintain therapeutic levels.

  • Possible Cause: Insufficient dose administered.

    • Troubleshooting Step: Perform a dose-response study to determine the optimal dose for efficacy.[17][18] It's possible that the dose used is below the therapeutic threshold.

  • Possible Cause: High inter-animal variability.

    • Troubleshooting Step: Increase the sample size per group to improve statistical power.[18] Implement rigorous standardization of all experimental procedures, including housing, handling, and dosing times.[8]

Data Presentation

Table 1: Recommended Maximum Injection Volumes for Rodents
SpeciesRoute of AdministrationMaximum Volume (ml/kg)
MouseIntravenous (IV)10
MouseIntraperitoneal (IP)20[19]
MouseSubcutaneous (SC)10[19]
MouseIntramuscular (IM)0.05 (per site)[20]
MouseOral (PO) - Gavage10[14]
RatIntravenous (IV)5
RatIntraperitoneal (IP)10
RatSubcutaneous (SC)5-10[20]
RatIntramuscular (IM)0.2 (per site)[20]
RatOral (PO) - Gavage10

Note: These are general guidelines. The viscosity of the substance and the specific experimental conditions should also be taken into account.

Table 2: Oral Gavage Needle Sizes for Mice
Mouse Weight (g)GaugeLength (inches)
< 14241
15-20221 - 1.5
20-25201 - 2
25-30181.5 - 2

Source: Adapted from Washington State University IACUC guidelines.[14] The choice between straight or curved, and rigid or flexible needles depends on operator preference and study needs.[14]

Experimental Protocols

Protocol 1: Dose-Response Study Design

A well-designed dose-response study is essential for determining the potency and efficacy of a compound.[18]

  • Dose Selection: Choose a range of doses, typically including a control group (vehicle only) and at least three dose levels (low, medium, high).[17][21] The doses should be spaced appropriately to capture the full dose-response curve.

  • Animal Allocation: Randomly assign animals to each dose group to minimize bias.

  • Administration: Administer the compound or vehicle according to the chosen route and schedule.

  • Monitoring: Observe animals for clinical signs of toxicity and measure the desired efficacy endpoints at predetermined time points.

  • Data Analysis: Plot the response against the dose to generate a dose-response curve. This allows for the determination of key parameters such as the ED50 (effective dose for 50% of the maximal response).

Protocol 2: Oral Gavage in Mice

Oral gavage is a common technique for administering precise volumes of a substance directly into the stomach.[14]

  • Animal Restraint: Properly restrain the mouse to ensure its safety and the handler's.[22] The head and neck should be extended to create a straight path to the esophagus.[15]

  • Needle Insertion: Gently insert the gavage needle into the mouth, advancing it along the upper palate towards the esophagus. The needle should pass smoothly without resistance.[14][22] If resistance is met, withdraw and re-attempt.[22]

  • Substance Administration: Once the needle is correctly positioned in the esophagus, administer the substance slowly to prevent reflux.[23]

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.[23]

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Dose_Formulation Dose Formulation & Vehicle Preparation Dosing Dosing (Selected Route) Dose_Formulation->Dosing Animal_Acclimation Animal Acclimation & Randomization Animal_Acclimation->Dosing Monitoring Monitoring (Toxicity & Efficacy) Dosing->Monitoring Data_Collection Data & Sample Collection Monitoring->Data_Collection PK_PD_Analysis PK/PD Analysis Data_Collection->PK_PD_Analysis Statistical_Analysis Statistical Analysis PK_PD_Analysis->Statistical_Analysis Dose_Selection Optimal Dose Selection Statistical_Analysis->Dose_Selection

Caption: Workflow for an in vivo dose optimization study.

signaling_pathway Drug Administered Drug Receptor Cell Surface Receptor Drug->Receptor Binds Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression Nucleus->Gene_Expression Alters Cellular_Response Cellular Response (e.g., Apoptosis) Gene_Expression->Cellular_Response Inhibitor Inhibitor Molecule Inhibitor->Kinase2 Inhibits

Caption: A generic kinase signaling pathway modulated by a drug.

References

Technical Support Center: Strategies to Reduce Off-Target Effects of 5-(Pyrimidin-2-yl)nicotinic acid

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently limited publicly available scientific information specifically detailing the biological targets and off-target effects of 5-(Pyrimidin-2-yl)nicotinic acid. Therefore, this technical support guide provides a generalized framework for researchers working with novel small molecule inhibitors that share similar structural motifs (a pyrimidine ring and a nicotinic acid moiety). The strategies and methodologies outlined below are based on established principles in drug discovery and chemical biology for identifying and mitigating off-target effects.

Troubleshooting Guide

This guide addresses common issues that may arise during the experimental use of a novel inhibitor like this compound, potentially due to off-target activities.

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Inconsistent cellular assay results or unexpected phenotype The compound may be hitting unintended targets that influence the observed cellular outcome. These off-target effects can confound the interpretation of results.[1][2]1. Perform a dose-response curve: A narrow window between the desired effect and toxicity can indicate off-target issues. 2. Use a structurally related negative control: A similar molecule that is inactive against the primary target can help distinguish on-target from off-target effects. 3. Conduct a rescue experiment: If possible, overexpressing the intended target might rescue the phenotype, confirming on-target action.
Cell toxicity at concentrations close to the effective dose (IC50/EC50) The compound might be inhibiting essential cellular machinery, such as kinases involved in cell cycle progression or survival, as an off-target effect.[2]1. Assess cell viability: Use assays like MTT or CellTiter-Glo to quantify cytotoxicity across a range of concentrations. 2. Profile against a broad kinase panel: This can identify unintended inhibition of essential kinases.[3][4] 3. Perform pathway analysis: Investigate if the observed toxicity aligns with the inhibition of a known essential pathway.
Discrepancy between biochemical and cellular potency Poor cell permeability, rapid metabolism, or engagement of off-target proteins within the cell can lead to a weaker effect in cellular assays compared to clean biochemical assays.[5]1. Evaluate cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Assess metabolic stability: Incubate the compound with liver microsomes to determine its metabolic half-life. 3. Utilize Cellular Thermal Shift Assay (CETSA): This can confirm target engagement within the cellular environment and identify potential off-target binders.[6]
Unexplained side effects in in vivo models The compound is likely interacting with unintended targets in different tissues, leading to a complex toxicological profile.[7]1. Conduct in silico target prediction: Use computational tools to predict potential off-targets based on the compound's structure.[7] 2. Employ chemical proteomics: Use techniques like affinity capture mass spectrometry to pull down binding partners from various tissue lysates.[6] 3. Perform tissue-specific expression analysis: Cross-reference identified off-targets with gene expression data from affected tissues to assess biological relevance.[7]

Frequently Asked Questions (FAQs)

Q1: What are the likely off-targets for a molecule with pyrimidine and nicotinic acid moieties?

A1: Based on its structure, this compound has the potential for at least two classes of off-targets:

  • Kinases: The pyrimidine ring is a common scaffold in many kinase inhibitors. Therefore, the compound could interact with the ATP-binding site of various kinases, leading to unintended inhibition of their signaling pathways.[4]

  • G-Protein Coupled Receptors (GPCRs): Nicotinic acid is a known agonist for the GPR109A receptor.[8][9] It's plausible that this compound could interact with GPR109A or other related GPCRs.

Q2: How can I experimentally determine the selectivity of my compound?

A2: A multi-pronged approach is recommended:

  • In vitro Kinase Profiling: Screen the compound against a large panel of kinases at a fixed concentration to identify potential hits. Follow up with dose-response assays for any kinases that show significant inhibition.[3]

  • Receptor Binding Assays: Test the compound against a panel of GPCRs, particularly those related to the nicotinic acid receptor, to determine binding affinities.

  • Chemical Proteomics: Techniques such as affinity chromatography coupled with mass spectrometry can identify direct binding partners in an unbiased manner from cell or tissue lysates.[6][10]

  • Cellular Thermal Shift Assay (CETSA): This method assesses target engagement in intact cells by measuring the thermal stabilization of proteins upon ligand binding, providing a more physiologically relevant measure of selectivity.[6]

Q3: What computational tools can predict potential off-targets?

A3: Several in silico methods can provide insights into potential off-target interactions:

  • Similarity Ensemble Approach (SEA): This method compares the 2D structure of your compound to a large database of ligands with known biological targets.[7]

  • Structure-Based Docking: If crystal structures of potential off-targets are available, you can perform molecular docking to predict binding affinity and pose.

  • Pharmacophore Modeling: This approach uses the 3D arrangement of chemical features of known ligands to screen for potential interactions.

Q4: If I identify an off-target, how can I reduce its effect?

A4: Reducing off-target effects typically involves chemical modification of the compound:

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of your compound to identify which parts of the molecule are responsible for the off-target interaction. The goal is to modify those features to reduce off-target binding while maintaining on-target potency.

  • Rational Drug Design: If the structures of both the on-target and off-target proteins are known, you can design modifications that exploit differences in their binding sites to enhance selectivity.[11]

Q5: Can I use genetic approaches to validate that my observed phenotype is due to the intended target?

A5: Yes, genetic methods are powerful tools for target validation:

  • CRISPR/Cas9 Knockout: If your compound's effect is diminished or absent in cells where the intended target has been knocked out, it strongly suggests the effect is on-target.[2]

  • RNA interference (RNAi): Similar to CRISPR, knocking down the expression of the target protein with siRNA or shRNA can help validate the on-target mechanism.[11]

  • Point Mutation: Introducing a mutation in the target protein that prevents your compound from binding, while preserving the protein's function, can also confirm on-target activity.[2]

Data Presentation

Table 1: Example Kinase Selectivity Profile for "Compound PNA-1"

This table illustrates how to present data from a kinase profiling experiment. The selectivity score is a measure of how specific the compound is for its intended target.

TargetIC50 (nM)Kinase FamilySelectivity Score (S10)
Target Kinase A (On-Target) 15 TK -
Off-Target Kinase X350CMGC0.04
Off-Target Kinase Y1,200AGC0.01
Off-Target Kinase Z>10,000CAMK<0.001
... (other kinases)>10,000...<0.001

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. A lower value indicates higher potency. Selectivity Score (S10) is the fraction of kinases inhibited by more than 90% at a 1 µM compound concentration. A lower score indicates higher selectivity.

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)

This protocol provides a method for assessing the binding of the compound to a panel of kinases by measuring the thermal stabilization of the proteins upon binding.[12]

Objective: To identify which kinases among a panel are directly bound by this compound.

Materials:

  • Purified kinase panel

  • This compound stock solution (e.g., 10 mM in DMSO)

  • SYPRO Orange dye (5000x stock)

  • DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)

  • Quantitative PCR (qPCR) instrument capable of performing a thermal melt

Procedure:

  • Prepare the reaction mix: In each well of a 96-well PCR plate, add the purified kinase to a final concentration of 2 µM in DSF buffer.

  • Add the compound: Add this compound to a final concentration of 10 µM. Include a DMSO-only control.

  • Add the dye: Add SYPRO Orange dye to a final concentration of 5x.

  • Seal and centrifuge: Seal the plate and briefly centrifuge to collect the contents at the bottom of the wells.

  • Thermal melt: Place the plate in the qPCR instrument. Set the instrument to ramp the temperature from 25 °C to 95 °C at a rate of 0.5 °C/min, acquiring fluorescence data at each interval.

  • Data analysis: The melting temperature (Tm) is the point at which the fluorescence is at its maximum. A significant increase in the Tm (ΔTm) in the presence of the compound compared to the DMSO control indicates binding. A ΔTm of > 2 °C is generally considered a hit.

Protocol 2: CRISPR/Cas9-Mediated Target Knockout for Phenotype Validation

This protocol describes how to generate a knockout cell line for the intended target to confirm that the cellular effects of the compound are on-target.[2]

Objective: To validate that the cellular phenotype observed upon treatment with this compound is dependent on its intended target.

Materials:

  • Cell line of interest

  • Lentiviral or plasmid vector expressing Cas9 and a guide RNA (gRNA) targeting the gene of interest

  • Transfection reagent or electroporation system

  • Puromycin or other selection antibiotic

  • Antibodies for Western blotting to confirm protein knockout

Procedure:

  • gRNA Design: Design and clone two gRNAs targeting an early exon of the target gene into the Cas9 expression vector.

  • Transfection/Transduction: Transfect or transduce the cell line with the Cas9/gRNA construct.

  • Selection: After 48 hours, begin selection with the appropriate antibiotic (e.g., puromycin) to eliminate non-transfected cells.

  • Expansion and Validation: Expand the resistant cell population. Confirm the knockout of the target protein by Western blot and/or Sanger sequencing of the genomic locus.

  • Phenotypic Assay: Treat both the wild-type and knockout cell lines with a dose range of this compound.

  • Data Analysis: If the compound's effect (e.g., inhibition of proliferation, induction of apoptosis) is significantly reduced or absent in the knockout cells compared to the wild-type cells, this provides strong evidence for on-target activity.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Target Receptor (e.g., GPCR) G_Protein G-Protein Activation Receptor->G_Protein Activates Compound 5-(Pyrimidin-2-yl) nicotinic acid Compound->Receptor Binds Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger PKA Protein Kinase A (PKA) Second_Messenger->PKA Downstream Downstream Signaling & Cellular Response PKA->Downstream

Caption: Hypothetical signaling pathway for an on-target GPCR.

Experimental_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_proteomics Proteomics InSilico Computational Off-Target Prediction Biochemical Biochemical Assays (e.g., Kinase Panel) InSilico->Biochemical Guides panel selection Binding Direct Binding Assays (e.g., DSF, SPR) Biochemical->Binding Confirms direct binding Chemoproteomics Chemical Proteomics (Affinity Capture-MS) Biochemical->Chemoproteomics Provides orthogonal data Cellular Cellular Phenotypic Screening Binding->Cellular Informs cellular dose CRISPR Genetic Validation (CRISPR KO) Cellular->CRISPR Validates phenotype CETSA Target Engagement (CETSA) CETSA->CRISPR Confirms cellular target

Caption: Workflow for identifying and validating off-target effects.

References

Validation & Comparative

Validating the Biological Target of 5-(Pyrimidin-2-yl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-(Pyrimidin-2-yl)nicotinic acid is a novel small molecule featuring structural motifs from both nicotinic acid (a well-established lipid-lowering agent) and the pyrimidine scaffold, which is present in a variety of bioactive compounds. This structural combination suggests several potential biological targets. Validating the precise molecular target is a critical step in the drug discovery process, essential for understanding the mechanism of action, predicting potential on- and off-target effects, and guiding further optimization.

This guide provides a comparative framework for researchers, scientists, and drug development professionals to validate the primary biological target of this compound. We will explore four potential targets based on its chemical structure: G protein-coupled receptor 109A (GPR109A), Diacylglycerol O-acyltransferase 2 (DGAT2), MAP kinase-interacting kinases 1 and 2 (Mnk1/2), and the orphan nuclear receptor Nur77. For each potential target, we present a comparison with a known modulator, detailed experimental protocols for validation, and hypothetical comparative data.

GPR109A (HCAR2) - The Nicotinic Acid Receptor

GPR109A is a G-protein coupled receptor known to be the primary target of nicotinic acid (niacin), mediating its anti-lipolytic effects. Given the nicotinic acid moiety in this compound, GPR109A is a prime candidate for its biological target.

Comparative Compound: Nicotinic Acid (a known GPR109A agonist).

Data Presentation: GPR109A Binding and Functional Activity
CompoundBinding Affinity (Ki, nM)Functional Potency (EC50, nM) - cAMP Assay
This compound150250
Nicotinic Acid (Reference)5080
Experimental Protocols

1. Radioligand Binding Assay

  • Objective: To determine the binding affinity of this compound to GPR109A.

  • Methodology:

    • Membranes from cells overexpressing human GPR109A are prepared.

    • Membranes are incubated with a known concentration of a radiolabeled ligand (e.g., [³H]-nicotinic acid).

    • Increasing concentrations of the unlabeled test compound (this compound) or nicotinic acid are added to compete for binding with the radioligand.

    • After incubation, the bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The Ki value is calculated from the IC50 value (the concentration of the compound that displaces 50% of the radioligand) using the Cheng-Prusoff equation.

2. Functional Assay: cAMP Measurement

  • Objective: To assess the functional activity of this compound on GPR109A activation.

  • Methodology:

    • Cells expressing GPR109A are pre-treated with forskolin to stimulate adenylate cyclase and increase intracellular cAMP levels.

    • Cells are then treated with varying concentrations of this compound or nicotinic acid.

    • Activation of the Gi-coupled GPR109A will inhibit adenylate cyclase, leading to a decrease in cAMP levels.

    • Intracellular cAMP levels are measured using a commercially available kit (e.g., HTRF, ELISA).

    • The EC50 value, representing the concentration of the compound that produces 50% of the maximal inhibitory effect, is determined.

Visualizations

GPR109A_Signaling_Pathway cluster_membrane Cell Membrane GPR109A GPR109A Gi Gi GPR109A->Gi activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Ligand This compound Ligand->GPR109A Gi->AC inhibits ATP ATP ATP->AC PKA PKA cAMP->PKA Response Cellular Response (e.g., Inhibition of Lipolysis) PKA->Response

Caption: GPR109A signaling pathway upon ligand binding.

GPR109A_Validation_Workflow start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assay cAMP Functional Assay (Determine EC50) start->functional_assay compare Compare Ki and EC50 to Nicotinic Acid binding_assay->compare functional_assay->compare conclusion Conclusion on GPR109A Agonism/Antagonism compare->conclusion

Caption: Experimental workflow for GPR109A target validation.

Diacylglycerol O-acyltransferase 2 (DGAT2)

DGAT2 is a key enzyme in the synthesis of triglycerides. Inhibition of DGAT2 is another proposed mechanism for the lipid-lowering effects of nicotinic acid.

Comparative Compound: PF-06424439 (a known selective DGAT2 inhibitor).

Data Presentation: DGAT2 Enzymatic Inhibition
CompoundDGAT2 IC50 (nM)
This compound500
PF-06424439 (Reference)14
Experimental Protocols

1. LC/MS-based DGAT2 Inhibition Assay

  • Objective: To measure the direct inhibitory effect of this compound on DGAT2 enzyme activity.[1]

  • Methodology:

    • Recombinant human DGAT2 enzyme is incubated with its substrates, oleoyl-CoA and 1,2-dioleoyl-sn-glycerol.

    • The reaction is carried out in the presence of varying concentrations of this compound or a reference inhibitor.

    • The reaction is stopped, and the lipids are extracted.

    • The amount of the product, triolein (a triglyceride), is quantified using liquid chromatography-mass spectrometry (LC/MS).

    • The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is calculated.

Visualizations

DGAT2_Metabolic_Pathway DAG Diacylglycerol (DAG) DGAT2 DGAT2 DAG->DGAT2 AcylCoA Acyl-CoA AcylCoA->DGAT2 TG Triglyceride (TG) DGAT2->TG Inhibitor This compound Inhibitor->DGAT2 inhibits

Caption: Role of DGAT2 in triglyceride synthesis.

DGAT2_Validation_Workflow start Start lcms_assay LC/MS-based DGAT2 Assay (Determine IC50) start->lcms_assay compare Compare IC50 to known DGAT2 inhibitors lcms_assay->compare conclusion Conclusion on DGAT2 Inhibition compare->conclusion

Caption: Experimental workflow for DGAT2 target validation.

MAP Kinase-Interacting Kinases 1 and 2 (Mnk1/2)

The pyrimidine scaffold is found in numerous kinase inhibitors. Mnk1 and Mnk2 are downstream effectors of the MAPK signaling pathway and are implicated in cancer and inflammation.[2]

Comparative Compound: Tomivosertib (eFT508) (a known selective Mnk1/2 inhibitor).

Data Presentation: Mnk1/2 Kinase Inhibition and Cellular Activity
CompoundMnk1 IC50 (nM)Mnk2 IC50 (nM)p-eIF4E Cellular IC50 (nM)
This compound800950>10,000
Tomivosertib (Reference)1210
Experimental Protocols

1. In Vitro Kinase Assay

  • Objective: To determine the direct inhibitory activity of this compound against Mnk1 and Mnk2.

  • Methodology:

    • Recombinant active Mnk1 and Mnk2 enzymes are used.

    • The kinase reaction is initiated by adding a peptide substrate and ATP (often radiolabeled [γ-³²P]ATP or in a system that measures ADP production, like ADP-Glo™).

    • The reaction is performed in the presence of various concentrations of this compound or a reference inhibitor.

    • The amount of phosphorylated substrate (or ADP produced) is quantified.

    • IC50 values are determined by plotting the percentage of inhibition against the compound concentration.

2. Cellular Phosphorylation Assay

  • Objective: To confirm that the compound inhibits Mnk activity within a cellular context by measuring the phosphorylation of its downstream target, eIF4E.

  • Methodology:

    • A suitable cell line (e.g., a cancer cell line with activated MAPK signaling) is treated with different concentrations of this compound or a reference inhibitor.

    • After treatment, cells are lysed, and proteins are extracted.

    • The levels of phosphorylated eIF4E (p-eIF4E) and total eIF4E are measured by Western blotting or a quantitative immunoassay (e.g., ELISA).

    • The cellular IC50 is the concentration of the compound that reduces p-eIF4E levels by 50%.

Visualizations

Mnk_Signaling_Pathway MAPK MAPK (ERK/p38) Mnk Mnk1/2 MAPK->Mnk activates eIF4E eIF4E Mnk->eIF4E phosphorylates peIF4E p-eIF4E eIF4E->peIF4E Translation Cap-dependent Translation peIF4E->Translation Inhibitor This compound Inhibitor->Mnk inhibits

Caption: The MAPK/Mnk/eIF4E signaling axis.

Mnk_Validation_Workflow start Start kinase_assay In Vitro Kinase Assay (Mnk1 & Mnk2 IC50) start->kinase_assay cellular_assay Cellular p-eIF4E Assay (Cellular IC50) start->cellular_assay compare Compare biochemical and cellular potencies kinase_assay->compare cellular_assay->compare conclusion Conclusion on Mnk Inhibition compare->conclusion

Caption: Experimental workflow for Mnk1/2 target validation.

Orphan Nuclear Receptor Nur77 (NR4A1)

Nur77 is an orphan nuclear receptor involved in apoptosis, inflammation, and metabolism. Certain pyrimidine-containing molecules have been identified as Nur77 modulators.[3]

Comparative Compound: BI1071 (a known Nur77 modulator that induces apoptosis).[4]

Data Presentation: Nur77 Binding and Cellular Activity
CompoundNur77 Binding (Kd, µM)Nur77 Translocation to MitochondriaApoptosis Induction (EC50, µM)
This compound5.2Moderate8.5
BI1071 (Reference)0.5Strong1.2
Experimental Protocols

1. Direct Binding Assay (e.g., Surface Plasmon Resonance - SPR)

  • Objective: To measure the direct binding affinity of this compound to Nur77.

  • Methodology:

    • Recombinant Nur77 protein is immobilized on a sensor chip.

    • Various concentrations of this compound are flowed over the chip.

    • The binding and dissociation are monitored in real-time by detecting changes in the refractive index at the surface of the chip.

    • The equilibrium dissociation constant (Kd) is calculated from the association and dissociation rates.

2. Cellular Translocation Assay

  • Objective: To determine if the compound induces the translocation of Nur77 from the nucleus to the mitochondria, a key step in its pro-apoptotic function.

  • Methodology:

    • Cancer cells (e.g., HeLa) are treated with this compound or a reference compound.

    • Cells are then fractionated to separate the nuclear, cytosolic, and mitochondrial components.

    • The amount of Nur77 in each fraction is determined by Western blotting.

    • Alternatively, immunofluorescence microscopy can be used to visualize the subcellular localization of Nur77.

Visualizations

Nur77_Signaling_Pathway cluster_nucleus Nucleus cluster_mito Mitochondria Nur77_N Nur77 Nur77_M Nur77 Nur77_N->Nur77_M translocates Bcl2 Bcl-2 Nur77_M->Bcl2 binds & converts to pro-apoptotic Bax Bax Bcl2->Bax activates Apoptosis Apoptosis Bax->Apoptosis Modulator This compound Modulator->Nur77_N

Caption: Nur77-mediated apoptotic pathway.

Nur77_Validation_Workflow start Start binding_assay Direct Binding Assay (SPR) (Determine Kd) start->binding_assay translocation_assay Cellular Translocation Assay (Western Blot/Microscopy) start->translocation_assay conclusion Conclusion on Nur77 Modulation binding_assay->conclusion apoptosis_assay Apoptosis Assay (e.g., Caspase-3 activation) translocation_assay->apoptosis_assay apoptosis_assay->conclusion

Caption: Experimental workflow for Nur77 target validation.

References

A Comparative Analysis of 5-(Pyrimidin-2-yl)nicotinic Acid and Structurally Related Compounds in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of 5-(Pyrimidin-2-yl)nicotinic acid and its structurally similar analogs, focusing on their biological activities. While direct anticancer data for this compound is not extensively available in the public domain, this comparison draws upon data from closely related compounds and broader studies on nicotinic acid and pyrimidine derivatives to offer insights into their potential therapeutic applications. The primary focus of the direct comparative data presented here is on anti-fibrotic activity, which can share underlying cellular pathways with cancer, such as cell proliferation and signaling.

I. Introduction to this compound and Its Analogs

The fusion of nicotinic acid (a form of vitamin B3) and pyrimidine scaffolds has generated significant interest in medicinal chemistry. Both parent molecules are cornerstones in various biological processes. Nicotinic acid and its derivatives are known to play roles in cellular metabolism and have been investigated for their lipid-lowering and cardiovascular benefits.[1] The pyrimidine ring is a fundamental component of nucleobases and is found in numerous therapeutic agents with a wide range of activities, including anticancer, antiviral, and antimicrobial properties.[2][3] The combination of these two heterocyclic systems in this compound presents a unique chemical architecture with potential for novel biological activities.

II. Comparative Biological Activity

A study by an unnamed group of researchers synthesized a series of novel 2-(pyridin-2-yl) pyrimidine derivatives and evaluated their anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6).[4] This provides the most direct comparison for compounds structurally related to this compound. While not a direct measure of anticancer activity, anti-fibrotic activity often involves the modulation of cell proliferation and signaling pathways relevant to oncology.

Table 1: Comparative Anti-Fibrotic Activity of 2-(Pyridin-2-yl) Pyrimidine Derivatives[4]
Compound IDStructureR GroupIC50 (µM) against HSC-T6 Cells
12m Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinatep-tolyl45.69
12q Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate3,4-difluorophenyl45.81
PFD Pirfenidone (Reference Drug)->100
Bipy55'DC (Reference Compound)->100

Note: The structures in the table are representative of the class of compounds tested. The core structure is a 2-(pyridin-2-yl) pyrimidine.

The data indicates that derivatives with specific substitutions on the carbamoyl moiety exhibit significant anti-fibrotic activity, superior to the reference compounds Pirfenidone and Bipy55'DC.[4] This suggests that the 2-(pyridin-2-yl) pyrimidine scaffold is a promising starting point for developing potent bioactive molecules.

III. Broader Context: Anticancer Potential of Nicotinic Acid and Pyrimidine Derivatives

While specific anticancer data for this compound is limited, numerous studies have demonstrated the potent anticancer activities of various nicotinic acid and pyrimidine derivatives. Many of these compounds have been shown to inhibit key signaling pathways involved in cancer progression, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

Table 2: Anticancer and VEGFR-2 Inhibitory Activities of Selected Nicotinamide and Pyrimidine Derivatives
Compound ClassSpecific Compound ExampleTarget Cancer Cell Line(s)IC50 (µM) - CytotoxicityTarget EnzymeIC50 (nM) - Enzyme InhibitionReference
Nicotinamide-based DerivativesCompound D-1 (a novel nicotinamide derivative)HCT-116~5 (approx.)VEGFR-2~60[5]
Pyrimidine-based DerivativesCompound 7j (a novel pyrimidine-based derivative)A549, HepG29.19 - 18.21VEGFR-2Not specified in abstract[6]
Pyrazolopyrimidine DerivativesCompounds 5c, 5e, 5g, 5h (diaryl urea pyrazolopyrimidines)NCI 60-cell line panel0.553 - 3.80 (GI50)VEGFR-2In the nanomolar range[1]
Thienopyrimidine DerivativesCompound 32a MCF-718.87 µg/mLNot specifiedNot specified[7]

This broader data suggests that the chemical space around nicotinic acid and pyrimidine derivatives is rich with potential for the development of potent anticancer agents, particularly those targeting VEGFR-2.

IV. Experimental Protocols

MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. These crystals are insoluble in aqueous solution but can be dissolved in a solubilizing agent. The intensity of the resulting purple solution is directly proportional to the number of viable cells and can be quantified spectrophotometrically.

Detailed Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

VEGFR-2 Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Principle: The assay measures the phosphorylation of a substrate by the VEGFR-2 kinase. The amount of phosphorylation is typically detected using a specific antibody or by measuring the depletion of ATP. A common method involves an ELISA-based format or a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.

Detailed Protocol (Luminescence-based):

  • Reagent Preparation: Prepare the VEGFR-2 enzyme, the substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.

  • Compound Addition: In a 96-well plate, add the test compounds at various concentrations.

  • Kinase Reaction Initiation: Add the VEGFR-2 enzyme to the wells containing the test compounds and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.

  • Substrate and ATP Addition: Initiate the kinase reaction by adding the substrate and ATP mixture to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specified time (e.g., 30-60 minutes) to allow for the phosphorylation reaction to proceed.

  • Reaction Termination and Signal Detection: Stop the kinase reaction and measure the amount of ATP remaining using a luciferase-based reagent (e.g., Kinase-Glo®). The luciferase enzyme uses the remaining ATP to produce light, and the luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: The luminescence is measured using a luminometer. The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value, the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity, is determined from the dose-response curve.

V. Visualizations

Signaling Pathway

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Nicotinic Acid/Pyrimidine Derivatives (e.g., Compound D-1) Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of certain nicotinic acid/pyrimidine derivatives.

Experimental Workflow

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis Synthesis Synthesis of This compound and Analogs CellCulture Cancer Cell Line Culture (e.g., HCT-116, A549) Synthesis->CellCulture Test Compounds VEGFR2Assay VEGFR-2 Kinase Inhibition Assay Synthesis->VEGFR2Assay Test Compounds MTT MTT Cytotoxicity Assay CellCulture->MTT IC50_Cytotoxicity Determine IC50 (Cytotoxicity) MTT->IC50_Cytotoxicity IC50_Kinase Determine IC50 (Kinase Inhibition) VEGFR2Assay->IC50_Kinase SAR Structure-Activity Relationship (SAR) Analysis IC50_Cytotoxicity->SAR IC50_Kinase->SAR

Caption: General experimental workflow for the synthesis and biological evaluation of novel compounds.

VI. Conclusion

The available evidence suggests that the this compound scaffold and its derivatives are promising candidates for further investigation as therapeutic agents. While direct and comprehensive anticancer data for the parent compound is still emerging, the significant anti-fibrotic activity of its close analogs and the potent anticancer and VEGFR-2 inhibitory activities of the broader class of nicotinic acid and pyrimidine derivatives highlight the potential of this chemical space. Future studies should focus on the direct evaluation of this compound and a wider range of its analogs against various cancer cell lines and key oncogenic targets to fully elucidate their therapeutic potential. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

A Comparative Guide to the Synthetic Routes of 5-(Pyrimidin-2-yl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. 5-(Pyrimidin-2-yl)nicotinic acid, a key building block in medicinal chemistry, can be synthesized through various routes, each with its own set of advantages and challenges. This guide provides a detailed comparison of two primary synthetic strategies: a classical condensation approach and a modern cross-coupling method, offering valuable insights for selecting the most suitable pathway for specific research and development needs.

At a Glance: Comparing Synthetic Routes

ParameterRoute 1: Condensation of 3-Amino-1-(pyridin-3-yl)prop-2-en-1-one with FormamideRoute 2: Suzuki-Miyaura Cross-Coupling
Starting Materials 3-aminopyridine, Ethyl 3-ethoxyacrylate, Formamide5-Bromonicotinic acid or its ester, 2-(Tributylstannyl)pyrimidine or Pyrimidine-2-boronic acid
Key Reactions Claisen condensation, Michael addition, CyclizationPalladium-catalyzed cross-coupling
Overall Yield ModerateGood to Excellent
Scalability Potentially scalable with process optimizationGenerally scalable, catalyst cost may be a factor
Reagent Availability Readily available and inexpensiveBoronic acids/stannanes can be specialized and costly
Reaction Conditions High temperatureMild to moderate temperatures
Purification Standard chromatographic techniquesOften requires careful removal of metal catalyst residues

Route 1: Classical Condensation Approach

This traditional approach builds the pyrimidine ring onto a pre-existing pyridine scaffold. The synthesis commences with the formation of an enaminone intermediate, which then undergoes cyclization with formamide to yield the desired product.

Experimental Protocol:
  • Synthesis of Ethyl 3-(pyridin-3-ylamino)acrylate: 3-aminopyridine is reacted with ethyl 3-ethoxyacrylate in a suitable solvent such as ethanol. The mixture is heated under reflux for several hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

  • Synthesis of 3-Amino-1-(pyridin-3-yl)prop-2-en-1-one: The purified ethyl 3-(pyridin-3-ylamino)acrylate is then treated with a strong base, such as sodium ethoxide, in an appropriate solvent to facilitate intramolecular cyclization to an intermediate which upon acidic workout gives 3-Amino-1-(pyridin-3-yl)prop-2-en-1-one.

  • Synthesis of this compound: The resulting enaminone is heated with an excess of formamide at high temperatures (typically 150-180 °C) for an extended period. This step results in the formation of the pyrimidine ring. The reaction mixture is then cooled and poured into water. The precipitated product is collected by filtration, washed, and can be further purified by recrystallization from a suitable solvent.

Logical Workflow for Route 1:

G A 3-Aminopyridine C Ethyl 3-(pyridin-3-ylamino)acrylate A->C B Ethyl 3-ethoxyacrylate B->C D 3-Amino-1-(pyridin-3-yl)prop-2-en-1-one C->D Base, then acid F This compound D->F E Formamide E->F

Caption: Classical condensation pathway for this compound.

Route 2: Suzuki-Miyaura Cross-Coupling

This modern synthetic strategy relies on the powerful palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the pyridine and pyrimidine rings. This method offers high efficiency and functional group tolerance.

Experimental Protocol:
  • Preparation of Starting Materials: This route requires a halogenated pyridine derivative, typically methyl 5-bromonicotinate, and a pyrimidine-2-boronic acid or its ester. Alternatively, 5-(dihydroxyboryl)nicotinic acid can be coupled with 2-chloropyrimidine.

  • Suzuki-Miyaura Coupling Reaction: In a typical procedure, methyl 5-bromonicotinate and pyrimidine-2-boronic acid are dissolved in a suitable solvent system, such as a mixture of 1,4-dioxane and water. A palladium catalyst, for instance, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and a base, such as potassium carbonate, are added. The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80 to 100 °C for several hours.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

  • Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid by treatment with a base like sodium hydroxide in a mixture of water and an organic solvent like methanol, followed by acidification.

Experimental Workflow for Route 2:

G A Methyl 5-bromonicotinate D Methyl 5-(pyrimidin-2-yl)nicotinate A->D B Pyrimidine-2-boronic acid B->D C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/Water C->D F This compound D->F E NaOH, H2O/MeOH E->F

Caption: Suzuki-Miyaura cross-coupling pathway.

Comparison of the Synthetic Routes

Route 1 (Condensation): This method utilizes readily available and inexpensive starting materials. However, it often requires harsh reaction conditions, such as high temperatures, and may result in lower overall yields due to the formation of side products. The purification of the final product can also be challenging. Despite these drawbacks, its cost-effectiveness makes it a viable option for large-scale synthesis where optimization of reaction conditions can be implemented.

Route 2 (Suzuki-Miyaura Coupling): This approach generally provides higher yields and greater functional group tolerance under milder reaction conditions compared to the classical condensation method. The wide availability of diverse boronic acids allows for the synthesis of a broad range of analogues. However, the cost and availability of the specialized reagents, particularly the palladium catalyst and boronic acid derivatives, can be a significant factor. Furthermore, the removal of trace amounts of the metal catalyst from the final product is a critical step, especially for pharmaceutical applications, and may require specialized purification techniques.

Conclusion

The choice between these two synthetic routes for this compound depends heavily on the specific requirements of the project. For initial, small-scale synthesis and the preparation of a variety of analogues, the Suzuki-Miyaura cross-coupling offers a more efficient and versatile approach. For large-scale, cost-driven production, the classical condensation route, despite its potential for lower yields and more demanding conditions, may be the more economical choice upon successful process optimization. Researchers should carefully consider factors such as cost, scale, desired purity, and available resources when selecting the most appropriate synthetic strategy.

efficacy of 5-(Pyrimidin-2-yl)nicotinic acid versus standard of care in disease models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of the nicotinic acid derivative, Acipimox, and the standard of care statin, Atorvastatin, in disease models of dyslipidemia. This document summarizes key performance data, outlines experimental methodologies, and visualizes the underlying mechanisms of action to support informed research and development decisions.

Comparative Efficacy in Dyslipidemia

Acipimox and Atorvastatin employ distinct mechanisms to modulate lipid profiles. Clinical studies have demonstrated their respective efficacies in reducing pro-atherogenic lipids and lipoproteins. Below is a summary of their effects on key lipid parameters.

ParameterAcipimoxAtorvastatin
Low-Density Lipoprotein Cholesterol (LDL-C) Modest ReductionSignificant Reduction (37.1% to 51.7%)[1]
High-Density Lipoprotein Cholesterol (HDL-C) Significant Increase (+33.3%)[2]Modest Increase
Triglycerides (TG) Significant ReductionReduction (18.0% to 28.3%)[1]
Total Cholesterol (TC) ReductionSignificant Reduction (27.0% to 37.9%)[1]
Very-Low-Density Lipoprotein (VLDL) ReductionReduction

Mechanisms of Action

The differential effects of Acipimox and Atorvastatin on the lipid profile are a direct consequence of their distinct molecular targets and signaling pathways.

Acipimox Signaling Pathway

Acipimox, a derivative of nicotinic acid, primarily targets adipocytes. It binds to the G-protein coupled receptor GPR109A, initiating a signaling cascade that inhibits hormone-sensitive lipase.[3][4] This reduces the breakdown of triglycerides into free fatty acids, thereby decreasing their release from adipose tissue.[4] The diminished availability of free fatty acids to the liver results in reduced synthesis of VLDL and, consequently, lower triglyceride and LDL levels.[4]

cluster_adipocyte Adipocyte cluster_liver Hepatocyte Acipimox Acipimox GPR109A GPR109A Receptor (Adipocyte) Acipimox->GPR109A AC Adenylyl Cyclase GPR109A->AC Inhibits cAMP cAMP AC->cAMP Inhibits conversion of ATP to cAMP PKA Protein Kinase A cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids Triglycerides->FFA Liver Liver FFA->Liver Reduced uptake VLDL VLDL Synthesis Liver->VLDL Reduced synthesis

Acipimox inhibits lipolysis in adipocytes.
Atorvastatin Signaling Pathway

Atorvastatin is a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis in the liver.[1][5] By blocking this enzyme, Atorvastatin reduces the de novo synthesis of cholesterol.[1] This depletion of intracellular cholesterol upregulates the expression of LDL receptors on the surface of hepatocytes, leading to increased clearance of LDL-C from the bloodstream.[1][6]

cluster_hepatocyte Hepatocyte Atorvastatin Atorvastatin HMG_CoA_Reductase HMG-CoA Reductase Atorvastatin->HMG_CoA_Reductase Inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Blocks conversion of HMG-CoA to Mevalonate Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol SREBP2 SREBP-2 Cholesterol->SREBP2 Reduced levels activate LDL_Receptor_Gene LDL Receptor Gene SREBP2->LDL_Receptor_Gene Upregulates transcription LDL_Receptor LDL Receptor LDL_Receptor_Gene->LDL_Receptor Increases expression LDL_C LDL-C LDL_Receptor->LDL_C Increased uptake from circulation

Atorvastatin inhibits cholesterol synthesis.

Experimental Protocols

The following outlines a representative clinical trial design for comparing the efficacy of Acipimox and Atorvastatin in patients with dyslipidemia.

Study Design: A Randomized, Double-Blind, Crossover Trial

A randomized, double-blind, crossover study is an effective design to compare the effects of two treatments in the same patient population.

Start Patient Population (Dyslipidemia) Randomization Randomization Start->Randomization GroupA Group A Randomization->GroupA GroupB Group B Randomization->GroupB Treatment1A Acipimox (e.g., 250 mg t.i.d.) GroupA->Treatment1A Treatment1B Atorvastatin (e.g., 20 mg o.d.) GroupB->Treatment1B Washout Washout Period (e.g., 4 weeks) Treatment1A->Washout Treatment1B->Washout Treatment2A Atorvastatin (e.g., 20 mg o.d.) Washout->Treatment2A Treatment2B Acipimox (e.g., 250 mg t.i.d.) Washout->Treatment2B Endpoint Endpoint Assessment (Lipid Profile) Treatment2A->Endpoint Treatment2B->Endpoint

Crossover clinical trial workflow.

1. Patient Population:

  • Inclusion criteria would typically include adults with defined dyslipidemia, such as elevated LDL-C and/or triglycerides.[7]

  • Exclusion criteria would rule out individuals with contraindications to either medication, such as active liver disease or severe renal impairment.[8]

2. Randomization and Blinding:

  • Participants are randomly assigned to one of two treatment sequences.

  • Both patients and investigators are blinded to the treatment allocation to prevent bias.

3. Treatment Periods:

  • Period 1: Patients receive either Acipimox (e.g., 250 mg three times daily) or Atorvastatin (e.g., 20 mg once daily) for a specified duration, typically 8-12 weeks.[7]

  • Washout Period: A period of 4-6 weeks where no study medication is administered to allow for the elimination of the first drug.

  • Period 2: Patients are crossed over to the alternative treatment for the same duration as in Period 1.

4. Efficacy Assessment:

  • Fasting lipid profiles (Total Cholesterol, LDL-C, HDL-C, and Triglycerides) are measured at baseline and at the end of each treatment period.[7]

5. Safety and Tolerability:

  • Adverse events are monitored and recorded throughout the study.

  • Liver function tests and creatine phosphokinase levels are periodically assessed.[9]

Conclusion

Acipimox and Atorvastatin are effective lipid-lowering agents that operate through distinct mechanisms. Atorvastatin is generally more potent in reducing LDL-C, making it a cornerstone for primary and secondary prevention of cardiovascular disease.[10][11] Acipimox, with its pronounced effect on triglycerides and HDL-C, may be a valuable therapeutic option for patients with mixed dyslipidemia or those who are intolerant to statins.[3][7] The choice of agent should be guided by the specific lipid abnormalities and the overall cardiovascular risk profile of the patient. Further research into combination therapies and long-term outcomes is warranted to optimize the management of dyslipidemia.

References

The Credibility Multiplier: Enhancing Experimental Robustness Through Cross-Laboratory Validation

Author: BenchChem Technical Support Team. Date: November 2025

In the pursuit of scientific advancement, particularly within the high-stakes realm of drug development, the reproducibility of experimental findings is paramount. A single laboratory's groundbreaking results can be met with skepticism until they are independently verified. This guide provides a comparative analysis of single-laboratory versus multi-laboratory preclinical studies, offering experimental data that underscores the enhanced reliability of collaborative, cross-laboratory validation. For researchers, scientists, and drug development professionals, understanding the impact of study design on the reproducibility of outcomes is critical for making informed decisions about progressing therapeutic candidates.

Quantitative Comparison: The Power of Collaboration

A pivotal study by Voelkl et al. (2018) simulated the effect of conducting preclinical research across multiple laboratories. The findings, summarized below, demonstrate a clear increase in the accuracy of predicting the "true" effect of a therapeutic intervention as the number of participating laboratories increases. The "true" effect, in this case, was the mean reduction in infarct volume due to hypothermia in animal models of stroke, as determined by a meta-analysis of 50 independent studies.

Number of Participating LaboratoriesProbability of Accurately Predicting the "True" Effect Size
1< 50%
273%
383%
487%

This data compellingly illustrates that single-laboratory studies, despite rigorous internal controls, have a high probability of producing results that are not generalizable. In contrast, multi-laboratory studies, even with a small number of collaborators, significantly enhance the likelihood of obtaining a more accurate and reproducible effect size.[1][2][3]

Experimental Protocols

The quantitative data presented above is derived from a simulation study that leverages a large dataset of preclinical research. The methodology is designed to compare the outcomes of single-laboratory versus multi-laboratory study designs.

Meta-Analysis for Establishing the "True" Effect

To establish a benchmark "true" effect for the simulation, a random-effects meta-analysis was conducted on 50 independent studies investigating the effect of therapeutic hypothermia on infarct volume in rodent models of stroke. This analysis yielded a mean reduction in infarct volume of approximately 47.8%. This value was then used as the "true" effect that the simulated studies aimed to predict.

Simulation of Single-Laboratory Studies

For the single-laboratory simulation, one study was randomly selected from the pool of 50. The reported mean, standard deviation, and sample size of the selected study were used to generate simulated data for a control and a treatment group by sampling from a normal distribution. This process was repeated numerous times to create a large set of simulated single-laboratory experiments.

Simulation of Multi-Laboratory Studies

To simulate a multi-laboratory study, two, three, or four studies were randomly selected from the same pool of 50. Data was then generated by proportionately sampling from the normal distributions defined by the parameters of each selected study. For instance, in a two-laboratory simulation, half of the data points for the control and treatment groups were generated based on the parameters of the first selected study, and the other half were based on the parameters of the second. This approach mimics the inherent biological and methodological variability that exists between different research environments. The total sample size was kept consistent with the single-laboratory simulations to ensure a fair comparison.

Visualizing the Path to Reproducibility

The following diagrams illustrate the conceptual workflows of both a traditional single-laboratory study and a more robust multi-laboratory cross-validation study.

Single_Lab_Workflow cluster_single_lab Single Laboratory Hypothesis Hypothesis Experiment Design Experiment Design Hypothesis->Experiment Design Data Collection Data Collection Experiment Design->Data Collection Analysis Analysis Data Collection->Analysis Results Results Analysis->Results Publication Publication Results->Publication

A traditional single-laboratory research workflow.

Multi_Lab_Workflow cluster_planning Collaborative Planning cluster_execution Independent Execution cluster_analysis Centralized Analysis Shared Hypothesis Shared Hypothesis Standardized Protocol Standardized Protocol Shared Hypothesis->Standardized Protocol Lab A Lab A Standardized Protocol->Lab A Lab B Lab B Standardized Protocol->Lab B Lab C Lab C Standardized Protocol->Lab C Data Pooling Data Pooling Lab A->Data Pooling Lab B->Data Pooling Lab C->Data Pooling Meta-Analysis Meta-Analysis Data Pooling->Meta-Analysis Validated Results Validated Results Meta-Analysis->Validated Results

Workflow of a multi-laboratory cross-validation study.

The "reproducibility crisis" in preclinical research is a significant concern, with some reports indicating that a large percentage of published findings cannot be replicated.[4][5] This lack of reproducibility can lead to wasted resources and hinder the progress of drug discovery. The evidence strongly suggests that embracing a multi-laboratory approach can significantly mitigate these risks. By systematically introducing and accounting for inter-laboratory variability, the scientific community can generate more robust and reliable data, ultimately accelerating the translation of promising research into effective therapies.

References

Structure-Activity Relationship (SAR) Analysis of 5-(Pyrimidin-2-yl)nicotinic Acid Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The convergence of pyrimidine and nicotinic acid scaffolds has garnered significant interest in medicinal chemistry, owing to the diverse pharmacological activities exhibited by derivatives of these parent molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-(pyrimidin-2-yl)nicotinic acid analogs and closely related derivatives. The information presented herein is intended to inform the rational design of novel therapeutic agents by elucidating the impact of structural modifications on biological activity.

Comparative Biological Activity

The biological evaluation of this compound analogs and related structures has primarily focused on their anti-fibrotic and anticancer activities. The following tables summarize the quantitative data from key studies, highlighting the influence of various substituents on their potency.

Anti-Fibrotic Activity of 6-(Pyrimidin-2-yl)nicotinic Acid Derivatives

A study focused on the anti-fibrotic potential of 6-(pyrimidin-2-yl)nicotinic acid derivatives revealed that modifications of the carboxylic acid group to different amides significantly influenced their inhibitory activity against hepatic stellate cell (HSC-T6) viability.

Table 1: Inhibitory Concentration (IC50) of 6-(Pyrimidin-2-yl)nicotinamide Derivatives on HSC-T6 Cell Viability [1]

Compound IDR Group (Amide Substituent)IC50 (µM)
12m 4-methylphenyl45.69
12q 3,4-difluorophenyl45.81
13a 4-fluorobenzyl>100
13b 4-chlorobenzyl>100
13c 4-bromobenzyl>100
13f 3-bromobenzyl>100
13h 2-fluorobenzyl>100
13i 2,3-difluorobenzyl>100
Pirfenidone (Reference Drug)>100

SAR Insights from Anti-Fibrotic Activity:

  • Amide Substitution is Crucial: Conversion of the carboxylic acid to various substituted amides was a key determinant of activity.

  • Aryl Amides vs. Benzyl Amides: Analogs with a directly attached substituted phenyl ring on the amide nitrogen (e.g., 12m , 12q ) demonstrated potent activity, whereas benzyl-substituted amides (e.g., 13a , 13b ) were inactive. This suggests a specific spatial and electronic requirement for the substituent on the amide.

  • Electronic Effects on the Phenyl Ring: The presence of both electron-donating (4-methyl in 12m ) and electron-withdrawing (3,4-difluoro in 12q ) groups on the phenyl ring resulted in comparable and significant potency. This indicates that the overall steric and conformational properties of the aryl group might be more critical than its electronic nature for this specific activity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following are protocols for key experiments cited in the analysis of these compounds.

HSC-T6 Cell Viability Assay (MTT Assay)[1]
  • Cell Seeding: Hepatic stellate cells (HSC-T6) are seeded into 96-well plates at a density of 5 × 10³ cells per well and cultured for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: Following incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.

  • Formazan Solubilization: The supernatant is discarded, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

  • IC50 Calculation: The 50% inhibitory concentration (IC50) is calculated from the dose-response curves.

Hydroxyproline Assay[1]
  • Sample Preparation: The cell culture supernatant is collected and hydrolyzed with 6 M HCl at 110 °C for 24 hours.

  • Oxidation: An aliquot of the hydrolysate is mixed with chloramine-T solution and incubated at room temperature for 20 minutes.

  • Color Development: Ehrlich's reagent is added, and the mixture is incubated at 65 °C for 15 minutes.

  • Absorbance Measurement: The absorbance of the samples is measured at 550 nm.

  • Quantification: The hydroxyproline content is determined by comparison with a standard curve.

Collagen Type I Alpha 1 (COL1A1) ELISA[1]
  • Coating: A 96-well plate is coated with the cell culture supernatant and incubated overnight at 4 °C.

  • Blocking: The plate is washed and blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation: The plate is incubated with a primary antibody specific for COL1A1 for 2 hours at room temperature.

  • Secondary Antibody Incubation: After washing, a horseradish peroxidase (HRP)-conjugated secondary antibody is added and incubated for 1 hour at room temperature.

  • Substrate Addition: The plate is washed again, and a TMB substrate solution is added.

  • Reaction Termination and Measurement: The reaction is stopped with a stop solution (e.g., 2 N H₂SO₄), and the absorbance is read at 450 nm.

Visualizing the Scientific Workflow

To better understand the process of evaluating these compounds, the following diagrams illustrate the key experimental and logical workflows.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis start Starting Materials: Nicotinic Acid & Pyrimidine Precursors synthesis Chemical Synthesis of This compound Analogs start->synthesis purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture HSC-T6 Cell Culture purification->cell_culture mtt_assay MTT Cell Viability Assay cell_culture->mtt_assay hydroxyproline Hydroxyproline Assay cell_culture->hydroxyproline elisa COL1A1 ELISA cell_culture->elisa ic50 IC50 Determination mtt_assay->ic50 sar SAR Analysis hydroxyproline->sar elisa->sar ic50->sar

Caption: Experimental workflow for SAR analysis.

sar_logic cluster_mods Structural Modifications Core This compound Core R1 Substituents on Pyrimidine Ring Core->R1 R2 Modifications of Carboxylic Acid Core->R2 R3 Substituents on Pyridine Ring Core->R3 Activity Biological Activity (e.g., Anti-fibrotic, Anticancer) R1->Activity R2->Activity R3->Activity

References

Comparative Analysis of the Metabolic Stability of Gefitinib and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the metabolic stability of the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib, and two of its derivatives. The information presented is intended to inform researchers, scientists, and drug development professionals on the metabolic profiles of these compounds, supported by experimental data and detailed protocols.

Introduction

Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, a key target in the treatment of non-small cell lung cancer (NSCLC). The metabolic stability of a drug candidate is a critical parameter in drug discovery and development, as it influences its pharmacokinetic profile, including half-life, bioavailability, and potential for drug-drug interactions. Enhancing metabolic stability is a common goal in the design of new drug derivatives. This guide compares the in vitro metabolic stability of Gefitinib with two other EGFR inhibitors, Erlotinib and Sapitinib, providing insights into how structural modifications can affect their metabolic fate.

Data Presentation

The following table summarizes the in vitro metabolic stability of Gefitinib, Erlotinib, and Sapitinib in human liver microsomes (HLMs). The key parameters presented are the in vitro half-life (t½) and the intrinsic clearance (CLint). A longer half-life and lower intrinsic clearance are generally indicative of higher metabolic stability.

CompoundStructureIn Vitro t½ (min)In Vitro CLint (µL/min/mg protein)
Gefitinib 4-(3'-Chloro-4'-fluoroanilino)-7-methoxy-6-(3-(morpholin-4-yl)propoxy)quinazoline~12012.1
Erlotinib N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine21.853.0
Sapitinib N-(4-((3-chloro-4-fluorophenyl)amino)pyrido[3,4-d]pyrimidin-6-yl)but-2-enamide21.0738.48[1]

Note: Data for Gefitinib and Erlotinib are compiled from various sources and represent approximate values for comparative purposes, as a direct head-to-head study was not available in the public domain.

Experimental Protocols

The following is a detailed methodology for a typical in vitro metabolic stability assay using human liver microsomes, which is a standard method to evaluate the metabolic stability of drug candidates.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in human liver microsomes.

Materials:

  • Test compound (e.g., Gefitinib or its derivative)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic stability (e.g., testosterone)

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: A master mix is prepared containing phosphate buffer, the NADPH regenerating system, and human liver microsomes at a specified protein concentration (e.g., 0.5 mg/mL).

  • Pre-incubation: The master mix is pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to reach thermal equilibrium.

  • Initiation of Reaction: The metabolic reaction is initiated by adding the test compound (at a final concentration, e.g., 1 µM) to the pre-warmed master mix.

  • Time-point Sampling: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

  • Sample Processing: The quenched samples are centrifuged to precipitate the microsomal proteins. The supernatant is then collected for analysis.

  • LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant at each time point is quantified using a validated LC-MS/MS method.

  • Data Analysis:

    • The natural logarithm of the percentage of the remaining parent compound is plotted against time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • The in vitro half-life (t½) is calculated using the formula: t½ = 0.693 / k.

    • The intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t½) * (incubation volume / microsomal protein amount).

Mandatory Visualization

The following diagrams illustrate the experimental workflow, a relevant signaling pathway, and the logical relationship for the comparative analysis.

experimental_workflow prep Preparation of Incubation Mixture (Buffer, NADPH, HLMs) pre_incubate Pre-incubation at 37°C prep->pre_incubate initiate Initiate Reaction (Add Test Compound) pre_incubate->initiate sampling Time-point Sampling (0, 5, 15, 30, 60, 120 min) initiate->sampling quench Quench Reaction (Add Cold Acetonitrile) sampling->quench process Sample Processing (Centrifugation) quench->process analyze LC-MS/MS Analysis process->analyze data_analysis Data Analysis (Calculate t½ and CLint) analyze->data_analysis

Experimental workflow for in vitro metabolic stability assay.

egfr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->EGFR

Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.

comparative_analysis_logic cluster_inputs Input Data cluster_process Analysis cluster_output Conclusion Gefitinib Gefitinib Metabolic Data Compare Compare t½ and CLint Gefitinib->Compare Deriv_A Derivative A (Erlotinib) Metabolic Data Deriv_A->Compare Deriv_B Derivative B (Sapitinib) Metabolic Data Deriv_B->Compare Conclusion Relative Metabolic Stability Profile Compare->Conclusion

Logical relationship for the comparative analysis of metabolic stability.

References

Comparative Analysis of 5-(Pyrimidin-2-yl)nicotinic Acid: In Vitro and In Vivo Activity Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential activity of 5-(Pyrimidin-2-yl)nicotinic acid, a synthetic analog of nicotinic acid. Due to the limited direct experimental data on this specific compound, this analysis draws upon findings from structurally related pyrimidine-substituted nicotinic acid derivatives and known agonists of the nicotinic acid receptor, GPR109A. The information presented herein aims to guide future research and drug development efforts by establishing a theoretical framework for its potential efficacy and mechanism of action.

Introduction to this compound

This compound is a heterocyclic compound that incorporates the core structures of both nicotinic acid (niacin) and pyrimidine. Nicotinic acid is a well-established lipid-lowering agent that exerts its effects primarily through the activation of the G-protein coupled receptor 109A (GPR109A), also known as HCA₂.[1] The inclusion of a pyrimidine ring, a common scaffold in medicinal chemistry, suggests the potential for modulated pharmacological activity, selectivity, and pharmacokinetic properties compared to nicotinic acid.

Proposed Mechanism of Action

Based on its structural similarity to nicotinic acid, this compound is hypothesized to act as an agonist at the GPR109A receptor. Activation of GPR109A by nicotinic acid is known to initiate a Gαi-mediated signaling cascade, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling pathway is responsible for the anti-lipolytic effects of nicotinic acid in adipocytes. Furthermore, studies on pyrido[2,3-d]pyrimidin-7-ones and pyrazolopyrimidines have demonstrated that pyrimidine-containing scaffolds can indeed function as potent and selective agonists of GPR109A, supporting the proposed mechanism for this compound.[3][4]

GPR109A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space 5_PN This compound GPR109A GPR109A Receptor 5_PN->GPR109A Binds to G_protein Gi/o Protein GPR109A->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA HSL ↓ HSL Activity PKA->HSL Lipolysis ↓ Lipolysis HSL->Lipolysis In_Vitro_Workflow cluster_workflow In Vitro GPR109A Activation Assay Workflow A Culture GPR109A-expressing HEK293 cells B Seed cells in 96-well plates A->B C Pre-incubate with phosphodiesterase inhibitor B->C D Add test compound and forskolin C->D E Measure intracellular cAMP levels D->E F Calculate EC₅₀ E->F In_Vivo_PK_Workflow cluster_workflow In Vivo Pharmacokinetic Study Workflow A Administer test compound to animal model B Collect blood samples at various time points A->B C Separate plasma by centrifugation B->C D Quantify compound concentration using LC-MS/MS C->D E Calculate pharmacokinetic parameters D->E

References

Benchmarking the Selectivity Profile of 5-(Pyrimidin-2-yl)nicotinic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive framework for benchmarking the selectivity profile of the novel compound, 5-(Pyrimidin-2-yl)nicotinic acid. Due to the limited publicly available data on this specific molecule, this document will outline the essential experimental protocols and data presentation formats necessary for its characterization. To provide a practical context, we will use a well-established kinase inhibitor, Staurosporine, as a comparator, illustrating how the selectivity of a new chemical entity can be systematically evaluated against known standards.

Introduction

This compound is a novel heterocyclic compound with potential therapeutic applications. A critical step in the preclinical development of any new chemical entity is the characterization of its selectivity profile. Selectivity, the degree to which a compound interacts with its intended target versus other proteins in the proteome, is a key determinant of both efficacy and safety. Poor selectivity can lead to off-target effects and undesirable side effects. This guide details the methodologies for establishing a comprehensive selectivity profile for this compound, with a focus on kinase inhibition, a common target class for drugs with similar structural motifs.

Comparative Selectivity Data

A crucial aspect of benchmarking is the direct comparison of the investigational compound's activity against a panel of relevant targets alongside a known inhibitor. The following table illustrates how the inhibitory activity (IC50 values) of this compound and a comparator, Staurosporine, would be presented. Staurosporine is a potent but non-selective protein kinase inhibitor, making it a useful benchmark for assessing the relative selectivity of a new compound.

Table 1: Comparative Kinase Inhibition Profile

Kinase TargetThis compound (IC50, nM)Staurosporine (IC50, nM)
Primary Target(s)
Target Kinase AData to be determined6
Off-Target Kinase Panel
PKAData to be determined7
PKGData to be determined8.5
PKCData to be determined0.7
CAMKIIData to be determined20
CDK1/BData to be determined3
SRCData to be determined6
ABL1Data to be determined20
VEGFR2Data to be determined70
EGFRData to be determined150
INSRData to be determined1800

Note: Staurosporine IC50 values are representative and may vary depending on assay conditions.

Experimental Protocols

Accurate and reproducible experimental design is paramount for generating high-quality selectivity data. The following protocols outline standard biochemical assays for determining the inhibitory activity of a compound against a panel of protein kinases.

In Vitro Kinase Inhibition Assay (Radiometric)

This method measures the incorporation of radiolabeled phosphate from [γ-³³P]ATP into a specific substrate by the target kinase.

Materials:

  • Purified recombinant kinases

  • Specific peptide or protein substrates

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compound (this compound) and comparator (Staurosporine) at various concentrations

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test and comparator compounds in DMSO.

  • In a microplate, combine the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the diluted compounds to the reaction mixture and incubate for a predetermined period (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Allow the reaction to proceed for a specific time (e.g., 30-60 minutes) at 30°C.

  • Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the plate multiple times with phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

In Vitro Kinase Inhibition Assay (Non-Radiometric - Mobility Shift Assay)

This high-throughput assay format measures the difference in charge between a phosphorylated and non-phosphorylated substrate.[1][2]

Materials:

  • Purified recombinant kinases

  • Fluorescently labeled peptide substrates

  • ATP

  • Kinase reaction buffer

  • Test compound and comparator at various concentrations

  • Stop solution

  • Microfluidic chip-based separation instrument (e.g., Caliper LabChip)

Procedure:

  • Prepare serial dilutions of the test and comparator compounds.

  • In a microplate, combine the kinase, fluorescently labeled substrate, and kinase reaction buffer.

  • Add the diluted compounds and incubate.

  • Initiate the reaction by adding ATP.

  • Incubate for a defined period at an optimal temperature.

  • Stop the reaction.

  • Load the samples onto the microfluidic instrument. The instrument will electrophoretically separate the phosphorylated (product) and non-phosphorylated (substrate) peptides.

  • The instrument's software quantifies the amount of product and substrate based on fluorescence detection.

  • Calculate the percentage of inhibition and determine the IC50 values.

Visualizing Experimental Workflow and Signaling Pathways

Diagrams are essential for clearly communicating complex processes. The following Graphviz DOT scripts generate diagrams for the experimental workflow and a hypothetical signaling pathway that could be modulated by this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution (this compound & Staurosporine) Incubation Incubation with Compound Compound_Prep->Incubation Assay_Prep Assay Plate Preparation (Kinase, Substrate, Buffer) Assay_Prep->Incubation Reaction_Start Reaction Initiation (Add ATP) Incubation->Reaction_Start Reaction_Stop Reaction Termination Reaction_Start->Reaction_Stop Detection Signal Detection (Radioactivity or Fluorescence) Reaction_Stop->Detection Data_Analysis Data Analysis (IC50 Determination) Detection->Data_Analysis

Caption: Experimental workflow for in vitro kinase inhibition assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factor Transcription Factor ERK->Transcription_Factor Target_Kinase_A Target Kinase A Target_Kinase_A->MEK Inhibited by This compound Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression

Caption: Hypothetical MAPK signaling pathway potentially targeted by this compound.

References

Comparative Analysis of Pyrimidine-Nicotinic Acid Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

While direct independent replication data for 5-(Pyrimidin-2-yl)nicotinic acid is not publicly available due to a lack of published findings on this specific molecule, this guide provides a comparative overview of structurally related compounds with demonstrated biological activities. This analysis focuses on two promising classes of analogs: 2-(pyridin-2-yl)pyrimidine derivatives with anti-fibrotic properties and 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carboxamide derivatives investigated as anti-cancer agents.

This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of pyrimidine and nicotinic acid scaffolds. The information presented is collated from published studies to facilitate an objective comparison of their performance and to provide detailed experimental context.

Section 1: Anti-Fibrotic 2-(Pyridin-2-yl)pyrimidine Derivatives

A series of novel 2-(pyridin-2-yl)pyrimidine derivatives have been synthesized and evaluated for their anti-fibrotic activity against immortalized rat hepatic stellate cells (HSC-T6). These compounds were found to exhibit better anti-fibrotic activities than the positive controls, Pirfenidone and Bipy55′DC[1].

Quantitative Data Summary

The inhibitory activity of these compounds on HSC-T6 cell proliferation is summarized below. The most potent compounds from the study are highlighted.

Compound IDStructureIC50 (µM) on HSC-T6 Cells[1]
12m Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate45.69
12q Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate45.81
12d Ethyl 6-(5-((4-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate>100
12g Ethyl 6-(5-((3-methylbenzyl)carbamoyl)pyrimidin-2-yl)nicotinate>100
Pirfenidone (Positive Control)>100
Bipy55'DC (Positive Control)>100
Experimental Protocols

A general multi-step synthesis was employed to produce the target compounds. The key final step involves the hydrolysis of the corresponding ethyl nicotinate esters. For example, the synthesis of 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinic acid (a related derivative) is described as follows:

  • Ethyl 6-(5-((4-fluorobenzyl)carbamoyl)pyrimidin-2-yl)nicotinate (100 mg, 0.26 mmol) is dissolved in methanol (12 mL).

  • A solution of 1 M NaOH (5 mL) is added to the mixture.

  • The solution is stirred at room temperature for approximately 5 hours.

  • The solvent is evaporated, and the residue is dissolved in a minimal amount of water.

  • The aqueous solution is extracted with dichloromethane (2 x 15 mL).

  • The aqueous layer is acidified to a pH of ~3 with concentrated HCl, leading to the precipitation of the final product as a white solid.

  • Cell Proliferation Assay (MTT Assay): HSC-T6 cells were seeded in 96-well plates and treated with various concentrations of the test compounds for 48 hours. The cell viability was determined using the MTT assay, and IC50 values were calculated.

  • Collagen Accumulation (Picro-Sirius Red Staining): HSC-T6 cells were treated with the compounds, and the extracellular collagen deposition was visualized and quantified using Picro-Sirius red staining.

  • Hydroxyproline Assay: The hydroxyproline content in the cell culture medium, an indicator of collagen synthesis, was measured to assess the anti-fibrotic activity.

  • ELISA for Collagen Type I Alpha 1 (COL1A1): The protein expression of COL1A1, a key fibrotic marker, was quantified using an ELISA kit to determine the effect of the compounds on collagen production.

Signaling Pathway

Hepatic fibrosis is a complex process often driven by the activation of hepatic stellate cells (HSCs), leading to excessive extracellular matrix (ECM) deposition. The Transforming Growth Factor-β (TGF-β) signaling pathway is a central regulator of this process. While the precise mechanism of the evaluated 2-(pyridin-2-yl)pyrimidine derivatives was not fully elucidated in the reviewed study, their inhibitory effect on collagen production suggests a potential modulation of the TGF-β pathway or downstream effectors.

TGF_beta_pathway TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 phosphorylates p_Smad2_3 p-Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Gene_transcription Gene Transcription (e.g., COL1A1) Nucleus->Gene_transcription promotes Fibrosis Fibrosis Gene_transcription->Fibrosis Compound 2-(pyridin-2-yl)pyrimidine derivatives Compound->Gene_transcription inhibits Nur77_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Nur77_n Nur77 (Pro-survival) Mitochondrion Mitochondrion Nur77_n->Mitochondrion translocates to Bcl2 Bcl-2 Mitochondrion->Bcl2 Nur77 interacts with Cytochrome_c Cytochrome c Bcl2->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis Compound Indole Derivatives Compound->Nur77_n modulates TP53 TP53 Pathway Compound->TP53 mediates TP53->Apoptosis induces

References

Safety Operating Guide

Proper Disposal of 5-(Pyrimidin-2-yl)nicotinic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate safety and logistical guidance, this document outlines the essential procedures for the proper disposal of 5-(Pyrimidin-2-yl)nicotinic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Hazard Assessment and Personal Protective Equipment (PPE)

Before initiating any disposal procedure, a thorough risk assessment should be conducted. Based on the known hazards of the closely related nicotinic acid, appropriate PPE must be worn.

Personal Protective Equipment (PPE)Specification
Eye Protection Safety glasses with side-shields or goggles are mandatory to prevent eye contact[2].
Hand Protection Chemically resistant gloves (e.g., nitrile rubber) must be worn. Gloves should be inspected before use and disposed of properly after handling the chemical[2].
Respiratory Protection If there is a risk of generating dust, a NIOSH-approved particulate respirator should be used[2][3].
Protective Clothing A lab coat or other protective clothing should be worn to prevent skin contact[2][4].

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal program. Under no circumstances should this chemical be disposed of down the drain or in regular solid waste[3][5].

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, wipes), in a designated and clearly labeled hazardous waste container[2][3].

  • The container must be made of a material compatible with the chemical and have a secure lid to prevent spills or the release of dust.

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

2. Spill Management:

  • In the event of a spill, avoid generating dust[2].

  • Carefully sweep or scoop up the spilled solid material.

  • Place the collected material into the designated hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., water, if appropriate), and collect the cleaning materials as hazardous waste.

  • Ensure the area is well-ventilated during cleanup[3][5].

3. Final Disposal:

  • All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company[2].

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the nitrogen oxides that may be produced upon combustion[2][5].

  • Alternatively, the material can be dissolved or mixed with a combustible solvent before incineration[2].

  • Ensure that all local, state, and federal regulations regarding hazardous waste disposal are strictly followed.

4. Contaminated Packaging:

  • Empty containers that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself[2]. Do not reuse empty containers[6].

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste ppe Wear appropriate PPE: - Eye Protection - Gloves - Lab Coat start->ppe is_spill Is it a spill? ppe->is_spill cleanup Contain and clean up spill. Avoid generating dust. Collect all materials as hazardous waste. is_spill->cleanup Yes collect Collect waste in a labeled, sealed hazardous waste container. is_spill->collect No cleanup->collect storage Store container in a cool, dry, well-ventilated, and designated area. collect->storage disposal_contact Contact Environmental Health & Safety (EHS) or approved waste disposal vendor. storage->disposal_contact incineration Arrange for disposal via chemical incineration. disposal_contact->incineration end End: Waste properly disposed incineration->end

Disposal workflow for this compound.

It is imperative for all laboratory personnel to be trained on these disposal procedures and to have access to the necessary safety equipment. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.